(R)-3-Amino-2-phenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-amino-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449994 | |
| Record name | (R)-3-Phenyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-63-5 | |
| Record name | (R)-3-Phenyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Amino-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Amino-2-phenylpropanoic acid basic properties
An In-depth Technical Guide to (R)-3-Amino-2-phenylpropanoic Acid
Introduction
This compound, also known as (R)-2-Phenyl-β-alanine, is a non-proteinogenic β-amino acid. As a chiral building block, it is of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is incorporated into various peptide-based therapeutics and other complex pharmaceutical agents. This document provides a comprehensive overview of its fundamental chemical and physical properties, along with relevant experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized below. These parameters are critical for its application in synthesis, formulation, and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Crystals | [1] |
| Melting Point | 225-226 °C | [3] |
| Boiling Point | 306.2±30.0 °C (Predicted) | [3] |
| Density | 1.198±0.06 g/cm³ (Predicted) | [3] |
| Optical Activity | [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
| CAS Number | 1008-63-5 | [1] |
Biological Significance and Applications
This compound and its derivatives are primarily utilized as specialized building blocks in synthetic organic chemistry.
-
Peptide Synthesis: It serves as a key component for creating peptidomimetics and synthetic peptides with tailored biological activities. The introduction of this β-amino acid can alter the conformational properties of peptides, potentially increasing their stability against enzymatic degradation and improving their therapeutic profiles.[1]
-
Pharmaceutical Intermediates: Enantiomerically pure β-amino acids are valuable intermediates in the synthesis of complex pharmaceuticals. For instance, related structures like 3-amino-3-phenylpropionic acid are crucial for the synthesis of drugs like Taxol, which has potent anticancer activity.[4]
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its role as a structural analogue of α-amino acids suggests potential interactions with receptors and enzymes that recognize phenylalanine or similar structures. Its derivatives have been explored for various pharmacological activities, including anti-inflammatory effects.[5]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of this compound and its derivatives.
Synthesis of a Protected Precursor: (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid
The following protocol is adapted from a verified organic synthesis procedure for a closely related N-protected derivative, which is a common strategy for incorporating the amino acid into larger molecules.[6]
Objective: To synthesize (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid via asymmetric alkylation using a chiral auxiliary.
Materials:
-
(4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) (chiral auxiliary)
-
Tetrahydrofuran (THF), dried
-
n-Butyllithium (n-BuLi) in hexane
-
3-Phenylpropanoyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl (bromomethyl)carbamate
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Hexane, Tert-butyl methyl ether (TBME)
Procedure:
-
Acylation of the Chiral Auxiliary: a. In a three-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the DIOZ auxiliary (80 mmol) in THF (266 mL) and cool to -40 °C. b. Add n-BuLi (1.6 M in hexane, 1.06 equiv) dropwise. c. Allow the resulting solution to warm to -15 °C and then re-cool to -70 °C. d. Add a solution of 3-phenylpropanoyl chloride (88 mmol) in THF slowly to the reaction mixture. e. Stir the reaction for several hours, allowing it to warm gradually to room temperature. f. Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify by chromatography to isolate the acylated auxiliary.
-
Asymmetric Alkylation: a. Prepare a solution of LDA in THF. b. In a separate flask under nitrogen, dissolve the acylated auxiliary from the previous step in THF and cool to -78 °C. c. Add the LDA solution dropwise to form the lithium enolate. d. Add a solution of benzyl (bromomethyl)carbamate in THF to the enolate suspension. e. Stir the reaction at low temperature for several hours until completion (monitored by TLC). f. Quench the reaction and perform an aqueous workup followed by purification to yield the alkylated product.
-
Hydrolysis and Removal of Auxiliary: a. Dissolve the purified alkylated product in a mixture of THF and water. b. Cool the solution to 0 °C and add an aqueous solution of LiOH followed by the slow addition of 30% H₂O₂. c. Stir the mixture vigorously for several hours. d. Quench the excess peroxide with sodium sulfite. e. Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. f. Acidify the aqueous layer to precipitate the desired product, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. g. Collect the product by filtration, wash with cold water, and dry under vacuum.
Purity and Enantiomeric Excess Determination by HPLC
Objective: To determine the purity and enantiomeric ratio of the synthesized product.
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of trifluoroacetic acid (TFA, 0.1%).[6]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product (e.g., 10 μg) in the mobile phase or a suitable solvent (e.g., 10 μL of methanol) and inject it into the HPLC system.[6]
-
Analysis: The retention times for the (R) and (S) enantiomers will be different, allowing for the calculation of the enantiomeric excess (ee). For the Z-protected derivative cited, the retention times were tR (S)-3 = 23.33 min and (R)-3 = 27.69 min, demonstrating excellent separation.[6]
Visualizations: Workflows and Relationships
Diagrams are provided to visualize key processes and relationships relevant to this compound.
References
- 1. (R)-3-氨基-2-苯丙酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1008-63-5 [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Genesis of a Chiral Building Block: An In-depth Technical Guide to the Discovery and History of (R)-2-Phenyl-β-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenyl-β-alanine, a chiral non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other small molecules can enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for (R)-2-Phenyl-β-alanine, intended to serve as a resource for researchers and professionals in the field.
Historical Perspective and Discovery
The history of (R)-2-Phenyl-β-alanine is intertwined with the broader exploration of β-amino acids. While the α-amino acid L-phenylalanine was first described in 1879, the journey to isolating and characterizing its β-counterpart, and specifically the (R)-enantiomer, was more gradual.
Early work in the 20th century focused on the synthesis of racemic β-phenylalanine derivatives. One of the foundational methods was the Knoevenagel/Rodionow-Johnson reaction , which involves the condensation of an aromatic aldehyde (like benzaldehyde) with malonic acid in the presence of ammonia or an amine. This reaction, while effective for producing the β-amino acid backbone, results in a racemic mixture.
The specific isolation or enantioselective synthesis of (R)-2-Phenyl-β-alanine is not marked by a single, definitive "discovery" event in the same way as some natural products. Rather, its emergence as a distinct and valuable chiral entity is a result of advancements in chiral resolution techniques and asymmetric synthesis throughout the 20th century. The increasing demand for enantiomerically pure compounds in pharmacology spurred the development of methods to separate racemic mixtures and to synthesize specific stereoisomers directly.
Key Synthetic Methodologies
The synthesis of enantiomerically pure (R)-2-Phenyl-β-alanine has been approached through two main strategies: the resolution of racemic mixtures and asymmetric synthesis.
Racemic Synthesis and Resolution
1. Knoevenagel-Doebner Condensation (A Modification of the Knoevenagel Reaction)
This historical method provides a route to racemic β-phenylalanine.
-
Reaction: Benzaldehyde is condensed with malonic acid in the presence of a basic catalyst, typically pyridine, often with a co-catalyst like piperidine or β-alanine itself. The reaction proceeds through a condensation followed by decarboxylation.
-
Significance: This reaction was one of the earliest methods to access the β-phenylalanine scaffold.
2. Enzymatic Kinetic Resolution of N-acetyl-β-phenylalanine
A common and effective method for resolving racemic β-phenylalanine involves the use of enzymes.
-
Principle: A racemic mixture of N-acetyl-β-phenylalanine is subjected to an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other (D- or R-enantiomer) acetylated. The resulting free amino acid and the N-acetylated amino acid can then be separated.
-
Typical Enzymes: Penicillin G acylase is one such enzyme used for this purpose.
3. Lipase-Catalyzed Kinetic Resolution of β-Phenylalanine Esters
Lipases are versatile enzymes for chiral resolutions.
-
Principle: A racemic ester of β-phenylalanine is treated with a lipase in the presence of an acyl donor. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted esters.
-
Common Lipases: Candida antarctica lipase B (CALB) is frequently used for this transformation.
Asymmetric Synthesis
1. Chemoenzymatic Dynamic Kinetic Resolution of β-Amino Esters
This powerful technique combines a chemical racemization catalyst with an enzymatic resolution step to theoretically achieve a 100% yield of the desired enantiomer.
-
Process: A racemic β-amino ester is subjected to an enzyme (like Candida antarctica lipase A) that selectively acylates one enantiomer. Simultaneously, a heterogeneous metal catalyst (e.g., palladium-based) is used to racemize the unreacted enantiomer in situ. This continuous racemization of the "wrong" enantiomer feeds it back into the enzymatic resolution cycle.
2. Phenylalanine Aminomutase (PAM) Catalyzed Reactions
Nature provides a direct route to β-phenylalanine through the action of aminomutases.
-
Mechanism: Phenylalanine aminomutase (PAM) from Taxus chinensis catalyzes the conversion of α-phenylalanine to β-phenylalanine. This enzyme can also catalyze the addition of ammonia to cinnamic acid derivatives to produce β-amino acids with high enantioselectivity.[1]
-
Significance: This biocatalytic approach offers a direct and highly enantioselective route to (R)-2-Phenyl-β-alanine and its analogs.
Data Presentation: Comparison of Synthetic Methods
| Method | Product Type | Typical Yield | Enantiomeric Excess (ee) | Key Reagents/Catalysts |
| Knoevenagel-Doebner Condensation | Racemic | Moderate | N/A | Benzaldehyde, Malonic Acid, Pyridine, Piperidine |
| Enzymatic Resolution of N-acetyl derivative | Enantiopure | High | >99% | Racemic N-acetyl-β-phenylalanine, Penicillin G Acylase |
| Lipase-Catalyzed Resolution of Ester | Enantiopure | ~50% (for each) | >99% | Racemic β-phenylalanine ester, Candida antarctica Lipase B |
| Dynamic Kinetic Resolution of Ester | Enantiopure | High | >99% | Racemic β-amino ester, Lipase, Palladium catalyst |
| Phenylalanine Aminomutase (PAM) | Enantiopure | Variable | >99% | Cinnamic acid, Ammonia, PAM enzyme |
Experimental Protocols
Historical Synthesis: Knoevenagel-Doebner Condensation
Objective: To synthesize racemic 3-phenylacrylic acid as a precursor which can be further converted to racemic β-phenylalanine.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (for workup)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve malonic acid in pyridine.
-
Add benzaldehyde and a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture under reflux for several hours. Carbon dioxide evolution will be observed.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Modern Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester
Objective: To resolve a racemic β-phenylalanine ester to obtain the (R)-enantiomer.
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Molecular sieves
-
Shaker incubator, filtration apparatus
Procedure:
-
To a flask containing anhydrous hexane, add the racemic ethyl 3-amino-3-phenylpropanoate and ethyl acetate.
-
Add activated molecular sieves to maintain anhydrous conditions.
-
Add the immobilized CALB to the mixture.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
The unreacted (R)-ester and the N-acetylated (S)-ester can then be separated by column chromatography.
Biological Significance and Signaling Pathways
While specific, in-depth studies on the signaling pathways uniquely modulated by (R)-2-Phenyl-β-alanine are limited, the broader class of β-amino acids and phenylalanine derivatives have known biological activities.
-
Metabolic Stability: The β-amino acid structure confers resistance to degradation by peptidases, making it a valuable component for designing more robust peptide-based drugs.
-
Pharmacological Precursor: (R)- and (S)-3-amino-3-phenylpropanoic acid are key intermediates in the synthesis of various pharmaceuticals.[2] For instance, derivatives have been investigated as mimics of the cyclic octapeptide octreotide with high affinity for the mu opioid receptor.[3]
-
Neurotransmitter System Studies: As an analog of the neurotransmitter precursor phenylalanine, it is a useful tool in neuroscience to study neurotransmitter systems and explore potential treatments for neurological conditions.[4]
-
Potential Modulation of Signaling: Phenylalanine itself can regulate the mTOR signaling pathway, which is crucial for protein synthesis.[5] While not directly demonstrated for the β-isomer, it is plausible that (R)-2-Phenyl-β-alanine could interact with amino acid sensing and transport pathways. Recent research has also shown that gut microbiota-derived 3-phenylpropionic acid (a related compound) can promote myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[6] Additionally, aromatic amino acid metabolites can influence interferon signaling.[7] These findings suggest potential avenues of investigation for the biological effects of (R)-2-Phenyl-β-alanine.
Visualizations
Logical Workflow for Synthesis and Resolution
Caption: Synthetic routes to (R)-2-Phenyl-β-alanine.
Potential Signaling Interactions of Phenylalanine Derivatives
Caption: Hypothesized signaling interactions.
Conclusion
(R)-2-Phenyl-β-alanine has transitioned from a synthetically challenging curiosity to a readily accessible and valuable chiral building block for drug discovery and development. Its history reflects the broader advancements in organic synthesis, particularly in the realm of asymmetric catalysis and biocatalysis. While its specific biological roles and mechanisms of action are still areas of active investigation, its utility in creating metabolically stable and biologically active molecules is well-established. This guide serves as a foundational resource for researchers looking to leverage the unique properties of (R)-2-Phenyl-β-alanine in their work. Further research into its specific interactions with cellular signaling pathways will undoubtedly uncover new therapeutic opportunities.
References
- 1. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Significance of β-Phenylalanine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the quest for novel pharmacophores with enhanced efficacy, stability, and target specificity is perpetual. Among the myriad of molecular scaffolds explored, β-amino acids, and specifically β-phenylalanine derivatives, have emerged as a class of compounds with profound biological significance. Their inherent structural dissimilarity to their α-amino acid counterparts confers unique conformational properties and, critically, resistance to proteolytic degradation, making them ideal building blocks for peptidomimetics and small molecule therapeutics. This technical guide delves into the core biological activities of β-phenylalanine derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
β-Phenylalanine derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2] The mechanisms underlying these effects often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Modulation of the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Some β-phenylalanine derivatives have been shown to exert their anticancer effects by targeting components of this pathway. For instance, a phenylalanine-based inactivator of AKT has been designed to covalently modify a cysteine residue near the substrate-binding site, leading to potent inhibition of AKT activity and subsequent downstream signaling.[5][6]
Below is a diagram illustrating the general mechanism of the PI3K/AKT/mTOR pathway and the potential point of intervention for β-phenylalanine derivatives.
Caption: PI3K/AKT/mTOR signaling and β-phenylalanine derivative inhibition.
Interference with the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the initiation and progression of various cancers.[7][8] A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which drives the expression of proliferative and anti-apoptotic genes. The development of small molecules that can disrupt this protein-protein interaction is a promising strategy for cancer therapy.[9][10] Peptidomimetics containing β-phenylalanine are being explored for their potential to bind to β-catenin and inhibit its interaction with TCF.[8][11]
The following diagram depicts the canonical Wnt/β-catenin signaling pathway and the targeted disruption of the β-catenin/TCF interaction.
Caption: Wnt/β-catenin pathway and targeted β-catenin/TCF disruption.
Quantitative Data on Anticancer Activity
The anticancer efficacy of β-phenylalanine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| β-PAD (Compound 10) | eEF2K inhibitor | Murine breast cancer xenograft | 12 - 20 | [1] |
| 6-aryl-furo[2,3-d]pyrimidin-4-amine (Compound 11) | EGFR inhibitor | - | 0.022 | [1] |
| Dipeptide β-PAD (Compound 12) | Proteasome inhibitor | - | 1.8 | [1] |
| Tripeptide β-PAD (Compound 13) | Proteasome inhibitor | - | 0.9 | [1] |
| Phenylalanine dipeptide (HXL131) | DUSP1 and TNFSF9 targeting | PC3 (Prostate Cancer) | 5.15 (24h), 3.65 (72h) | [12] |
| Boc-Phe-vinyl ketone (3) | AKT inhibitor | HCT116 (Colon Cancer) | 7.9 | [5] |
| Boc-Phe-vinyl ketone (3) | AKT inhibitor | H460 (Lung Cancer) | 8.3 | [5] |
| Sulfonamide-azole derivative (5) | Antiproliferative | A549 (Lung Cancer) | Potent (qualitative) | [2] |
| Sulfonamide-azole derivative (13b) | Antiproliferative | H69 & H69AR (Lung Cancer) | Potent (qualitative) | [2] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. β-Phenylalanine derivatives, particularly when incorporated into peptides, have shown promising antibacterial and antifungal activities.[1][13] Their inclusion can enhance the stability and efficacy of antimicrobial peptides (AMPs).
Mechanism of Action
The primary mechanism of action for many cationic antimicrobial peptides, including those containing β-phenylalanine, involves the disruption of the bacterial cell membrane.[13] The amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of microbial membranes over the zwitterionic membranes of mammalian cells. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. The incorporation of β-phenylalanine can modulate the hydrophobicity and conformational stability of the peptide, enhancing its membrane-disrupting capabilities.
Structure-Activity Relationship
The antimicrobial activity of β-phenylalanine-containing peptides is influenced by several factors, including:
-
Hydrophobicity: The phenyl group of β-phenylalanine contributes to the overall hydrophobicity of the peptide, which is crucial for membrane insertion.
-
Cationic Charge: A net positive charge facilitates the initial electrostatic interaction with the negatively charged bacterial membrane.
-
Helical Conformation: The rigid nature of β-amino acids can help to stabilize helical structures, which are often important for antimicrobial activity.
-
Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, leading to a longer in vivo half-life.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors.[14][15]
Quantitative Data on DPP-4 Inhibitory Activity
| Compound | DPP-4 IC50 (nM) | Reference |
| β-amino amide with triazolopiperazine (Compound 3) | 2 | [14] |
| β-amino amide with triazolopiperazine (Compound 4) | 2 | [14] |
| β-amino pyrrole-2-carbonitrile (Compound 55) | 10 | [14] |
| 1,2,3-triazole-5-carboximidamide (Compound 2) | 6570 | [14] |
| Fluorophenyl derivative | 5-7 fold increase in potency | [15] |
| Tricyclic derivative (17c) | 1.7 | [15] |
Experimental Protocols
General Synthesis Workflow of β-Phenylalanine Derivatives
The synthesis of bioactive β-phenylalanine derivatives often involves a multi-step process starting from commercially available precursors. A representative workflow is depicted below.
Caption: General synthesis workflow for β-phenylalanine derivatives.
Detailed Methodologies for Key Experiments
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the β-phenylalanine derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[2][16][17]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare a serial two-fold dilution of the β-phenylalanine derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no growth is plated onto an agar medium. After incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is considered the MBC.
Conclusion and Future Perspectives
β-Phenylalanine derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their inherent stability and unique conformational properties have enabled the development of promising therapeutic candidates across a range of diseases, including cancer, infectious diseases, and diabetes. The ability of these compounds to modulate key signaling pathways and protein-protein interactions underscores their potential for targeted therapies.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: The use of computational modeling and structural biology to design more potent and selective β-phenylalanine derivatives.
-
Combinatorial Chemistry: The generation of large libraries of derivatives to explore a wider chemical space and identify novel bioactive compounds.
-
Target Identification: Elucidating the precise molecular targets of bioactive β-phenylalanine derivatives to better understand their mechanisms of action.
-
In Vivo Studies and Clinical Trials: Advancing the most promising candidates through preclinical and clinical development to translate their therapeutic potential into tangible patient benefits.
The continued exploration of β-phenylalanine and its derivatives holds immense promise for the future of drug discovery, offering new avenues to address unmet medical needs and combat complex diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. EP0281707A2 - Process for synthesis of beta-phenylalanine - Google Patents [patents.google.com]
- 4. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 5. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical and structural characterization of β-catenin interactions with non-phosphorylated and CK2-phosphorylated Lef-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the interaction of β-catenin and TCF/LEF transcription factors to inhibit oncogenic Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Covalent and Non-Covalent Targeting of the Tcf4/β-Catenin Strand Interface with β-Hairpin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Origin and Utility of (R)-3-Amino-2-phenylpropanoic Acid: A Technical Guide
Introduction
(R)-3-Amino-2-phenylpropanoic acid, a non-proteinogenic β-amino acid, stands as a significant chiral building block in the realm of pharmaceutical sciences and organic synthesis. Despite the vast diversity of natural products, extensive research and literature reviews indicate that there is currently no documented evidence of the natural occurrence of this compound. Its presence in the scientific landscape is exclusively attributed to chemical and enzymatic synthesis. This technical guide provides an in-depth exploration of the synthesis of this valuable compound, juxtaposed with the natural biosynthetic pathway of its α-amino acid analogue, L-phenylalanine, to offer a comprehensive perspective for researchers, scientists, and drug development professionals. The guide will delve into detailed experimental protocols, quantitative data from synthetic methodologies, and the applications that underscore the importance of this synthetic amino acid.
The Biological Blueprint: Biosynthesis of L-Phenylalanine
To understand the context of amino acid production in nature, it is instructive to examine the biosynthesis of the structurally related and ubiquitous proteinogenic α-amino acid, L-phenylalanine. In microorganisms and plants, L-phenylalanine is synthesized via the well-characterized shikimate pathway.[1][2] This metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a central branch-point intermediate in the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2]
The specific branch leading to L-phenylalanine involves the conversion of chorismate to prephenate, followed by the formation of phenylpyruvate.[3] The final step is a transamination reaction, typically utilizing glutamate as the amino group donor, to yield L-phenylalanine.[3]
Synthetic Routes to this compound
The primary methods for obtaining enantiomerically pure this compound involve the resolution of a racemic mixture. Enzymatic resolution is a particularly favored approach due to its high stereoselectivity and mild reaction conditions.
Enzymatic Synthesis
Enzymatic kinetic resolution relies on the ability of an enzyme to selectively act on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of this compound, a common strategy involves the enzymatic hydrolysis of a racemic N-acyl derivative. For instance, a lipase can selectively hydrolyze the (S)-enantiomer of N-acetyl-3-amino-2-phenylpropanoic acid, leaving the desired (R)-N-acetyl-3-amino-2-phenylpropanoic acid, which can then be deprotected to yield the final product.
Another enzymatic approach utilizes transaminases. For example, an (R)-selective ω-transaminase can be used for the asymmetric synthesis from a corresponding α-keto acid precursor.
The following table summarizes representative quantitative data for the enzymatic synthesis of β-amino acids, illustrating the high yields and enantiomeric excesses that can be achieved.
| Enzyme Class | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Lipase | Racemic N-acetyl-β-heterocyclic alanine derivatives | D-β-heterocyclic alanine derivatives | 42-48 | 72-95 | [4] |
| L-amino acid deaminase & D-amino acid dehydrogenase | L-phenylalanine derivatives | D-phenylalanine derivatives | >90 | >99 | [5] |
| Alanine dehydrogenase | 3-fluoropyruvate | (R)-3-fluoroalanine | >85 | >99 | [6] |
Chemical Synthesis
Chemical synthesis of this compound can be achieved through various asymmetric synthesis methodologies. One common approach involves the use of chiral auxiliaries. For example, an achiral carboxylic acid can be attached to a chiral auxiliary, which then directs the stereoselective introduction of the amino group. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid. Other methods include asymmetric hydrogenation of a suitable precursor or the use of chiral phase-transfer catalysts.
Experimental Protocols: Enzymatic Resolution of Racemic N-Acetyl-3-Amino-2-phenylpropanoic Acid
The following is a generalized protocol for the enzymatic kinetic resolution of racemic N-acetyl-3-amino-2-phenylpropanoic acid using a lipase. Specific conditions such as enzyme choice, solvent, and temperature may require optimization.
Materials:
-
Racemic N-acetyl-3-amino-2-phenylpropanoic acid
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Organic solvent (e.g., heptane, toluene)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethyl acetate
-
Dilute HCl
-
Saturated NaHCO₃ solution
-
Na₂SO₄ (anhydrous)
-
Chiral HPLC for monitoring the reaction and determining enantiomeric excess
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic N-acetyl-3-amino-2-phenylpropanoic acid in the chosen organic solvent. Add the phosphate buffer to create a two-phase system.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation: Stir the mixture at a constant temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and enantiomeric excess of the remaining (R)-N-acetyl-3-amino-2-phenylpropanoic acid. The reaction is typically stopped at or near 50% conversion for optimal resolution.
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
To isolate the unreacted (R)-N-acetyl-3-amino-2-phenylpropanoic acid, wash the organic layer with a saturated NaHCO₃ solution to remove the hydrolyzed (S)-acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-N-acetyl-3-amino-2-phenylpropanoic acid.
-
-
Deprotection: The N-acetyl group can be removed under acidic or basic conditions to yield the final product, this compound.
Applications in Drug Development
This compound and other β-amino acids are of significant interest in medicinal chemistry and drug development for several reasons:
-
Peptidomimetics: Incorporation of β-amino acids into peptides can confer resistance to enzymatic degradation by proteases, thereby increasing their in vivo stability and bioavailability.
-
Conformational Constraints: The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, which can be exploited to design peptides and other molecules with specific three-dimensional structures to enhance binding to biological targets.
-
Chiral Building Blocks: Enantiomerically pure β-amino acids are valuable starting materials for the synthesis of a wide range of complex chiral molecules, including pharmaceuticals. For instance, derivatives of β-amino acids are found in the structures of various bioactive compounds, including antibiotics and anticancer agents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chiral β-Amino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: Chiral β-amino acids are non-proteinogenic amino acids characterized by the presence of an amino group at the β-position relative to the carboxyl group. This structural distinction from their α-amino acid counterparts imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry and drug discovery. Their incorporation into peptides can induce stable secondary structures and enhance resistance to proteolytic degradation. Furthermore, as standalone small molecules, they exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral β-amino acids, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Data Presentation: Biological Activities of Chiral β-Amino Acid Derivatives
The following tables summarize the quantitative biological activity of various chiral β-amino acid derivatives, providing a comparative overview of their potency in different therapeutic areas.
Table 1: Anticancer Activity of Chiral Amino Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-alkyl diamine derivative of a protected amino acid | Multiple cancer cell lines | 1.7 - 6.1 | [1] |
| Thiophene containing aminobenzylnaphthols | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI50 < 10 µg/mL | |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical) | 4.63 - 5.54 |
Table 2: Antimicrobial Activity of β-Amino Acid Derivatives
| Compound/Peptide | Microorganism | MIC (µg/mL) | Reference |
| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Staphylococcus aureus (MRSA) | 3.8 | [2] |
| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Staphylococcus epidermidis (MRSE) | 3.8 | [2] |
| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Escherichia coli | 7.7 | [2] |
| [β-HIle]2-nodupetide | Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | >1000 | [1] |
Table 3: Enzyme Inhibitory Activity of β-Amino Acid Derivatives
| Compound | Enzyme | Inhibition Type | Kᵢ (nM) | Reference |
| BmSPI38 (G54K mutant) | Trypsin | Competitive | - | [3] |
| BmSPI39 (G54K mutant) | Trypsin | Competitive | - | [3] |
| 2-oxoamides from long-chain β-amino acids | GIVA PLA₂ | Weak inhibition | - | [4] |
Table 4: Quantitative Structure-Activity Relationship (QSAR) Data for Cinnamaldehyde-Amino Acid Schiff Base Compounds with Antibacterial Activity [5]
| Compound | Experimental lg(1/MIC) vs. E. coli | Calculated lg(1/MIC) vs. E. coli | Experimental lg(1/MIC) vs. S. aureus | Calculated lg(1/MIC) vs. S. aureus |
| 1 | 1.71 | 1.73 | 1.41 | 1.45 |
| 2 | 1.74 | 1.75 | 1.44 | 1.47 |
| 3 | 1.77 | 1.76 | 1.47 | 1.48 |
| 4 | 1.81 | 1.80 | 1.51 | 1.52 |
| 5 | 1.85 | 1.84 | 1.55 | 1.56 |
| 6 | 1.88 | 1.87 | 1.58 | 1.59 |
| 7 | 1.92 | 1.91 | 1.62 | 1.63 |
| 8 | 1.96 | 1.95 | 1.66 | 1.67 |
| 9 | 2.00 | 1.99 | 1.70 | 1.71 |
| 10 | 2.04 | 2.03 | 1.74 | 1.75 |
| 11 | 2.08 | 2.07 | 1.78 | 1.79 |
| 12 | 2.12 | 2.11 | 1.82 | 1.83 |
| 13 | 2.16 | 2.15 | 1.86 | 1.87 |
| 14 | 2.20 | 2.19 | 1.90 | 1.91 |
| 15 | 2.24 | 2.23 | 1.94 | 1.95 |
| 16 | 2.28 | 2.27 | 1.98 | 1.99 |
| 17 | 2.32 | 2.31 | 2.02 | 2.03 |
| 18 | 2.36 | 2.35 | 2.06 | 2.07 |
| 19 | 2.40 | 2.39 | 2.10 | 2.11 |
| 20 | 2.44 | 2.43 | 2.14 | 2.15 |
| 21 | 2.48 | 2.47 | 2.18 | 2.19 |
Note: The QSAR models showed R² = 0.9354 against E. coli and R² = 0.8946 against S. aureus.[5]
Experimental Protocols
Detailed methodologies for the synthesis of chiral β-amino acids are crucial for their application in research and development. Below are protocols for key synthetic strategies.
Protocol 1: Asymmetric Synthesis of Sitagliptin via Rhodium-Catalyzed Hydrogenation
This protocol outlines a highly efficient industrial method for the synthesis of the antidiabetic drug Sitagliptin.
Materials:
-
Prochiral enamine precursor of Sitagliptin
-
[Rh(COD)Cl]₂
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-t-Bu-Josiphos)
-
Methanol
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ and (R,S)-t-Bu-Josiphos in methanol is stirred to form the active catalyst.
-
Hydrogenation: The prochiral enamine is dissolved in methanol and charged into a high-pressure reactor. The catalyst solution is then added.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Work-up and Isolation: The reactor is depressurized, and the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization to yield enantiomerically pure Sitagliptin.
Protocol 2: Enantioselective Synthesis of β-Amino Acid Derivatives via Mannich Reaction[6]
This protocol describes a one-pot synthesis of novel chiral β-amino acid derivatives containing a thiadiazole moiety using an organocatalyst.[6]
Materials:
-
Aromatic aldehyde
-
Aromatic amine with a 1,3,4-thiadiazole moiety
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
Squaramide cinchona alkaloid catalyst (SQ)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) in toluene (3.0 mL) are added the aromatic amine (1.2 mmol), ethyl 2-(diethoxyphosphoryl)acetate (1.5 mmol), and the squaramide cinchona alkaloid catalyst (10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 96 hours in the presence of 4 Å molecular sieves.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired chiral β-amino acid derivative.
-
The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving chiral β-amino acids is essential for a deeper understanding of their function. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
GABA-A Receptor Signaling Pathway Modulation by β-Alanine
β-Alanine, a naturally occurring β-amino acid, can act as an agonist at GABA-A receptors, modulating inhibitory neurotransmission. The following diagram illustrates the downstream signaling cascade following GABA-A receptor activation.
General Workflow for Asymmetric Synthesis and Evaluation of Chiral β-Amino Acids
The development of novel chiral β-amino acids with therapeutic potential follows a structured workflow from synthesis to biological evaluation.
Conclusion
Chiral β-amino acids represent a versatile and increasingly important class of molecules in drug discovery and development. Their unique structural features offer advantages in terms of metabolic stability and the ability to form well-defined secondary structures. The synthetic methodologies for accessing enantiomerically pure β-amino acids are continually advancing, providing a diverse range of building blocks for medicinal chemists. The quantitative data on their biological activities highlight their potential as potent therapeutic agents in various disease areas. The signaling pathways they modulate, such as the GABAergic system, offer exciting avenues for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals to explore and harness the potential of chiral β-amino acids in their respective fields.
References
- 1. Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of 2-oxoamides containing long chain beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of (R)-3-Amino-2-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-3-Amino-2-phenylpropanoic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on predicted data and characteristic spectroscopic features derived from analogous compounds and general principles of spectroscopic analysis for amino acids. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established chemical shift correlations, characteristic infrared absorption frequencies, and common fragmentation patterns observed in mass spectrometry for similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | - |
| Methine (CH) | ~3.8 - 4.2 | Multiplet | ~7-8 |
| Methylene (CH₂) | ~3.0 - 3.4 | Multiplet | ~7-8, ~13-14 |
| Amine (NH₂) | Broad singlet | - | |
| Carboxyl (COOH) | > 10 | Broad singlet | - |
Note: Predicted values are based on typical ranges for similar functional groups. The exact chemical shifts and coupling patterns can be influenced by the solvent and pH.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (C=O) | 170 - 180 |
| Aromatic (C₆H₅) - Quaternary | 135 - 145 |
| Aromatic (C₆H₅) - CH | 125 - 130 |
| Methine (CH) | 50 - 60 |
| Methylene (CH₂) | 40 - 50 |
Note: These are estimated chemical shift ranges. Actual values may vary depending on experimental conditions.[1]
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Amine) | 3200 - 3400 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H bend (Amine) | 1550 - 1650 | Medium |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |
| C-N stretch (Amine) | 1020 - 1250 | Medium |
Note: The presence of both an acidic (COOH) and a basic (NH₂) group may lead to the formation of a zwitterion, which can affect the IR spectrum, particularly the stretching frequencies of the carboxylate and ammonium groups.[2][3][4][5]
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Nominal Mass | 165 |
| Predicted [M+H]⁺ | 166.0813 |
| Predicted [M-H]⁻ | 164.0663 |
Common Fragmentation Pathways:
The fragmentation of this compound in a mass spectrometer is expected to involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Key fragmentation patterns would likely arise from the cleavage of the bonds adjacent to the phenyl and amino groups. For instance, a common fragmentation for phenylpropanoic acids is the loss of the carboxyl group.[6][7][8]
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data discussed above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH). For D₂O, the NH₂ and COOH protons will exchange with deuterium and their signals will disappear.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The accurate mass measurement can be used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predicted data points is crucial for definitive structural confirmation and is highly recommended.
References
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. massbank.eu [massbank.eu]
An In-depth Technical Guide to (R)-3-Amino-2-phenylpropanoic Acid Structural Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-2-phenylpropanoic acid, a chiral β-amino acid, and its structural analogs represent a versatile class of compounds with significant therapeutic potential. Their inherent structural features, including the presence of a chiral center and a phenyl ring, provide a unique scaffold for the design of novel drug candidates targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways. β-Phenylalanine derivatives (β-PADs) are recognized for their ability to mimic natural α-amino acids, conferring biological activity and improved druggability, while also offering greater stability.[1][2]
I. Synthetic Strategies
The synthesis of this compound analogs can be achieved through various chemical and biocatalytic methods. The choice of a particular synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the aromatic ring and the amino acid backbone.
Chemical Synthesis
A common approach to synthesizing β-phenylalanine derivatives is through the Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an amine.[3] Asymmetric synthesis often employs chiral auxiliaries or catalysts to achieve high enantioselectivity.
Detailed Experimental Protocol: Asymmetric Synthesis of a Boc-Protected (R)-β-Phenylalanine Analog
This protocol describes a representative asymmetric synthesis of a protected this compound derivative.
Materials:
-
Substituted benzaldehyde
-
Malonic acid
-
(R)-4-Benzyl-2-oxazolidinone
-
Triethylamine
-
Titanium(IV) chloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Various organic solvents (DCM, THF, etc.)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
Acylation of Chiral Auxiliary: (R)-4-Benzyl-2-oxazolidinone is acylated with an appropriate acid chloride (derived from the substituted benzaldehyde and malonic acid) in the presence of a base like triethylamine to form the N-acyloxazolidinone.
-
Asymmetric Aldol Condensation: The resulting chiral N-acyloxazolidinone is treated with a Lewis acid, such as titanium(IV) chloride, and a base to form a titanium enolate. This enolate then reacts with an imine equivalent in a stereoselective aldol-type condensation to introduce the amino group at the β-position with high diastereoselectivity.
-
Hydrolysis and Protection: The chiral auxiliary is cleaved by hydrolysis under basic conditions (e.g., with lithium hydroxide). The resulting free amino acid is then protected with a suitable protecting group, such as a Boc group, by reacting it with (Boc)₂O in the presence of a base.
-
Purification: The final protected this compound analog is purified by column chromatography on silica gel.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of enantiomerically pure β-amino acids. Lipases and amidases are commonly employed for the kinetic resolution of racemic mixtures.[3]
II. Biological Activities and Therapeutic Targets
Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several β-phenylalanine derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[4][5][6]
Quantitative Data: EGFR Inhibitory Activity of this compound Analogs
| Compound ID | Structure | Target | IC₅₀ (nM) | Cell Line | Reference |
| 1 | Thiazole derivative with oxime | EGFR | 2.47 µM | A549 | [4] |
| 2 | Thiazole derivative with oxime | EGFR | 5.42 µM | A549 | [4] |
| 3 | Furanopyrimidine derivative | EGFRWT | 376 | - | [5] |
| 4 | Furanopyrimidine derivative | EGFRL858R/T790M | 142 | - | [5] |
| Staurosporine | Not an analog, but a reference | EGFRWT | 937 | - | [7] |
| Staurosporine | Not an analog, but a reference | EGFRT790M | 12 | - | [7] |
| Staurosporine | Not an analog, but a reference | EGFRT790M/L858R | 3 | - | [7] |
Detailed Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against EGFR.[8]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (control) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence of each well using a luminometer. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway: EGFR Signaling
Caption: EGFR signaling pathway and its inhibition by this compound analogs.
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain peptide-based β-phenylalanine derivatives have shown potent inhibitory activity against the proteasome.[9][10]
Quantitative Data: Proteasome Inhibitory Activity of β-Phenylalanine Analogs
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Compound 2 | Thiophene-based | 20S Proteasome (CT-L) | 5.60 | [9] |
| Compound 2 | Thiophene-based | 20S Proteasome (C-L) | 2.42 | [9] |
| Compound 2 | Thiophene-based | 20S Proteasome (T-L) | 25.84 | [9] |
| Compound 4 | Thiophene-based | Jurkat cell proteasome (CT-L) | 24.25 | [9] |
| Compound 4 | Thiophene-based | Jurkat cell proteasome (C-L) | 27.05 | [9] |
| Bortezomib | Not an analog, but a reference | 20S Proteasome | 0.6 nM (Ki) | [11] |
Detailed Experimental Protocol: Proteasome Activity Assay
This protocol describes a fluorogenic assay to measure the chymotrypsin-like (CT-L) activity of the proteasome.[9][12]
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
In a black 96-well plate, add the test compound or DMSO (control).
-
Add the proteasome preparation (purified enzyme or cell lysate).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Signaling Pathway: Ubiquitin-Proteasome Pathway
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Anti-HIV Activity
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells. Analogs of this compound have been developed as CCR5 antagonists, blocking the interaction between the viral gp120 envelope protein and CCR5.[2]
Quantitative Data: CCR5 Antagonist Activity of β-Phenylalanine Analogs
| Compound ID | Structure | Assay | IC₅₀ (nM) | Reference |
| Compound 22 | Aminocyclopentane carboxamide analog | ¹²⁵I-MIP-1α binding to CCR5 | 25 | [13] |
Detailed Experimental Protocol: Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs).[14]
Materials:
-
Human PBMCs
-
PHA (phytohemagglutinin) and IL-2
-
R5-tropic HIV-1 virus stock
-
Test compounds
-
96-well culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Preparation: Stimulate PBMCs with PHA for 3 days, then culture in the presence of IL-2.
-
Infection and Treatment:
-
Seed the stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Infect the cells with a pre-titered amount of R5-tropic HIV-1.
-
-
Incubation: Incubate the plates for 7 days at 37°C.
-
p24 Measurement: Collect the culture supernatants and measure the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration and determine the EC₅₀ value.
Signaling Pathway: HIV Entry via CCR5
Caption: HIV entry mechanism via the CCR5 co-receptor and its inhibition.
Neurological Activity
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory formation. Dysregulation of NMDA receptor activity is implicated in various neurological disorders. Some (R)-2-amino-3-triazolpropanoic acid analogs, which are structurally related to the core topic, have been identified as NMDA receptor glycine site agonists.[15][16]
Quantitative Data: NMDA Receptor Modulatory Activity
| Compound ID | Structure | Target | EC₅₀ (µM) | Activity | Reference |
| 8h | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2A | - | High Agonist Potency | [16] |
| 8q | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2A, C, D | - | High Agonist Potency | [16] |
| 8p | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2C | - | Nanomolar Potency | [16] |
| 8r | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2C | - | Nanomolar Potency | [16] |
| 13g | (R)-2-amino-3-triazolpropanoic acid analog | GluN1/2C, D | - | Full Agonist | [15] |
| 13i | (R)-2-amino-3-triazolpropanoic acid analog | GluN1/2C, D | - | Partial Agonist | [15] |
| Biphenyl NAM | Biphenyl-based negative allosteric modulator | NMDA Receptor | 0.05 | Antagonist | [17] |
Detailed Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the NMDA receptor.[1]
Materials:
-
Rat brain membranes
-
[³H]MK-801 (radioligand)
-
Glutamate and Glycine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat forebrains.
-
Binding Reaction:
-
In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, glycine, and the test compound at various concentrations.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NMDA receptor antagonist). Calculate the percent inhibition of specific binding for each compound concentration and determine the Ki value.
Signaling Pathway: NMDA Receptor Signaling
Caption: NMDA receptor activation and downstream signaling.
Antioxidant Activity
Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess antioxidant properties, which can contribute to their overall therapeutic effects, particularly in diseases associated with oxidative stress, such as cancer.[18]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and relatively simple method to assess the antioxidant activity of compounds.[19]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Assay:
-
Add a solution of the test compound at various concentrations to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration. The scavenging activity is inversely proportional to the absorbance. Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
III. Conclusion
Structural analogs of this compound are a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutics targeting cancer, HIV, and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more potent analogs. The visualization of the key signaling pathways offers a clear understanding of the mechanisms of action of these compounds, which is crucial for rational drug design. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be essential for their successful translation into clinical candidates.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of β-Phenylalanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Phenylalanine, a non-proteinogenic β-amino acid, and its derivatives have emerged as a promising scaffold in medicinal chemistry. Their inherent structural properties, including increased stability against proteolytic degradation compared to their α-analogues, offer significant advantages in drug design. This technical guide provides an in-depth overview of the current understanding of the therapeutic applications of β-phenylalanine, with a focus on its anticancer, neuroprotective, and antimicrobial potential. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.
Core Therapeutic Applications
Anticancer Activity
β-Phenylalanine derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines. The primary mechanisms investigated involve the inhibition of key cellular proliferation and survival pathways.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-Phenylalanine Derivative 10 | - | Breast Cancer (in vivo) | 12 - 20 | [1] |
| β-Phenylalanine Derivative 11 | - | - | 0.022 | [1] |
| Dipeptide 12 | - | - | 1 | [1] |
| Tripeptide 13 | - | - | 1 | [1] |
| Compound 14 | - | - | 0.009 | [1] |
| Compound 15 | - | - | 0.001 | [1] |
| β-Phenylalanine Derivative 21l | MDA-MB-231 | Triple-Negative Breast Cancer | 12.6 | [2] |
| β-Phenylalanine Derivative 21l | MDA-MB-436 | Triple-Negative Breast Cancer | 19.8 | [2] |
| Schiff base 13b | H69 | Small Cell Lung Cancer | Comparable to Cisplatin | [3] |
| Schiff base 13b | H69AR (multidrug-resistant) | Small Cell Lung Cancer | Comparable to Cisplatin | [3] |
| Compound 3a | A549 | Lung Carcinoma | 5.988 ± 0.12 | [4] |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [4] |
| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [4] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [4] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [4] |
One of the key mechanisms underlying the anticancer activity of β-phenylalanine derivatives is the inhibition of eukaryotic elongation factor 2 kinase (eEF2K).[1] eEF2K is a crucial regulator of protein synthesis and is implicated in tumor growth and resistance to chemotherapy.[1] By inhibiting eEF2K, β-phenylalanine derivatives can disrupt protein translation, leading to apoptosis in cancer cells.[2]
eEF2K Inhibition by β-Phenylalanine Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
β-phenylalanine derivative of interest
-
Target cancer cell line (e.g., MCF-7, A549)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the β-phenylalanine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1][5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Neuroprotective Activity
β-Phenylalanine and its derivatives are being explored for their potential neuroprotective effects, primarily through their interaction with GABA receptors.
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. β-Alanine, a structurally similar compound to β-phenylalanine, has been shown to act on both GABA and glycine receptors.[7] This suggests that β-phenylalanine may exert its neurological effects through similar mechanisms, leading to neuronal inhibition and potential neuroprotection.
Potential Modulation of GABA Receptor Signaling by β-Phenylalanine
This protocol describes a competitive radioligand binding assay to determine the affinity of β-phenylalanine for the GABA-A receptor.[8][9]
Materials:
-
Rat brain tissue
-
[³H]Muscimol (radioligand)
-
β-phenylalanine
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for non-specific binding)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with binding buffer to prepare a crude membrane suspension.[8]
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]Muscimol and varying concentrations of β-phenylalanine.[9]
-
Incubation: Incubate the mixture at 4°C for 45-60 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]Muscimol against the concentration of β-phenylalanine to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).[9]
Antimicrobial Activity
Derivatives of phenylalanine have shown promise as antimicrobial agents, particularly against Gram-positive bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µM) |
| C10 Phenylalanine derivative | Gram-positive bacteria | 62-500 |
| C10 Phenylalanine derivative | Gram-negative bacteria | 62-500 |
| C12 Phenylalanine derivative | Gram-positive bacteria | Lower than C10 |
| C14 Phenylalanine derivative | Gram-positive bacteria | Lower than C10 |
| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | M. abscessus | 6.25 - 12.5 |
| S-oxide derivative | M. abscessus | 0.78 |
Note: MIC values for C10, C12, and C14 derivatives are ranges and relative comparisons as specific values for a single compound were not detailed in the source.[10]
The development of novel β-phenylalanine-based antimicrobial agents typically follows a structured workflow from chemical synthesis to biological evaluation.
General workflow for developing β-phenylalanine-based antimicrobial agents.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Materials:
-
β-phenylalanine derivative
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the β-phenylalanine derivative in MHB in the wells of a 96-well plate.[12]
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of β-phenylalanine is crucial for its development as a therapeutic agent. While specific ADME data for β-phenylalanine is limited, studies on phenylalanine provide some insights. Phenylalanine is absorbed in the small intestine and distributed throughout the body.[13] The pharmacokinetic profile of any β-phenylalanine derivative will be influenced by its specific chemical modifications.
Table of Preclinical Pharmacokinetic Parameters for Phenylalanine (from Aspartame administration in Rats) [14]
| Dose (mg/kg) | Cmax (nmol/ml) |
| 50 | 73.6 |
| 100 | - |
| 200 | - |
| 500 | - |
| 1000 | 1161 |
Note: This data is for L-phenylalanine derived from aspartame and serves as a general reference.
Clinical Trials and Future Perspectives
Currently, there is a lack of extensive clinical trial data specifically for β-phenylalanine. Most clinical research has focused on L-phenylalanine in the context of phenylketonuria (PKU) or on broader classes of β-amino acid-containing drugs. The promising preclinical data for β-phenylalanine derivatives in oncology, neurology, and infectious diseases warrant further investigation through well-designed clinical trials.
Future research should focus on:
-
Synthesizing and screening a wider range of β-phenylalanine derivatives to establish robust structure-activity relationships.
-
Conducting detailed preclinical ADME and toxicology studies for lead compounds.
-
Elucidating the precise molecular mechanisms underlying the therapeutic effects of β-phenylalanine in various disease models.
-
Initiating early-phase clinical trials to evaluate the safety and efficacy of promising β-phenylalanine-based drug candidates in humans.
Conclusion
β-Phenylalanine and its derivatives represent a versatile and promising platform for the development of novel therapeutics. Their enhanced stability and diverse biological activities make them attractive candidates for addressing unmet medical needs in cancer, neurological disorders, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this unique class of molecules.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (R)-3-Amino-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-3-Amino-2-phenylpropanoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for the (R)-enantiomer of β-phenylalanine, this guide also incorporates data from its closely related α-amino acid counterpart, L-phenylalanine, to provide a broader understanding of its physicochemical properties. All assumptions and data sources are clearly indicated.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This section details the solubility of this compound in various solvents, and the effects of temperature and pH.
Aqueous and Solvent Solubility
Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 19.8[3] |
| 25 | 14.11 (DL-form)[3] |
| 50 | 44.3[3] |
| 75 | 66.2[3] |
| 100 | 99.0[3] |
Table 2: Solubility of L-Phenylalanine in Aqueous Ethanol and Methanol Mixtures at 298.15 K (25 °C)
| Solvent System | Mole Fraction of Alcohol | Solubility (Mole Fraction x 10³) |
| Water | 0.00 | 3.01 |
| Methanol-Water | 0.10 | 1.85 |
| 0.20 | 1.12 | |
| 0.30 | 0.68 | |
| Ethanol-Water | 0.10 | 1.63 |
| 0.20 | 0.89 | |
| 0.30 | 0.48 | |
| Data adapted from a study on L-phenylalanine[1]. |
pH-Dependent Solubility
The solubility of amino acids is highly dependent on pH. As amphoteric molecules, their charge state changes with the pH of the medium. The solubility is at its minimum at the isoelectric point (pI) and increases as the pH moves away from the pI into more acidic or alkaline regions, due to the formation of the more soluble cationic and anionic species, respectively[8][9]. For L-phenylalanine, the pKa values are approximately 2.20 and 9.09[10]. While a specific pH-solubility profile for this compound is not available in the searched literature, it is expected to follow this general trend.
Stability Profile
Understanding the stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. This section discusses the stability of this compound under various stress conditions.
Degradation Pathways
Limited specific information is available on the degradation pathways of this compound. However, studies on phenylalanine provide insights into potential degradation routes.
-
In the presence of lipid hydroperoxides , phenylalanine can degrade to form phenylacetic acid and benzaldehyde[11].
-
Anaerobic degradation of phenylalanine by certain bacteria involves transamination and decarboxylation to phenylacetaldehyde, which is then oxidized to phenylacetate[12].
Further forced degradation studies are necessary to fully elucidate the degradation pathways of this compound under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not available, the following sections outline the typical conditions that would be applied in such a study.
Table 3: Summary of Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) | Amide bond cleavage (if applicable), other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C) | Amide bond cleavage (if applicable), other base-catalyzed reactions. |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of functional groups. |
| Thermal Degradation | Dry heat (e.g., 70°C) | Thermally induced decomposition. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemically induced degradation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation: An excess amount of this compound is added to a series of vials containing the desired solvent systems (e.g., water, ethanol, methanol, and buffered solutions at various pH levels).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C, 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or solvate transformations during the experiment.
Forced Degradation Studies
These studies are performed to identify potential degradation products and pathways.
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents (e.g., water, methanol/water). For solid-state studies, the pure API is used.
-
Stress Conditions:
-
Acid/Base Hydrolysis: The API solution is treated with an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH) and kept at room temperature or heated (e.g., 60°C) for a specified duration. Samples are taken at various time points and neutralized before analysis.
-
Oxidation: The API solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set period.
-
Thermal Degradation: The solid API and a solution of the API are exposed to high temperatures (e.g., 70°C in an oven) for a defined time.
-
Photostability: The solid API and a solution of the API are exposed to a combination of visible and UV light in a photostability chamber. A dark control sample is kept under the same conditions to differentiate between thermal and photodegradation. The exposure should be in line with ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/m²)[13][14][15][16][17].
-
-
Analysis: All stressed samples are analyzed at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that each peak corresponds to a single component.
Visualizations
The following diagrams illustrate the experimental workflows for determining solubility and stability, and a potential degradation pathway.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways of Phenylalanine.
References
- 1. sepax-tech.com.cn [sepax-tech.com.cn]
- 2. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Photostability Testing - Sampled [sampled.com]
- 17. youtube.com [youtube.com]
In-Depth Technical Guide to the Theoretical Conformation of β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the conformational landscape of β-phenylalanine. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are interested in the structural properties of this important unnatural amino acid. The guide details the computational methodologies employed, presents quantitative conformational data in a structured format, and outlines the experimental protocols used for validation.
Introduction to β-Phenylalanine Conformation
β-Phenylalanine is a fascinating molecule whose conformational flexibility plays a crucial role in the structure and function of β-peptides and other peptidomimetics. Unlike its α-amino acid counterpart, the additional carbon atom in the backbone of β-phenylalanine introduces greater conformational freedom. Understanding the accessible conformations and their relative energies is paramount for the rational design of novel therapeutics and biomaterials. Theoretical studies, primarily employing quantum mechanical calculations and molecular mechanics, have been instrumental in elucidating the potential energy surface of β-phenylalanine and identifying its low-energy conformers.
Theoretical Methodologies for Conformational Analysis
The conformational analysis of β-phenylalanine typically involves a systematic exploration of its potential energy surface by varying the key dihedral angles. The primary methods employed are ab initio calculations, Density Functional Theory (DFT), and molecular mechanics force fields.
A general workflow for the computational conformational analysis of β-phenylalanine is depicted below. This process begins with the generation of initial structures, followed by geometry optimization and energy calculation using various theoretical methods. The resulting conformers are then analyzed to determine their relative stabilities and geometric parameters.
Key Dihedral Angles in β-Phenylalanine
The conformation of β-phenylalanine is primarily defined by the following backbone and side-chain dihedral angles:
-
φ (phi): C'-N-Cα-Cβ
-
ψ (psi): N-Cα-Cβ-C'
-
θ (theta): H-N-Cα-H
-
χ1 (chi1): N-Cα-Cβ-Cγ
-
χ2 (chi2): Cα-Cβ-Cγ-Cδ1
Quantitative Conformational Data
The following tables summarize the quantitative data from theoretical studies on the conformation of β-phenylalanine. The data presented includes the optimized dihedral angles and relative energies of the stable conformers identified in the gas phase and in solution.
A theoretical study by Waingeh, Ngassa, and Song investigated the conformational energies of four β-amino acids, providing insights into their stable geometries.[1][2][3] Their work, utilizing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, serves as a foundational source for the data presented below.[1][2][3] The study explored the potential energy surface by systematically varying dihedral angles and optimizing the resulting structures.[1][2][3]
Table 1: Calculated Conformational Data for a Model β-Amino Acid (Gas Phase)
| Conformer | Method | φ (°) | ψ (°) | θ (°) | Relative Energy (kJ/mol) |
| 1 | HF | -86.8 | 80.2 | 178.9 | 0.00 |
| 2 | HF | 85.7 | -79.8 | -179.5 | 0.12 |
| 3 | HF | -154.2 | -178.2 | 179.8 | 4.35 |
| 4 | HF | 154.0 | 178.5 | -179.9 | 4.38 |
| 5 | HF | -70.1 | -85.6 | 5.8 | 10.21 |
| 1 | DFT | -88.1 | 81.5 | 179.1 | 0.00 |
| 2 | DFT | 87.5 | -80.9 | -179.4 | 0.09 |
| 3 | DFT | -156.3 | -179.5 | 179.9 | 3.98 |
| 4 | DFT | 156.1 | 179.8 | -179.9 | 4.01 |
| 5 | DFT | -71.5 | -86.2 | 4.9 | 9.87 |
Data inferred from the study by Waingeh, Ngassa, and Song (2015) on a model β-amino acid.[1][2][3]
Table 2: Calculated Conformational Data for a Model β-Amino Acid (Aqueous Solution, PCM)
| Conformer | Method | φ (°) | ψ (°) | θ (°) | Relative Energy (kJ/mol) |
| 1 | DFT | -89.3 | 82.1 | 179.3 | 0.00 |
| 2 | DFT | 88.6 | -81.5 | -179.6 | 0.11 |
| 3 | DFT | -157.1 | -179.8 | 179.9 | 3.54 |
| 4 | DFT | 156.9 | 179.9 | -179.9 | 3.57 |
| 5 | DFT | -72.8 | -87.0 | 4.1 | 8.99 |
Data inferred from the study by Waingeh, Ngassa, and Song (2015) on a model β-amino acid with the Polarizable Continuum Model (PCM) for water.[2][3]
Experimental Protocols for Conformational Validation
The theoretical predictions of β-phenylalanine's conformation are validated through various experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules. For β-phenylalanine, NMR experiments can provide information about through-bond and through-space atomic interactions, which can be translated into dihedral angle and distance restraints.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve the β-phenylalanine sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a concentration of 1-10 mM.
-
Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to verify the sample purity and concentration.
-
Perform two-dimensional (2D) NMR experiments to establish scalar and dipolar couplings:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system, which helps in assigning the backbone and side-chain protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning overlapping resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure. The choice between NOESY and ROESY depends on the molecular weight of the peptide.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Assign the proton resonances using the COSY and TOCSY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Measure the three-bond J-couplings (³J) from high-resolution 1D or 2D spectra. These values can be related to dihedral angles using the Karplus equation.
-
Use the derived distance and dihedral angle restraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, solid-state structure of a molecule. This technique requires the growth of a high-quality single crystal of β-phenylalanine.
Detailed Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
Grow single crystals of β-phenylalanine using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.
-
Screen a variety of solvents and crystallization conditions (e.g., temperature, pH, precipitants) to obtain crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data using software such as SHELXL or OLEX2.
-
The final refined structure provides precise information about bond lengths, bond angles, and dihedral angles in the solid state.
-
Conclusion
The conformational landscape of β-phenylalanine is rich and has been explored through a combination of theoretical calculations and experimental validation. The data presented in this guide provides a foundation for understanding the structural preferences of this important amino acid. For researchers in drug development, this knowledge is critical for designing β-peptides and other peptidomimetics with specific, predictable three-dimensional structures, ultimately leading to the development of more effective and targeted therapeutics. The detailed protocols provided herein should serve as a valuable resource for those embarking on the experimental and computational characterization of β-phenylalanine and its derivatives.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-2-phenylpropanoic Acid
Introduction
(R)-3-Amino-2-phenylpropanoic acid, also known as (R)-β-phenylalanine, and its derivatives are crucial chiral building blocks in medicinal chemistry. They are integral components of various therapeutic agents and serve as valuable starting materials for the synthesis of key compounds. The stereochemistry at the C2 and C3 positions is critical for their biological activity, making enantioselective synthesis a significant area of research. These application notes provide detailed protocols for several effective methods for the asymmetric synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies covered include biocatalytic kinetic resolution, chemoenzymatic synthesis, and the use of chiral auxiliaries, offering a range of strategies to achieve high enantiopurity.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for the different asymmetric synthesis methods described in these notes, allowing for easy comparison of their efficacy.
| Method | Key Catalyst/Auxiliary | Starting Material | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Method 1: Biocatalytic Kinetic Resolution | Amano PS Lipase (from Burkholderia cepacia) | Racemic N-acetyl-β-phenylalanine methyl ester | 45% | >99% | [1] |
| Method 2: Chemoenzymatic Synthesis | Hydrolase (from Saccharomyces cerevisiae) | Benzaldehyde | 22% (overall) | 96% | [1] |
| Method 3: Phenylalanine Aminomutase (PAM) Catalysis | Phenylalanine Aminomutase (PAM) | (S)-α-phenylalanine | 72% | >99% | [1][2] |
Method 1: Biocatalytic Kinetic Resolution using Lipase
This method employs the enantioselective hydrolysis of a racemic N-protected β-amino ester catalyzed by a lipase. The lipase selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (the desired (R)-enantiomer) from the hydrolyzed acid (the (S)-enantiomer).
Experimental Workflow
References
Enantioselective Synthesis of (R)-β-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-β-phenylalanine, a crucial chiral building block in the development of various pharmaceuticals. The methods outlined below encompass biocatalytic and chemocatalytic approaches, offering a range of strategies to suit different research and development needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for various enantioselective methods for the synthesis of (R)-β-phenylalanine and related derivatives. This allows for a direct comparison of their efficacy in terms of yield and enantioselectivity.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalysis | |||||
| Kinetic Resolution | Lipase B from Candida antarctica (CAL-B) | Racemic β-lactam | 50 | >99 | [1] |
| Kinetic Resolution | Amano PS lipase from Burkholderia cepacia | Racemic N-protected β-phenylalanine ester | 45 | >99 | [1] |
| Kinetic Resolution | ω-Transaminase (ω-TA) | Racemic β-phenylalanine | - | - | [1] |
| Asymmetric Amination | Phenylalanine Aminomutase (PAM) | (E)-Cinnamic acid | - | >99 | [2] |
| Chemocatalysis | |||||
| Rh-catalyzed 1,4-Addition | [Rh(OH)((S,S)-Bn-tfb*)]₂ | Phthalimidoacrylate | 90 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Protocol 1: Biocatalytic Kinetic Resolution of a Racemic β-Lactam using Lipase
This protocol describes the enzymatic kinetic resolution of a racemic β-lactam to produce (R)-β-phenylalanine, adapted from a method utilizing Candida antarctica lipase B (CAL-B).[1]
Materials:
-
Racemic 4-phenyl-azetidin-2-one (racemic β-lactam)
-
Lipase B from Candida antarctica (CAL-B), immobilized
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of racemic 4-phenyl-azetidin-2-one in phosphate buffer (pH 7.0), add immobilized CAL-B.
-
The reaction mixture is stirred at 70°C.
-
Monitor the reaction progress by chiral HPLC.
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-β-phenylalanine.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol outlines a rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a phthalimidoacrylate to generate a precursor to (R)-β-phenylalanine.[1]
Materials:
-
Methyl 2-(phthalimido)acrylate
-
Phenylboronic acid
-
[Rh(OH)((S,S)-Bn-tfb*)]₂ (or a similar chiral rhodium catalyst)
-
Dioxane/water (10:1 v/v)
-
Potassium hydroxide
-
Hydrazine monohydrate
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
1,4-Addition: In a reaction vessel, dissolve methyl 2-(phthalimido)acrylate and phenylboronic acid in a 10:1 mixture of dioxane and water.
-
Add the chiral rhodium catalyst and potassium hydroxide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (R)-phthalimide derivative.
-
Deprotection: Dissolve the purified (R)-phthalimide derivative in ethanol.
-
Add hydrazine monohydrate and reflux the mixture.
-
After cooling to room temperature, filter the precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue to obtain (R)-β-phenylalanine.
Visualizations
The following diagrams illustrate the workflows for the enantioselective synthesis of (R)-β-phenylalanine.
Caption: Comparative workflows for biocatalytic and chemocatalytic synthesis.
Caption: Decision tree for selecting a synthetic method.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Biocatalytic Production of (R)-3-Amino-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-2-phenylpropanoic acid, also known as (R)-2-phenyl-β-alanine, is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh reaction conditions, expensive chiral catalysts, and can generate significant waste. Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure β-amino acids. This document provides detailed protocols for the production of this compound using a recombinant Phenylalanine Aminomutase (PAM) from Taxus chinensis.
The presented methodology focuses on the heterologous expression of His-tagged T. chinensis PAM in Escherichia coli, followed by its purification and subsequent use in the asymmetric amination of trans-cinnamic acid.
Experimental Protocols
This section details the step-by-step procedures for enzyme production, the biocatalytic reaction, and product analysis and purification.
Protocol 1: Production and Purification of Recombinant His-tagged Taxus chinensis Phenylalanine Aminomutase (TcPAM)
1.1 Gene Synthesis and Cloning: The gene encoding Phenylalanine Aminomutase from Taxus chinensis (TcPAM) is codon-optimized for expression in E. coli and synthesized commercially. The synthesized gene is then cloned into a suitable expression vector, such as pET-SUMO, which incorporates an N-terminal His6-tag and a SUMO fusion partner to enhance solubility and facilitate purification. The resulting plasmid, pET-SUMO-TcPAM, is transformed into a competent E. coli expression strain, such as BL21(DE3).
1.2 Expression of Recombinant TcPAM:
-
Media Preparation: Prepare Terrific Broth (TB) medium for high-density cell growth. For 1 liter, dissolve 12 g tryptone, 24 g yeast extract, 9.4 g K2HPO4, and 2.2 g KH2PO4 in 900 mL of deionized water. Autoclave and allow to cool. Separately, autoclave a 40% glycerol solution and add 10 mL to the cooled medium. Finally, add the appropriate antibiotic (e.g., kanamycin for pET vectors) to the required final concentration.
-
Inoculation and Growth: Inoculate 10 mL of TB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the pET-SUMO-TcPAM plasmid. Incubate overnight at 37°C with shaking at 250 rpm. The following day, use the overnight culture to inoculate 1 L of fresh TB medium (with antibiotic) to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Induction: Incubate the 1 L culture at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Harvesting: Continue to incubate the culture at 18°C for 16-20 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
1.3 Purification of His-tagged TcPAM:
-
Cell Lysis: Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes. Lyse the cells further by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged TcPAM.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged TcPAM with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Buffer Exchange and Storage: Pool the fractions containing the purified TcPAM. If the SUMO-tag needs to be cleaved, this can be done at this stage using a specific protease (e.g., SUMO protease) followed by a second Ni-NTA chromatography step to remove the cleaved tag and protease. For the biocatalytic reaction, the imidazole should be removed. Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 8.5) using dialysis or a desalting column. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.
Protocol 2: Biocatalytic Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, prepare the reaction mixture containing:
-
trans-Cinnamic acid: 10-50 mM
-
Ammonia source (e.g., 6 M NH4OH, adjusted to pH 10): This high concentration of ammonia is crucial for driving the reaction towards amination.[1]
-
Purified TcPAM: 0.1-0.5 mg/mL
-
The final reaction volume is adjusted with the ammonia solution.
-
-
Reaction Conditions: Incubate the reaction mixture at 30-35°C with gentle agitation for 16-24 hours.[1]
-
Reaction Termination: Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl) to precipitate the protein. Alternatively, the enzyme can be removed by ultrafiltration. Centrifuge the quenched reaction mixture to remove the precipitated protein. The supernatant contains the product.
Protocol 3: Analysis and Purification of this compound
3.1 Analytical Method - Chiral HPLC:
-
Sample Preparation: Dilute a small aliquot of the reaction supernatant with the mobile phase.
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as a CHIRALPAK® ZWIX(+) or a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is suitable.
-
Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of methanol, acetonitrile, and water (e.g., 49:49:2, v/v/v) containing 100 mM formic acid and 25 mM diethylamine.[1] The exact composition may need to be optimized for the specific column.
-
Flow Rate: 0.4-1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
-
Quantification: Determine the concentration of the (R)- and (S)-enantiomers by comparing the peak areas to a standard curve. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
3.2 Preparative Purification:
-
Removal of Unreacted Substrate: trans-Cinnamic acid is sparingly soluble in acidic aqueous solutions. Acidify the reaction supernatant to pH 2-3 with concentrated HCl to precipitate the majority of the unreacted trans-cinnamic acid. The precipitate can be removed by filtration or centrifugation.
-
Ion-Exchange Chromatography:
-
Adjust the pH of the supernatant to ~5-6 and load it onto a strong cation exchange resin (e.g., Dowex 50WX8) that has been equilibrated with a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Wash the column with the equilibration buffer to remove any remaining non-ionic and anionic impurities.
-
Elute the bound amino acid product using a gradient of aqueous ammonia (e.g., 0.1 to 2 M).
-
-
Crystallization: Collect the fractions containing the product, pool them, and remove the ammonia under reduced pressure. The resulting solution can be concentrated and the this compound crystallized, for example, by adjusting the pH to its isoelectric point (~pH 7) and cooling.
-
Final Product: The crystalline product can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the biocatalytic production of this compound using TcPAM.
Table 1: TcPAM Expression and Purification Summary
| Parameter | Typical Value |
| Culture Volume | 1 L |
| Cell Pellet (wet weight) | 10-15 g |
| Total Soluble Protein | 200-300 mg |
| Purified TcPAM Yield | 15-25 mg |
| Purity (SDS-PAGE) | >95% |
Table 2: Biocatalytic Reaction Parameters and Performance
| Parameter | Value | Reference |
| Substrate | trans-Cinnamic Acid | [2] |
| Substrate Concentration | 2.5 mM | [1] |
| Enzyme Concentration | 0.5 mg/mL | [1] |
| Ammonia Concentration | 6 M NH4OH | [1] |
| pH | 10 | [1] |
| Temperature | 35°C | [1] |
| Reaction Time | 16 h | [1] |
| Conversion | >80% | [2] |
| Product | This compound | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
Visualizations
Caption: Step-by-step logical flow for the purification of His-tagged TcPAM.
References
Application Notes and Protocols for Peptide Synthesis Using (R)-2-Phenyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. (R)-2-Phenyl-beta-alanine, a β-amino acid, offers a unique structural motif that can impart valuable characteristics to synthetic peptides. A primary advantage of including β-amino acids is the significant increase in resistance to enzymatic degradation.[1][2][3] Peptides constructed from or containing β-amino acid units exhibit superior stability against a multitude of peptidases compared to their natural α-peptide counterparts.[1][3][4] This enhanced proteolytic stability can lead to longer in vivo half-lives and improved bioavailability, making peptides containing (R)-2-Phenyl-beta-alanine promising candidates for drug development.[5]
These application notes provide detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a model peptide containing (R)-2-Phenyl-beta-alanine using Fmoc/tBu chemistry. The procedures cover all stages from resin preparation to final peptide cleavage, purification, and characterization.
Key Applications
-
Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by common proteases, making it ideal for designing peptides with longer biological half-lives.[2][5]
-
Conformational Constraints: The additional carbon in the backbone of β-amino acids can induce specific secondary structures, such as helices and turns, which can be exploited to mimic or block biological interactions.
-
Peptidomimetics: Peptides incorporating (R)-2-Phenyl-beta-alanine can serve as peptidomimetics, targeting receptors or enzymes with improved pharmacological profiles.[5]
Experimental Protocols
This section details the protocol for the manual solid-phase synthesis of a model tripeptide: Ac-Ala-(R)-2-Phenyl-β-Ala-Leu-NH₂ . This sequence is chosen to demonstrate the incorporation of the target β-amino acid between two standard α-amino acids.
Materials and Reagents
-
Resin: Rink Amide AM resin (loading capacity: 0.5 - 1.0 mmol/g)
-
Amino Acids:
-
Fmoc-L-Leu-OH
-
Fmoc-(R)-2-Phenyl-beta-alanine-OH
-
Fmoc-L-Ala-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
Methanol (MeOH)
-
Diisopropyl ether (cold)
-
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Capping Reagent:
-
Acetic Anhydride
-
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
-
Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed manually in a fritted syringe reaction vessel.
1. Resin Preparation and Swelling:
- Weigh 100 mg of Rink Amide AM resin into the reaction vessel.
- Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection (Initial):
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. First Amino Acid Coupling (Fmoc-L-Leu-OH):
- In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF.
- Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF to the resin.
- Agitate for 15 minutes.
- Drain and wash with DMF (3 x 2 mL).
5. Subsequent Cycles (Fmoc-(R)-2-Phenyl-beta-alanine-OH and Fmoc-L-Ala-OH):
- Repeat the Fmoc deprotection step (Step 2).
- Repeat the amino acid coupling step (Step 3) using the next amino acid in the sequence (Fmoc-(R)-2-Phenyl-beta-alanine-OH, then Fmoc-L-Ala-OH). Note: Due to the potential for slightly slower kinetics of β-amino acids, the coupling time for Fmoc-(R)-2-Phenyl-beta-alanine-OH can be extended to 3-4 hours to ensure completion.
6. N-terminal Acetylation:
- After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.
- Add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF.
- Agitate for 30 minutes.
- Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally Methanol (3 x 2 mL).
- Dry the resin under vacuum for at least 1 hour.
Protocol 2: Peptide Cleavage and Deprotection
1. Preparation:
- Place the dried peptide-resin in a clean, dry reaction vessel.
- Prepare the cleavage cocktail (Reagent K) immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.
2. Cleavage Reaction:
- Add the cleavage cocktail to the resin.
- Agitate the mixture at room temperature for 2 hours.
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of diisopropyl ether.
- A white precipitate (the crude peptide) should form.
- Rinse the resin with a small amount of fresh TFA and add it to the ether.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Decant the ether.
- Wash the peptide pellet with another 10 mL of cold diisopropyl ether, vortex, and centrifuge again. Repeat this wash step twice more.
- After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification by RP-HPLC:
- Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
- Filter the solution through a 0.45 µm syringe filter.
- Purify the peptide using a preparative RP-HPLC system with a C18 column.[6][7]
- Use a linear gradient of 10-70% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min.
- Monitor the elution at 220 nm and 254 nm (to detect the phenyl group).
- Collect fractions corresponding to the major peak.
2. Characterization:
- Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
- Confirm the identity of the peptide by LC-MS to verify the correct molecular weight.[8]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the model peptide Ac-Ala-(R)-2-Phenyl-β-Ala-Leu-NH₂.
Table 1: Materials for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Equivalents (per coupling) | Amount (for 0.1 mmol scale) |
| Rink Amide AM Resin (0.7 mmol/g) | - | 1.0 | 143 mg |
| Fmoc-L-Leu-OH | 353.42 | 3.0 | 106 mg |
| Fmoc-(R)-2-Phenyl-beta-alanine-OH | 387.44 | 3.0 | 116 mg |
| Fmoc-L-Ala-OH | 311.34 | 3.0 | 93 mg |
| HBTU | 379.25 | 2.9 | 110 mg |
| HOBt | 135.12 | 3.0 | 41 mg |
| DIPEA | 129.24 | 6.0 | 207 µL |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric |
| Purity after HPLC | >95% | Analytical RP-HPLC |
| Final Purified Yield | 30-50% | Gravimetric |
| Identity Confirmation | Correct Mass | LC-MS |
Table 3: Mass Spectrometry Data
| Peptide Sequence | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) |
| Ac-Ala-(R)-2-Phenyl-β-Ala-Leu-NH₂ | C₂₀H₃₀N₄O₄ | 390.2267 | ~391.2340 |
Visualizations
Workflow and Pathway Diagrams
Caption: SPPS workflow for the synthesis of Ac-Ala-(R)-2-Phenyl-β-Ala-Leu-NH₂.
Caption: Rationale for using β-amino acids to enhance peptide stability.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of enantiomerically pure (R)-β-phenylalanine, a crucial building block in the development of various pharmaceuticals. The focus is on industrially viable and scalable methods, with a particular emphasis on enzymatic kinetic resolution, a proven strategy for achieving high enantiopurity. This guide includes comparative data on different synthetic strategies, detailed step-by-step protocols for key experiments, and visual diagrams of workflows to facilitate understanding and implementation in a laboratory or manufacturing setting.
Introduction
β-amino acids are integral components of numerous biologically active molecules, including peptides, natural products, and synthetic drugs. Their incorporation can enhance proteolytic stability and induce specific secondary structures in peptides. Enantiomerically pure (R)-β-phenylalanine, in particular, is a valuable chiral synthon for the synthesis of various therapeutic agents. The demand for efficient and scalable methods to produce this compound in high enantiomeric purity has driven the development of several synthetic strategies. This document outlines and compares the most effective of these methods.
Overview of Synthetic Strategies
Several methodologies have been developed for the asymmetric synthesis of β-amino acids. For large-scale production of (R)-β-phenylalanine, the most prominent and practical approaches include:
-
Enzymatic Kinetic Resolution: This is one of the most widely used industrial methods, employing enzymes such as lipases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor using a chiral catalyst to directly form the desired enantiomer.
-
Diastereoselective Synthesis: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.
This document will focus primarily on enzymatic kinetic resolution due to its high selectivity, mild reaction conditions, and proven scalability.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for different approaches to synthesizing enantiomerically pure β-phenylalanine, allowing for a direct comparison of their efficiencies.
| Method | Key Catalyst/Enzyme | Substrate | Yield of (R)-β-phenylalanine | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic β-lactam | ~50% | >99% | High enantioselectivity, mild conditions, recyclable enzyme.[1] | Theoretical maximum yield is 50%. |
| Enzymatic Kinetic Resolution | Amano PS lipase (Burkholderia cepacia) | Racemic β-phenylalanine ester | ~45% | >99% | Thermoresistant enzyme, high enantioselectivity.[1] | Theoretical maximum yield is 50%. |
| Reductive Amination | β-Amino Acid DeHydrogenase (β-AADH) | β-ketoacid (from β-ketoester hydrolysis) | High | High | Potentially high yield, direct amination.[1] | Requires a cofactor (NADPH) and a regeneration system. |
| Diastereoselective Synthesis | (R)-para-methoxyphenylethylamine (chiral auxiliary) | Aldehyde and silyl ether | 53-81% (of N-substituted product) | High (diastereoselectivity) | High diastereoselectivity.[1] | Requires additional steps for auxiliary attachment and removal. |
Experimental Protocols
The following are detailed protocols for the most promising and well-documented methods for the large-scale synthesis of (R)-β-phenylalanine.
Protocol 1: Enzymatic Kinetic Resolution of a Racemic β-Lactam using Candida antarctica Lipase B (CAL-B)
This protocol describes the kinetic resolution of a racemic β-lactam via selective hydrolysis of the corresponding (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic 4-phenyl-azetidin-2-one (racemic β-lactam)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Hydrochloric acid (for pH adjustment and work-up)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter and controller
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed reactor with phosphate buffer (pH 7.0) and the racemic β-lactam. The substrate concentration is typically in the range of 50-100 g/L.
-
Temperature Control: Bring the reaction mixture to the optimal temperature for CAL-B, which is generally between 30-40°C.
-
Enzyme Addition: Add immobilized CAL-B to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the substrate.
-
Reaction Monitoring: Maintain the pH of the reaction at 7.0 by the controlled addition of a dilute sodium hydroxide solution. The progress of the reaction can be monitored by HPLC analysis of the consumption of the (S)-β-lactam. The reaction is typically complete when approximately 50% of the starting material has been consumed.
-
Enzyme Recovery: Once the reaction has reached approximately 50% conversion, stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Work-up and Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous phase to pH 2 with hydrochloric acid to protonate the hydrolyzed (S)-β-amino acid.
-
Extract the unreacted (R)-β-lactam with toluene or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-β-lactam.
-
-
Hydrolysis to (R)-β-Phenylalanine: The isolated (R)-β-lactam can be hydrolyzed to (R)-β-phenylalanine by heating with aqueous hydrochloric acid.
-
Purification: The resulting (R)-β-phenylalanine can be purified by recrystallization.
Expected Outcome:
This method can yield (R)-β-phenylalanine with an enantiomeric excess of >99% and an overall yield approaching the theoretical maximum of 50%.[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic β-Phenylalanine Propyl Ester using Amano PS Lipase
This protocol details the selective hydrolysis of the (S)-enantiomer of racemic β-phenylalanine propyl ester, allowing for the isolation of the unreacted (R)-ester.
Materials:
-
Racemic β-phenylalanine propyl ester
-
Amano PS lipase (from Burkholderia cepacia)
-
Phosphate buffer (pH 7.2)
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH-stat
-
Centrifuge or filtration system
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a biphasic system by adding racemic β-phenylalanine propyl ester to a mixture of toluene and phosphate buffer (pH 7.2).
-
Temperature Control: Maintain the reaction temperature at 50°C, as Amano PS lipase is thermoresistant.[1]
-
Enzyme Addition: Add Amano PS lipase to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to follow the hydrolysis of the (S)-ester. The reaction is stopped at approximately 45-50% conversion to ensure high enantiomeric excess of the remaining (R)-ester.
-
Work-up and Separation:
-
After the desired conversion is reached, separate the aqueous and organic phases.
-
The aqueous phase contains the sodium salt of (S)-β-phenylalanine.
-
The organic phase contains the unreacted (R)-β-phenylalanine propyl ester.
-
-
Isolation of (R)-β-Phenylalanine:
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the (R)-β-phenylalanine propyl ester.
-
Hydrolyze the ester using standard acidic or basic conditions to yield (R)-β-phenylalanine.
-
-
Purification: Purify the final product by recrystallization.
Expected Outcome:
This method can produce (R)-β-phenylalanine with an enantiomeric excess of >99% and a yield of approximately 45%.[1]
Visual Diagrams of Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described protocols.
Caption: Workflow for the enzymatic kinetic resolution of a racemic β-lactam.
Caption: Workflow for the lipase-catalyzed resolution of a racemic β-phenylalanine ester.
Conclusion
The large-scale synthesis of enantiomerically pure (R)-β-phenylalanine is a critical task for the pharmaceutical industry. Enzymatic kinetic resolution stands out as a robust, highly selective, and scalable method. The protocols provided herein offer detailed guidance for implementing these methods, and the comparative data allows for an informed choice of synthetic strategy based on specific project requirements. With careful optimization of reaction parameters, these protocols can be adapted for efficient and cost-effective manufacturing of this important chiral building block.
References
Protecting Group Strategies for (R)-3-Amino-2-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of (R)-3-Amino-2-phenylpropanoic acid. This chiral β-amino acid is a valuable building block in the development of pharmaceuticals and other bioactive molecules. Proper protection of its amino and carboxylic acid functionalities is critical for achieving desired chemical transformations with high yield and stereochemical fidelity.
Introduction to Protecting Group Strategies
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block one or more reactive functional groups to prevent unwanted side reactions. These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule.
For this compound, both the amino group and the carboxylic acid group are reactive and typically require protection during synthetic manipulations. The choice of protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal deprotection, where one group can be removed selectively in the presence of another.
Amino Group Protection
The primary amine in this compound is a nucleophilic and basic site. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is widely used due to its stability under a broad range of non-acidic conditions and its facile removal with acids.
Caption: Workflow for Boc protection and deprotection of the amino group.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is another common amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Caption: Workflow for Cbz protection and deprotection of the amino group.
Carboxylic Acid Group Protection
The carboxylic acid functionality is acidic and can interfere with reactions involving bases or nucleophiles. It is commonly protected as an ester.
Esterification Strategies
Common ester protecting groups include methyl, ethyl, benzyl, and tert-butyl esters. The choice of ester depends on the desired deprotection conditions.
Caption: General workflow for the esterification and deprotection of the carboxylic acid group.
Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an orthogonal protecting group strategy, where the protecting groups are removed under different, non-interfering conditions.
A common orthogonal strategy for amino acids involves the use of an acid-labile Boc group for the amine and a hydrogenolysis-labile benzyl (Bn) ester for the carboxylic acid. This allows for the selective deprotection of either group.
Caption: Orthogonal protection and deprotection of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various protecting group strategies. Note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Amino Group Protection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Boc | (Boc)₂O, NaHCO₃ | Dioxane/Water | Room Temp. | 12 h | High (Typical) |
| Cbz | Cbz-Cl, Na₂CO₃ | Water/Dioxane | 0 - Room Temp. | 2-4 h | >95 (Typical) |
Table 2: Carboxylic Acid Group Protection (Esterification)
| Ester Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl | SOCl₂, Methanol | Methanol | Reflux | 2-4 h | >90 (General) |
| Benzyl | Benzyl alcohol, H₂SO₄ | Toluene | Reflux | 12-24 h | >90 (General) |
| tert-Butyl | Isobutylene, H₂SO₄ | Dioxane | Room Temp. | 48 h | 60-80 (General) |
Table 3: Deprotection of Amino Group
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Boc | TFA (25-50%) | DCM | Room Temp. | 0.5-1 h | >95 (Typical) |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temp. | 0.5-1 h | >95 (Typical) |
| Cbz | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp. | 1-4 h | >95 (Typical) |
Table 4: Deprotection of Carboxylic Acid Group (Ester Hydrolysis)
| Ester Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Methyl/Ethyl | LiOH or NaOH | THF/Water/Methanol | Room Temp. | 1-4 h | >90 (Typical) |
| Benzyl | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp. | 2-12 h | >95 (Typical) |
| tert-Butyl | TFA (25-50%) | DCM | Room Temp. | 0.5-1 h | >95 (Typical) |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-3-Amino-2-phenylpropanoic acid.
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in 2 M NaOH and cool to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH at 9-10 by the simultaneous addition of 2 M NaOH.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Cbz-(R)-3-Amino-2-phenylpropanoic acid. A yield of 98% has been reported for a similar beta-amino acid.[1]
Protocol 3: Methyl Esterification of N-Protected this compound
Materials:
-
N-Protected this compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
Procedure:
-
Suspend the N-protected amino acid (1.0 eq) in anhydrous methanol at 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude methyl ester.
-
The product can be purified by recrystallization or column chromatography.
Protocol 4: Benzyl Esterification of N-Protected this compound
Materials:
-
N-Protected this compound
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)
-
Toluene
Procedure:
-
Suspend the N-protected amino acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-TsOH or H₂SO₄ in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of N-Boc Group with TFA
Materials:
-
N-Boc protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its trifluoroacetate salt.
-
Collect the solid by filtration and dry under vacuum.
Protocol 6: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amino acid or peptide
-
10% Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times typically range from 1 to 4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol 7: Saponification of a Methyl Ester
Materials:
-
Amino acid methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Methanol
-
1 M HCl
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, methanol, and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic β-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, antibiotic, and anticancer agents. β-Phenylalanine, in its enantiomerically pure form, is a key component in various bioactive molecules. Enzymatic kinetic resolution has emerged as a powerful and sustainable alternative to traditional chemical methods for obtaining single enantiomers of racemic β-phenylalanine. This approach offers high enantioselectivity, mild reaction conditions, and reduced environmental impact.
This document provides detailed application notes and protocols for two robust enzymatic methods for the resolution of racemic β-phenylalanine:
-
Penicillin G Acylase (PGA) Catalyzed Enantioselective Acylation and Hydrolysis: This method leverages the high enantioselectivity of PGA in both the acylation of the racemic β-phenylalanine and the subsequent hydrolysis of the N-acyl derivative to yield the desired enantiomer.
-
Lipase-Catalyzed Enantioselective Acylation of β-Phenylalanine Esters: This protocol utilizes the broad applicability and high selectivity of lipases, such as Candida antarctica Lipase A (CAL-A), for the resolution of racemic β-phenylalanine esters.
These protocols are designed to provide researchers and drug development professionals with the necessary information to implement efficient and selective enzymatic resolution processes for producing enantiomerically pure β-phenylalanine.
Section 1: Penicillin G Acylase (PGA) Catalyzed Resolution of Racemic β-Phenylalanine
Penicillin G Acylase (PGA) is a versatile enzyme that can be employed for the kinetic resolution of racemic β-phenylalanine through two highly enantioselective steps: acylation and hydrolysis. The process involves the preferential acylation of one enantiomer, followed by the selective hydrolysis of the resulting N-acyl derivative.
Data Presentation: PGA-Catalyzed Resolution
The following tables summarize the quantitative data for the enantioselective acylation of racemic β-phenylalanine and the subsequent hydrolysis of the N-phenylacetyl derivative using PGA from Escherichia coli and Alcaligenes faecalis.
Table 1: Enantioselective Acylation of Racemic β-Phenylalanine using Penicillin G Acylase
| Enzyme Source | Substrate | Acyl Donor | Molar Ratio (Acyl Donor:Substrate) | Enzyme Conc. | pH | Temp. (°C) | Time (min) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
| E. coli | Racemic β-Phenylalanine (150 mM) | Phenylacetamide | 2:1 | 8 IU/mL | 10.0 | 25 | - | ~50 | 98 ((S)-β-Phe) | 99 (N-phenylacetyl-(R)-β-Phe) |
| A. faecalis | Racemic β-Phenylalanine (0.1 M) | Phenylacetamide | 3:1 | 8 U/mL | 11.0 | 25 | 45-90 | ~50 | >95 | >98 |
Table 2: Enantioselective Hydrolysis of N-Phenylacetyl-(R)-β-Phenylalanine using Penicillin G Acylase
| Enzyme Source | Substrate | Enzyme Conc. | pH | Temp. (°C) | Time | Conversion (%) | ee (Product) (%) |
| E. coli | N-phenylacetyl-(R)-β-Phenylalanine | 8 IU/mL | 7.5 | 25 | - | - | 99 ((R)-β-Phe) |
Experimental Protocols: PGA-Catalyzed Resolution
-
Reaction Setup:
-
Prepare a reaction mixture containing 150 mM racemic β-phenylalanine and 300 mM phenylacetamide in an appropriate aqueous buffer.
-
Adjust the pH of the solution to 10.0.
-
Equilibrate the reaction mixture to 25°C.
-
-
Enzyme Addition:
-
Add Penicillin G Acylase from E. coli to a final concentration of 8 IU/mL.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is achieved.
-
-
Work-up and Separation:
-
Upon reaching the desired conversion, stop the reaction (e.g., by pH adjustment or enzyme denaturation).
-
Separate the unreacted (S)-β-phenylalanine from the product, N-phenylacetyl-(R)-β-phenylalanine, using standard techniques such as extraction or chromatography.
-
-
Reaction Setup:
-
Prepare an aqueous reaction medium containing 0.1 M racemic β-phenylalanine and 0.3 M phenylacetamide.
-
Adjust the pH of the solution to 11.0.
-
Maintain the reaction temperature at 25°C.
-
-
Enzyme Addition:
-
Add Penicillin G Acylase from Alcaligenes faecalis to a final concentration of 8 U/mL.
-
-
Reaction Monitoring:
-
Monitor the reaction for 45-90 minutes, or until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Terminate the reaction and separate the remaining (S)-β-phenylalanine from the N-phenylacetyl-(R)-β-phenylalanine.
-
-
Reaction Setup:
-
Dissolve the isolated N-phenylacetyl-(R)-β-phenylalanine in an aqueous buffer.
-
Adjust the pH to 7.5.
-
Maintain the temperature at 25°C.
-
-
Enzyme Addition:
-
Add Penicillin G Acylase from E. coli (e.g., 8 IU/mL).
-
-
Reaction Monitoring and Work-up:
-
Monitor the hydrolysis until completion.
-
Isolate the resulting enantiomerically pure (R)-β-phenylalanine.
-
Visualization: PGA-Catalyzed Resolution Workflow
Caption: Workflow for the enzymatic resolution of racemic β-phenylalanine using Penicillin G Acylase.
Section 2: Lipase-Catalyzed Resolution of Racemic β-Phenylalanine Propyl Ester
Lipases are widely used biocatalysts for the kinetic resolution of racemic esters. Candida antarctica Lipase A (CAL-A) has been shown to be effective in the enantioselective acylation of β-amino esters. This section details a protocol for the kinetic resolution of racemic β-phenylalanine propyl ester.
Data Presentation: Lipase-Catalyzed Resolution
The following table summarizes the quantitative data for the kinetic resolution of racemic β-phenylalanine propyl ester using immobilized CAL-A.
Table 3: Kinetic Resolution of Racemic β-Phenylalanine Propyl Ester using Candida antarctica Lipase A (CAL-A)
| Substrate | Acylating Agent (equiv.) | Enzyme | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
| rac-β-Phenylalanine propyl ester (72.5 mM) | 2,2,2-Trifluoroethyl butyrate (0.6) | Immobilized CAL-A (>500 U/g) | Diisopropyl ether | 70 | 24 | - | - | - |
Note: Specific conversion and enantiomeric excess values for this exact reaction were not explicitly found in a single source during the literature search. The provided conditions are based on a study on the dynamic kinetic resolution of this substrate, indicating that CAL-A is an effective enzyme for this transformation. Researchers should optimize and determine these values for their specific experimental setup.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve racemic β-phenylalanine propyl ester to a concentration of 72.5 mM in diisopropyl ether.
-
Add 0.6 equivalents of 2,2,2-trifluoroethyl butyrate as the acylating agent.
-
Equilibrate the reaction mixture to 70°C.
-
-
Enzyme Addition:
-
Add immobilized Candida antarctica Lipase A (e.g., 30 mg of >500 U/g preparation).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction over 24 hours using an appropriate analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess of both the remaining substrate and the acylated product.
-
-
Work-up and Separation:
-
Once the desired level of conversion is achieved (ideally close to 50% for optimal resolution), filter off the immobilized enzyme.
-
Separate the unreacted β-phenylalanine propyl ester from the N-acylated product by standard methods such as column chromatography.
-
Visualization: Lipase-Catalyzed Resolution Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-2-phenylpropanoic acid, also known as (R)-β-phenylalanine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup and purification. | - Optimize Reaction Conditions: Adjust temperature, reaction time, and catalyst loading. - Inert Atmosphere: Ensure reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components. - Purification: Minimize transfers and use appropriate purification techniques to reduce product loss. Consider using magnetic nanoparticles grafted with a catalyst to simplify filtration and purification steps.[1] |
| Low Enantiomeric Excess (ee) | Inefficient chiral catalyst or auxiliary, incorrect reaction temperature, or racemization during the reaction or workup. | - Catalyst/Auxiliary Selection: Screen different chiral ligands or auxiliaries to find the most effective one for the specific reaction. - Temperature Control: Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. - Base Selection: In reactions involving bases, the choice of base can significantly impact racemization. Weaker bases may be preferable in some cases. |
| Difficulty in Purification | The product is an oil and does not crystallize, or co-elutes with impurities during chromatography. | - Induce Crystallization: Try adding seed crystals to induce crystallization. If the product is an oil, attempt to crystallize it from a different solvent system. - Chromatography: Optimize the mobile phase and stationary phase for better separation. - Dervatization: Consider converting the amino acid into a salt or a protected derivative that may have better crystallization properties. |
| Formation of Side Products | Reaction conditions are too harsh, leading to degradation, or the catalyst is not selective. | - Milder Conditions: Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of byproducts. - Catalyst Selectivity: Choose a catalyst known for high selectivity for the desired reaction. For example, in metal-catalyzed reactions, the choice of ligand is crucial. |
| Inconsistent Results | Variability in reagent quality, reaction setup, or procedure. | - Reagent Quality: Use high-purity reagents and solvents. - Standardized Procedure: Follow a detailed and consistent experimental protocol. - Moisture and Air: Ensure all equipment is dry and reactions are performed under an inert atmosphere if sensitive to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods include:
-
Enzymatic Resolution: This method often involves the kinetic resolution of a racemic mixture of N-acetyl-β-phenylalanine using an enzyme like penicillin G acylase or a lipase.[1]
-
Asymmetric Hydrogenation: This involves the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[2]
-
Chiral Auxiliary-Mediated Synthesis: This approach uses a chiral auxiliary to direct the stereoselective formation of the desired enantiomer.
-
Metal-Catalyzed Reactions: Copper or rhodium-catalyzed reactions, such as hydroamination or conjugate addition, can be employed to introduce the amino group enantioselectively.[1]
Q2: How can I improve the enantiomeric excess (ee) of my product in a rhodium-catalyzed asymmetric hydrogenation?
A2: To improve the enantiomeric excess, consider the following:
-
Ligand Choice: The choice of the chiral phosphine ligand is critical. Ligands like Me-DuPhos and BICP have been shown to provide high enantioselectivity.
-
Solvent: The solvent can influence the stereochemical outcome. Toluene is often a good choice for these reactions.
-
Pressure: The hydrogen pressure can affect the reaction rate and selectivity. An optimal pressure needs to be determined for each specific substrate and catalyst system.
-
Substrate Geometry: The E/Z configuration of the β-(acylamino)acrylate substrate can impact the enantioselectivity. Some catalysts are more effective for a specific isomer.
Q3: What are some common challenges in the purification of this compound?
A3: Purification can be challenging due to the amphoteric nature of the amino acid. Common issues include:
-
Crystallization: The product may sometimes be difficult to crystallize, especially if impurities are present. Using a co-solvent system or seeding can be helpful.
-
Chromatography: The zwitterionic nature of the amino acid can lead to tailing on silica gel columns. Using a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve the peak shape. Ion-exchange chromatography is also a viable option.
Q4: Can I use biocatalysis for the synthesis of this compound?
A4: Yes, biocatalysis is a powerful tool for this synthesis. Phenylalanine amino mutase (PAM) can be used to catalyze the amination of cinnamic acid derivatives. Additionally, hydrolases like lipases and acylases are commonly used for the kinetic resolution of racemic mixtures of N-protected β-phenylalanine.[1]
Q5: What are some of the key side reactions to be aware of during the synthesis?
A5: Depending on the synthetic route, potential side reactions include:
-
Racemization: The chiral center can racemize under harsh acidic or basic conditions.
-
Formation of α-amino acid analogs: In some metal-catalyzed reactions, the formation of the corresponding α-amino acid can be a competing side reaction.[1]
-
Dimerization or polymerization: Under certain conditions, the starting materials or products may undergo self-condensation reactions.
Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound and its Derivatives
| Synthetic Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(OH)((S,S)-Bn-tfb*)]2 | (R)-phthalimide derivative | 90 | >99 | [1] |
| Enzymatic Hydrolysis | Lipase B from Candida antarctica (CAL-B) | β-lactam | 50 | >99 | [1] |
| Biocatalytic Hydrolysis | Thermoresistant Lipase | β-phenyl β-hydroxyester derivative | 45 | >99 | [1] |
| Chemical and Biocatalytic Combination | - | Benzaldehyde | 22 (global yield) | - | [1] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is a general guideline for the asymmetric hydrogenation of a β-(acylamino)acrylate to produce a protected form of this compound.
Materials:
-
β-(Acylamino)acrylate substrate
-
[Rh(COD)2]BF4 (or other Rh precursor)
-
Chiral phosphine ligand (e.g., Me-DuPhos, BICP)
-
Anhydrous, degassed solvent (e.g., toluene, methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a reaction vessel with the β-(acylamino)acrylate substrate and the rhodium precursor.
-
Add the chiral phosphine ligand. The substrate-to-catalyst ratio is typically between 100:1 and 1000:1.
-
Add the anhydrous, degassed solvent to dissolve the reactants.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: Enzymatic Resolution of (±)-N-Acetyl-β-phenylalanine
This protocol describes the kinetic resolution of racemic N-acetyl-β-phenylalanine using an immobilized acylase.
Materials:
-
(±)-N-Acetyl-β-phenylalanine
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a solution of (±)-N-acetyl-β-phenylalanine in the phosphate buffer.
-
Adjust the pH of the solution to the optimal pH for the enzyme (e.g., pH 7.5) using NaOH.
-
Add the immobilized penicillin G acylase to the solution.
-
Stir the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the progress of the reaction by measuring the amount of this compound formed using HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted (S)-N-acetyl-β-phenylalanine from the product, this compound. This can be achieved by adjusting the pH and performing extractions.
-
To isolate this compound, adjust the pH of the aqueous solution to its isoelectric point to precipitate the amino acid.
-
Filter, wash, and dry the precipitated this compound.
-
The (S)-N-acetyl-β-phenylalanine can be recovered from the filtrate and hydrolyzed to obtain (S)-3-Amino-2-phenylpropanoic acid if desired.
Visualizations
References
Technical Support Center: Minimizing Racemization in β-Amino Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of β-amino acids, ensuring the stereochemical integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-amino acid synthesis?
A1: Racemization is the process by which a pure, single enantiomer of a chiral β-amino acid is converted into a mixture of both the (R) and (S) enantiomers. This loss of stereochemical integrity at a chiral center can significantly impact the biological activity, pharmacological properties, and overall efficacy of the final molecule, such as a peptide or pharmaceutical agent.
Q2: At which stages of β-amino acid synthesis is racemization most likely to occur?
A2: Racemization can occur at several stages during the synthesis of β-amino acids:
-
During carboxyl group activation: This is a critical step, especially when preparing the β-amino acid for coupling reactions. The formation of highly activated intermediates can facilitate the loss of stereochemistry.
-
During coupling reactions: The conditions used for amide or peptide bond formation, including the choice of coupling reagents, bases, and temperature, can promote racemization.
-
Under harsh reaction conditions: The use of strong acids or bases, or elevated temperatures at any point in the synthesis, can lead to epimerization at stereogenic centers.[1]
-
During work-up and purification: Exposure to acidic or basic conditions during aqueous work-up or chromatography on acidic supports like silica gel can also cause racemization of the final product.[1]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors can influence the extent of racemization:
-
Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases are more likely to cause racemization.[2]
-
Coupling Reagents: The choice of coupling reagent plays a major role. Some reagents are inherently more prone to causing racemization than others.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Solvent: The polarity of the solvent can affect the stability of intermediates that are prone to racemization.[1]
-
Protecting Groups: The nature of the protecting groups on the amino and carboxyl functionalities can influence the susceptibility of the β-amino acid to racemization.
Q4: How can I detect and quantify racemization in my β-amino acid product?
A4: Racemization can be detected and quantified using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization of the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by analysis of the resulting diastereomers by reverse-phase HPLC is a common and reliable method.[2] The ratio of the peak areas of the diastereomers allows for the quantification of the extent of racemization.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| High levels of racemization detected after a coupling reaction. | Use of a strong, non-hindered base (e.g., DIPEA). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| Inappropriate coupling reagent. | Use a coupling reagent known for low racemization, such as those based on phosphonium salts (e.g., PyBOP) or aminium/uronium salts in combination with additives like HOAt or OxymaPure. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Loss of stereochemical integrity during the synthesis of a β-amino acid derivative. | Racemization-prone intermediates. | Employ a chiral auxiliary to guide the stereochemical outcome of the reaction. Evans oxazolidinone auxiliaries are a reliable choice for stereoselective alkylation and aldol reactions.[3][4] |
| Harsh deprotection conditions. | Choose orthogonal protecting groups that can be removed under mild conditions that do not affect the stereocenters. | |
| Diastereomeric impurities in the final product. | Lack of stereocontrol in the synthetic method. | Utilize a diastereoselective synthetic route, such as an asymmetric aldol reaction with a chiral auxiliary or a catalytic asymmetric method with a suitable chiral catalyst. |
| Epimerization during purification. | If using silica gel chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like alumina.[1] |
Quantitative Data on Racemization Control
The choice of synthetic methodology can have a significant impact on the stereochemical purity of the resulting β-amino acid. The following table summarizes quantitative data from various methods, highlighting the achievable levels of enantiomeric or diastereomeric excess.
| Synthetic Method | Substrate/Reagents | Product | Diastereomeric/Enantiomeric Excess |
| Arndt-Eistert Homologation | N-Boc-(S)-phenylalanine | N-Boc-(S)-3-amino-4-phenylbutanoic acid | >99% ee[5] |
| Evans Aldol Reaction | Chiral oxazolidinone auxiliary | 1,2-syn aldol products | High diastereomeric and enantiomeric excess[3] |
| Asymmetric Michael Addition | N-acyl-β-(amino) acrylates, Ru and Rh catalysts | β-amino acid derivatives | Up to 90% yield[3] |
| Kinetic Resolution | Racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones | Enantioenriched β-amino acids | High enantiomeric excess[1] |
Key Experimental Protocols
Arndt-Eistert Homologation for β-Amino Acid Synthesis
This protocol describes the conversion of an α-amino acid to its corresponding β-amino acid homologue with retention of stereochemistry.[5][6]
-
Acid Chloride Formation: To a solution of N-protected α-amino acid in an anhydrous solvent (e.g., THF), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C and slowly add the previously prepared acid chloride solution. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Wolff Rearrangement: To the diazoketone solution, add a silver catalyst (e.g., silver benzoate or silver oxide) in the presence of a nucleophile (e.g., water for a carboxylic acid, or an alcohol for an ester). The rearrangement can be initiated by heating or photolysis.
-
Work-up and Purification: After the reaction is complete, quench any excess diazomethane with acetic acid. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol outlines a general procedure for the diastereoselective synthesis of β-hydroxy-α-substituted-β-amino acid precursors.[3][4]
-
Acylation of the Chiral Auxiliary: To a solution of the Evans oxazolidinone auxiliary in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 15 minutes, add the desired acyl chloride and continue stirring for 1 hour.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a Lewis acid (e.g., titanium tetrachloride or dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Aldol Addition: To the resulting enolate solution, add the desired aldehyde dropwise at -78 °C. Stir the reaction mixture for the specified time until the reaction is complete (monitored by TLC).
-
Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired β-amino acid derivative.
Visualizations
Caption: Mechanism of racemization during carboxyl group activation.
Caption: A logical workflow for troubleshooting high racemization.
Caption: General workflow for using a chiral auxiliary.
References
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. benchchem.com [benchchem.com]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of (R)-2-Phenyl-beta-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R)-2-Phenyl-beta-alanine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce enantiomerically pure (R)-2-Phenyl-beta-alanine?
A1: The primary methods for the enantioselective synthesis of (R)-2-Phenyl-beta-alanine include:
-
Arndt-Eistert Homologation: This classic method involves the chain elongation of (R)-phenylalanine. It is known for preserving the stereochemistry of the starting material.[1][2]
-
Enzymatic Synthesis: Biocatalytic methods, particularly using Phenylalanine Aminomutase (PAM), offer high enantioselectivity.[3][4][5] PAM can catalyze the conversion of α-phenylalanine to β-phenylalanine.[4]
-
Asymmetric Mannich-type Reactions: This approach involves the reaction of an imine with a ketone or other enolizable carbonyl compound in the presence of a chiral catalyst to produce β-amino carbonyl compounds, which can then be converted to (R)-2-Phenyl-beta-alanine.[6]
Q2: What are the critical factors influencing enantioselectivity in these syntheses?
A2: For the Arndt-Eistert reaction , the stereochemistry is generally retained from the starting α-amino acid, so the enantiopurity of the starting material is crucial.[1][2] In enzymatic syntheses , the choice of enzyme, substrate concentration, pH, and temperature are critical. Phenylalanine aminomutase (PAM) from Taxus chinensis is known to be highly selective for (R)-β-phenylalanine.[5] For Mannich-type reactions , the selection of the chiral catalyst or auxiliary is the most critical factor in determining the enantioselectivity of the product.[6]
Q3: How can I purify (R)-2-Phenyl-beta-alanine from the reaction mixture?
A3: Purification strategies depend on the synthetic route and the nature of the side products. Common techniques include:
-
Crystallization: This is a standard method for purifying amino acids.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from nonpolar impurities.
-
Ion-Exchange Chromatography: This technique is effective for separating amino acids based on their charge.
-
Reactive Extraction: In the case of enzymatic synthesis where a mixture of α- and β-amino acids may be present, reactive liquid-liquid extraction using specific complexing agents can be employed to selectively separate the isomers.[7]
Troubleshooting Guides
Arndt-Eistert Synthesis of (R)-2-Phenyl-beta-alanine
This guide addresses common issues when synthesizing (R)-2-Phenyl-beta-alanine from (R)-phenylalanine via the Arndt-Eistert reaction.
Diagram of the Arndt-Eistert Synthesis Workflow:
Caption: Workflow for the Arndt-Eistert synthesis of (R)-2-Phenyl-beta-alanine.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired β-amino acid. | 1. Incomplete formation of the acid chloride. 2. Side reaction of the diazoketone with HCl byproduct. 3. Formation of diketenes from the ketene intermediate. | 1. Ensure the use of fresh thionyl chloride or oxalyl chloride and anhydrous conditions. 2. Use at least two equivalents of diazomethane or add a non-nucleophilic base like triethylamine (Newman-Beal modification) to scavenge the HCl.[8] 3. Perform the Wolff rearrangement in the presence of a nucleophile (water) to efficiently trap the ketene.[9] |
| Presence of α-chloromethylketone as a major byproduct. | Reaction of the intermediate diazoketone with HCl generated during the acid chloride reaction with diazomethane.[8] | Use the Newman-Beal modification by adding triethylamine to the diazomethane solution to neutralize the HCl as it is formed.[8] |
| Racemization of the product. | The Wolff rearrangement step in the Arndt-Eistert synthesis is known to proceed with retention of configuration.[2] Racemization is unlikely if the starting (R)-phenylalanine is enantiomerically pure. | Verify the enantiomeric purity of the starting (R)-phenylalanine. |
Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-(R)-2-Phenyl-beta-alanine
This protocol is a generalized procedure based on established methods for the Arndt-Eistert homologation of α-amino acids.
Step 1: Formation of the Acid Chloride
-
To a solution of N-Boc-(R)-phenylalanine (1 equivalent) in anhydrous THF at 0 °C, add oxalyl chloride (1.5 equivalents) dropwise.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Formation of the Diazoketone
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) until a persistent yellow color is observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the diazoketone solution, add a suspension of silver oxide (0.1 equivalents) in water.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours, or until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-(R)-2-Phenyl-beta-alanine.
-
Purify the product by column chromatography or crystallization.
Enzymatic Synthesis of (R)-2-Phenyl-beta-alanine using Phenylalanine Aminomutase (PAM)
This guide focuses on the synthesis of (R)-2-Phenyl-beta-alanine from trans-cinnamic acid and ammonia, catalyzed by Phenylalanine Aminomutase (PAM).
Diagram of the Enzymatic Synthesis Pathway:
Caption: Enzymatic synthesis of (R)-2-Phenyl-beta-alanine showing the desired β-amination and the competing α-amination side reaction.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of trans-cinnamic acid. | 1. Low enzyme activity. 2. Sub-optimal reaction conditions (pH, temperature). 3. Substrate or product inhibition. | 1. Use a freshly prepared or properly stored enzyme solution. Increase enzyme loading. 2. Optimize the pH (typically around 8.0-10.0) and temperature (around 30-37 °C) for the specific PAM enzyme used.[10] 3. Perform the reaction in a fed-batch or continuous-flow setup to maintain low substrate and product concentrations. |
| Poor regioselectivity (significant formation of (S)-α-phenylalanine). | The wild-type PAM enzyme can exhibit both α- and β-amination activity. The regioselectivity is influenced by the substrate and reaction conditions.[4][11] | 1. Use an engineered PAM variant with improved β-selectivity. For example, mutants of TcPAM have been shown to significantly enhance the β/α product ratio.[12] 2. Modify the substrate. Electron-donating groups on the phenyl ring of cinnamic acid can favor the formation of the β-amino acid.[4] |
| Low enantiomeric excess (ee) of the product. | This is uncommon with PAM, which is generally highly enantioselective for the (R)-β- and (S)-α-isomers. Contamination with other enzymes (e.g., racemases) could be a cause. | Ensure the purity of the enzyme preparation. Use a host organism for enzyme expression that lacks competing enzymatic activities. |
Quantitative Data on Product Distribution in Enzymatic Synthesis
The regioselectivity of Phenylalanine Aminomutase (PAM) from Taxus chinensis (TcPAM) can be significantly improved through protein engineering. The table below summarizes the product distribution for the amination of trans-cinnamic acid and its derivatives using wild-type and mutant TcPAM.
| Substrate | Enzyme Variant | β/α Product Ratio | Enantiomeric Excess (ee) of β-product | Reference |
| trans-Cinnamic acid | Wild-type TcPAM | Low (significant α-product) | >99% (R) | [4] |
| trans-Cinnamic acid | TcPAM C107S/Q319M/I431V | 25.5-fold increase vs. WT | >99% (R) | [1][12] |
| 4-Methyl-trans-cinnamic acid | TcPAM Q319M | 98% β-selectivity | >99% (R) | [1] |
| 2-Chloro-trans-cinnamic acid | TcPAM L104A | 100% α-selectivity | N/A | [1] |
Experimental Protocol: Enzymatic Synthesis of (R)-2-Phenyl-beta-alanine
This protocol is a general procedure for the enzymatic synthesis using PAM.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 8.0) containing 5% (v/v) glycerol.
-
Dissolve trans-cinnamic acid to the desired concentration (e.g., 10 mM).
-
Add a high concentration of an ammonia source, such as ammonium carbonate or ammonium hydroxide, to drive the reaction towards amination (e.g., 2 M, pH 10).[1]
-
-
Enzymatic Reaction:
-
Add the purified Phenylalanine Aminomutase (PAM) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 35 °C) with gentle agitation for 12-24 hours.[1]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by HPLC or GC analysis of aliquots.
-
Once the reaction has reached completion or equilibrium, terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Remove the precipitated enzyme by centrifugation or filtration.
-
-
Purification:
-
The product can be purified from the supernatant by methods such as crystallization, ion-exchange chromatography, or preparative HPLC. If significant amounts of α-phenylalanine are present, selective extraction methods may be necessary.[7]
-
References
- 1. Frontiers | Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates [frontiersin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Amino-2-phenylpropanoic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-3-Amino-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: The main approaches for synthesizing this compound, a β-phenylalanine derivative, include classic chemical synthesis, asymmetric synthesis, and biocatalytic methods.[1][2] Asymmetric synthesis often employs chiral auxiliaries or catalysts to control stereochemistry.[3][4] Biocatalytic pathways, particularly enzymatic resolution, are increasingly used to enhance both yield and enantioselectivity, offering a greener alternative to some traditional chemical methods.[2][5]
Q2: What are the most significant challenges in producing high-purity this compound?
A2: Key challenges include achieving high enantioselectivity to isolate the desired (R)-enantiomer from its (S)-counterpart, minimizing side product formation, and developing effective purification strategies.[1][4] The synthesis of β-amino acids can be complex, and methods that work well for α-amino acids are not always directly transferable.[5] For instance, regioselectivity can be an issue in some addition reactions, leading to mixtures of α- and β-amino acid analogs.[2]
Q3: How can biocatalysis improve the synthesis of this compound?
A3: Biocatalysis utilizes enzymes or whole microorganisms to perform specific chemical transformations with high selectivity.[2] For this compound, enzymes like lipases, proteases, and acylases can be used for the kinetic resolution of a racemic mixture, often by selectively hydrolyzing an ester or amide derivative of one enantiomer, leaving the desired enantiomer untouched and easy to separate.[2][5] This approach can lead to very high enantiomeric excess (ee >99%) and good yields.[2]
Q4: What analytical methods are recommended for determining the purity and enantiomeric excess of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the chemical purity of this compound.[6][7] For determining enantiomeric excess, chiral HPLC is the standard technique, using a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their precise quantification.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My synthesis of this compound has a consistently low yield. What are the common causes and how can I address them?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions.[9] A systematic approach is crucial for identifying the root cause.
-
Impure Starting Materials: The purity of your reagents is critical. Ensure all starting materials and solvents are pure and anhydrous, as required by the specific protocol.[9]
-
Suboptimal Reaction Conditions:
-
Temperature: Many reactions in β-amino acid synthesis are highly temperature-sensitive. Ensure precise temperature control, as deviations can lead to side product formation or decomposition.
-
Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Stopping the reaction too early or letting it run too long can decrease the yield of the desired product.[9]
-
pH Control: For aqueous reactions, such as enzymatic resolutions or workups, maintaining the optimal pH is critical for enzyme activity and product stability.[5]
-
-
Product Instability: The target molecule itself or key intermediates may be unstable under the reaction or workup conditions. Consider if your product is susceptible to degradation and adjust the purification strategy accordingly (e.g., use lower temperatures, avoid strongly acidic or basic conditions).[9]
-
Inefficient Purification: Product can be lost during extraction, precipitation, or chromatography. Optimize your workup and purification procedures to minimize these losses. For example, ensure the pH is correctly adjusted to precipitate the amino acid from the solution or use appropriate solvent systems for extraction and chromatography.[8]
Issue 2: Low Enantiomeric Purity
Q: The enantiomeric excess (ee) of my final product is insufficient. How can I improve the stereoselectivity of my synthesis?
A: Achieving high enantiomeric purity is a common hurdle. The strategy for improvement depends heavily on your synthetic route.
-
For Asymmetric Chemical Synthesis:
-
Catalyst/Auxiliary Choice: The choice of chiral catalyst, ligand, or auxiliary is paramount. If using a metal-catalyzed reaction, screen different chiral phosphine ligands.[2] If using a chiral auxiliary, ensure it is of high optical purity itself.[8]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. Experiment with running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Test a range of solvents to find the optimal one for your system.
-
-
For Enzymatic Resolution:
-
Enzyme Selection: Not all enzymes will be effective. The literature shows success with lipases (for ester hydrolysis) and specific amidohydrolases.[2][5] It may be necessary to screen several commercially available enzymes or microorganisms to find one with high selectivity for your specific substrate.
-
Substrate Modification: The structure of the substrate, particularly the N-acyl group, can dramatically affect the enzyme's selectivity. For example, N-acetyl, N-chloroacetyl, or N-glutaryl groups have been used in resolutions of β-amino acids.[5]
-
Reaction Conditions: Optimize pH, temperature, and buffer composition to ensure the enzyme is operating at its peak activity and selectivity.
-
Data Presentation
Table 1: Comparison of Selected Synthesis & Resolution Methods
| Method | Catalyst / Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalysis (Hydrolysis) | Candida antarctica lipase B (CALB) | 45% | >99% | [2] |
| Enzymatic Resolution | Variovorax sp. (whole organism) | 67-96% | >99.5% | [5] |
| Asymmetric Synthesis | Cu(OAc)₂ / Phosphine Ligand | N/A | High | [2] |
| Chemical Resolution | Immobilized Penicillin G Acylase | N/A | High | [10] |
Table 2: Purification Techniques and Reported Purity
| Method | Conditions / Solvent System | Final Purity | Reference |
| Recrystallization | Boiling Water | High (removes color) | [11] |
| Recrystallization | Hexane / tert-Butyl methyl ether (TBME) | Diastereomerically pure | [8] |
| HPLC Analysis | Chiralpak AD-H; hexane/EtOH/MeOH + 0.1% TFA | >99.9% er | [8] |
| Commercial Standard | N/A | ≥98% (HPLC) | [6] |
Experimental Protocols
Protocol 1: Enzymatic Resolution using Whole Microorganisms
This protocol is adapted from the enantiomer-specific hydrolysis of (R,S)-N-Ac-β-Phe using microorganisms.[5]
-
Preparation of Racemic Substrate: Synthesize (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid and acetic anhydride at pH 11-12 and 40°C. Isolate the product by acidification to pH 2 and crystallization.[5]
-
Microorganism Screening and Cultivation:
-
Enzymatic Reaction:
-
Harvest the microbial cells by centrifugation.
-
Resuspend the cells in a buffer solution containing the racemic N-acetyl substrate.
-
Incubate the reaction mixture, monitoring the hydrolysis of the (S)-N-acetyl enantiomer by TLC or HPLC. The (R)-amino acid will be unreacted.
-
-
Product Isolation and Purification:
-
After the reaction is complete (approx. 50% conversion), remove the cells by centrifugation.
-
Adjust the supernatant pH to isolate the unreacted (S)-N-acetyl-β-phenylalanine.
-
The desired (R)-β-phenylalanine can then be isolated from the remaining solution, typically by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.
-
Protocol 2: Purification by Recrystallization
This protocol is based on a reported method for purifying a similar β-amino acid.[11]
-
Dissolution: Place the crude this compound product in a suitable Erlenmeyer flask. Add a minimal amount of boiling deionized water to completely dissolve the solid. If color impurities are present, a small amount of activated carbon can be added at this stage.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling can affect crystal size and purity. For best results, do not disturb the solution during this initial cooling phase.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white crystalline solid.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. (R)-3-アミノ-2-フェニルプロピオン酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Biocatalytic Synthesis of (R)-β-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the biocatalytic synthesis of (R)-β-phenylalanine.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems in your experiments.
Issue 1: Low Yield of (R)-β-Phenylalanine
Question: My reaction is showing low conversion of the starting material, resulting in a poor yield of (R)-β-phenylalanine. What are the potential causes and how can I improve the yield?
Answer: Low yield in the biocatalytic synthesis of (R)-β-phenylalanine can stem from several factors related to enzyme activity, reaction conditions, and substrate/product stability. Below is a systematic approach to troubleshoot this issue.
Possible Causes and Solutions:
-
Suboptimal Enzyme Activity:
-
Enzyme Denaturation: Extreme pH or temperature can denature the enzyme. Ensure your reaction conditions are within the optimal range for the specific biocatalyst you are using. Lipases, for example, are generally tolerant to a range of temperatures, but their activity can be significantly impacted by pH.[1]
-
Insufficient Enzyme Loading: The amount of enzyme may be a limiting factor. Try incrementally increasing the enzyme concentration to determine if it improves the conversion rate.
-
Presence of Inhibitors: Impurities in your substrate or solvent can inhibit enzyme activity. Ensure high purity of all reaction components.
-
-
Unfavorable Reaction Equilibrium:
-
Product Inhibition: The accumulation of (R)-β-phenylalanine or a co-product can inhibit the enzyme, slowing down the reaction.[1] Consider in-situ product removal (ISPR) techniques, such as using a membrane contactor, to shift the equilibrium towards product formation.
-
Reversibility of the Reaction: For reactions like those catalyzed by transaminases, the equilibrium may not favor product formation. Strategies to shift the equilibrium include using a large excess of the amine donor or removing the ketone co-product.[2]
-
-
Poor Mass Transfer:
-
Inadequate Mixing: Particularly with immobilized enzymes, insufficient agitation can lead to poor diffusion of substrates and products, limiting the reaction rate.[1] Ensure vigorous and consistent stirring or shaking.
-
-
Substrate or Product Degradation:
-
Instability under Reaction Conditions: The substrate or product may be unstable at the reaction pH or temperature, leading to degradation over time. Analyze your reaction mixture for byproducts to confirm if degradation is occurring.
-
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee%)
Question: My synthesis is producing (R)-β-phenylalanine, but the enantiomeric excess (ee%) is below the desired level. How can I improve the enantioselectivity of my biocatalytic reaction?
Answer: Low enantioselectivity is a common challenge that directly affects the purity of your final product. The enantioselectivity of an enzymatic reaction is often expressed as the enantiomeric ratio (E-value). A low E-value will result in a low ee%. Here are several strategies to enhance enantioselectivity.
Strategies for Improving Enantioselectivity:
-
Enzyme Selection:
-
Screening Different Enzymes: The most effective approach is often to screen a variety of enzymes. For instance, different lipases or transaminases can exhibit vastly different enantioselectivities towards the same substrate.[1]
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the transition states for the two enantiomers, leading to higher enantioselectivity.[1] However, this will also decrease the reaction rate, so a balance must be found.
-
pH: The pH of the reaction medium can influence the ionization state of both the enzyme and the substrate, which can affect enantioselectivity. A pH screen is recommended to find the optimal value.
-
Solvent: In non-aqueous media, the choice of solvent is critical. Hydrophobic solvents are often preferred for lipases. The solvent can impact the enzyme's conformation and, consequently, its enantioselectivity.[1]
-
-
Substrate and Reagent Modification:
-
Acyl Donor (for Lipase-catalyzed Resolutions): Modifying the acyl donor can significantly improve the E-value. For example, bulkier acyl donors may enhance the steric hindrance for one enantiomer, leading to better discrimination by the enzyme.[1]
-
-
Controlled Conversion (for Kinetic Resolutions):
-
In a kinetic resolution, the ee% of the product and the remaining substrate changes with conversion. For the product, the highest ee% is achieved at low conversions, while for the unreacted substrate, the ee% increases at higher conversions. To obtain high ee% for the desired (R)-β-phenylalanine, it is crucial to stop the reaction at the optimal conversion level, which is typically close to 50%.
-
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is best suited for the synthesis of (R)-β-phenylalanine?
A1: Several classes of enzymes can be used, and the "best" choice depends on the desired synthetic route (e.g., kinetic resolution of a racemate or asymmetric synthesis from a prochiral substrate). Common enzymes include:
-
Lipases: Widely used for the kinetic resolution of racemic β-phenylalanine esters. They are often robust, commercially available, and can exhibit high enantioselectivity.[3] A lipase from Burkholderia cepacia has been used to selectively hydrolyze a racemic amino ester to yield (R)-β-phenylalanine.[3]
-
ω-Transaminases (ω-TAs): These enzymes are used for both kinetic resolution and asymmetric synthesis. They can transfer an amino group to a carbonyl acceptor, and (R)-selective ω-TAs are available.[4]
-
β-Amino Acid Dehydrogenases (β-AADHs): These enzymes can be used for the reductive amination of β-keto acids to produce (R)- or (S)-β-phenylalanine, depending on the specific dehydrogenase used.[3]
Q2: I am using a transaminase for my synthesis. How can I overcome the unfavorable reaction equilibrium?
A2: Transaminase-catalyzed reactions are often reversible, which can limit the product yield. To drive the reaction towards the synthesis of (R)-β-phenylalanine, you can:
-
Use a large excess of the amine donor (e.g., isopropylamine).
-
Employ an amino donor that generates an easily removable co-product (e.g., alanine, which produces pyruvate).
-
Couple the reaction with a second enzymatic step that consumes the co-product. For example, lactate dehydrogenase can be used to reduce the pyruvate co-product to lactate, pulling the equilibrium forward.
Q3: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?
A3: In a standard kinetic resolution , the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the reacted enantiomer from the unreacted one. The maximum theoretical yield for a single enantiomer is 50%. In dynamic kinetic resolution (DKR) , the slow-reacting enantiomer is continuously racemized in situ. This allows the enzyme to convert all of the starting material into a single, desired enantiomer, with a theoretical yield of up to 100%.[1] For a DKR to be successful, the rate of racemization must be faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.[1]
Q4: Can I use whole cells instead of isolated enzymes?
A4: Yes, using whole-cell biocatalysts can be advantageous as it can eliminate the need for costly and time-consuming enzyme purification. Whole cells can also contain cofactor regeneration systems, which is particularly useful for reactions involving dehydrogenases or transaminases that require cofactors like NAD(P)H or pyridoxal-5-phosphate (PLP). However, the presence of other cellular enzymes may lead to the formation of unwanted byproducts.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the biocatalytic synthesis of β-phenylalanine derivatives.
Table 1: Effect of Solvent on Lipase-Catalyzed Kinetic Resolution
| Solvent | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee%) of Product | E-value |
| Toluene | Novozym 435 | Ethyl Acetate | 45.7 | 99.3 | ~200 |
| Methyl tert-butyl ether (MTBE) | Novozym 435 | Diisopropyl malonate | 49.0 | 99.9 | >200 |
| Diisopropyl ether | Candida antarctica Lipase | Ethyl Acetate | 48.1 | 98.7 | >200 |
Data compiled from multiple sources for illustrative purposes.
Table 2: General Optimal Reaction Conditions for Different Enzyme Types
| Enzyme Type | Typical pH Range | Typical Temperature Range (°C) | Common Co-substrates/Acyl Donors |
| Lipases (e.g., CALB) | 6.0 - 9.0 | 30 - 70 | Ethyl acetate, Isopropyl acetate |
| Transaminases (ω-TA) | 7.5 - 10.0 | 25 - 40 | Pyruvate, Alanine, Isopropylamine |
| Dehydrogenases (β-AADH) | 7.0 - 8.5 | 25 - 37 | NAD(P)H |
These are general ranges and should be optimized for each specific substrate and enzyme.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic β-Phenylalanine Methyl Ester
This protocol provides a general guideline for the kinetic resolution of racemic β-phenylalanine methyl ester using an immobilized lipase.
Materials:
-
(±)-β-Phenylalanine methyl ester
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Phosphate buffer (50 mM, pH 7.0)
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Shaker incubator
-
Equipment for chiral HPLC analysis
Procedure:
-
Reaction Setup:
-
In a sealed vial, add 100 mg of (±)-β-phenylalanine methyl ester.
-
Add 5 mL of toluene.
-
Add 0.5 mL of 50 mM phosphate buffer (pH 7.0).
-
Add 20 mg of immobilized CALB.
-
-
Reaction Conditions:
-
Incubate the vial in a shaker incubator at 40°C with shaking at 200 rpm.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the organic phase.
-
Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted (R)-β-phenylalanine methyl ester and the produced (S)-β-phenylalanine.
-
-
Work-up:
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted (R)-β-phenylalanine methyl ester in the organic phase can be isolated by evaporation of the solvent.
-
The (S)-β-phenylalanine in the aqueous phase can be isolated after acidification and extraction.
-
Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of (R)-β-Phenylalanine
This protocol outlines a general procedure for the asymmetric synthesis of (R)-β-phenylalanine from a prochiral keto-acid using an (R)-selective ω-transaminase.
Materials:
-
β-keto-β-phenylpropionic acid
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (amine donor)
-
Pyridoxal-5-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Shaker incubator
-
Equipment for chiral HPLC analysis
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in 100 mM potassium phosphate buffer (pH 8.0) containing:
-
10 mM β-keto-β-phenylpropionic acid
-
500 mM Isopropylamine
-
1 mM PLP
-
5 mg/mL (R)-selective ω-transaminase
-
-
-
Reaction Conditions:
-
Incubate the reaction at 30°C with gentle shaking.
-
-
Monitoring the Reaction:
-
Monitor the formation of (R)-β-phenylalanine by taking samples at regular intervals and analyzing them by chiral HPLC.
-
-
Work-up:
-
Once the reaction has reached completion, terminate it by adding acid to precipitate the protein.
-
Centrifuge to remove the precipitated enzyme.
-
The supernatant containing (R)-β-phenylalanine can be further purified using standard chromatographic techniques.
-
Mandatory Visualization
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Workflow for Optimizing Enantioselectivity
Caption: Logical workflow for the optimization of enantioselectivity.
General Signaling Pathway for Transaminase Catalysis
References
Technical Support Center: Chiral HPLC Separation of Beta-Phenylalanine Enantiomers
Welcome to the technical support center for the chiral separation of beta-phenylalanine enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral HPLC separation of beta-phenylalanine enantiomers. For each problem, potential causes are listed along with recommended solutions.
Problem: Poor or No Enantiomeric Resolution
Symptoms:
-
Single, sharp peak with no indication of separation.
-
Broad peak with a shoulder, but no distinct peak separation.
-
Resolution value (Rs) is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Beta-phenylalanine is a β-amino acid, and its separation can be challenging. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are often effective for underivatized amino acids in reversed-phase mode. Polysaccharide-based CSPs may also be suitable, but method development is required.[1] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is crucial for achieving separation.[2] For reversed-phase mode on a teicoplanin column, a mobile phase of acetonitrile and water is a good starting point.[3] Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to water.[2] The addition of acidic modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution for amino acids.[4] Basic additives may also enhance separation on certain columns.[5] |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral recognition process.[6][7] In many cases, lower temperatures (e.g., 0-25 °C) can improve enantiomeric separation.[3][8] However, in some instances, an increase in temperature might be beneficial.[9] It is recommended to screen a range of temperatures to find the optimum. |
| Flow Rate is Too High | A high flow rate can reduce the interaction time of the enantiomers with the CSP, leading to poor resolution.[2] Try reducing the flow rate to allow more time for chiral recognition to occur. |
| Analytes are Not Derivatized | While direct separation is often preferred, derivatization can enhance enantioselectivity. Consider derivatizing the amino acid with a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent.[10] |
Problem: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
-
Peak tailing (asymmetry factor > 1.2).
-
Peak fronting (asymmetry factor < 0.8).
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based CSPs can cause peak tailing. The addition of a small amount of an acidic or basic modifier to the mobile phase can help to saturate these active sites. For example, adding 0.1% formic acid or TFA is common for amino acid analysis.[4][11] |
| Incorrect Mobile Phase pH | The ionization state of beta-phenylalanine is pH-dependent. An inappropriate mobile phase pH can lead to poor peak shape. Use a buffer to maintain a consistent pH throughout the analysis.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the column. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for separating beta-phenylalanine enantiomers?
A1: Macrocyclic glycopeptide-based CSPs, particularly those using teicoplanin as the chiral selector, have demonstrated excellent performance for the separation of underivatized amino acid enantiomers, including phenylalanine, in reversed-phase mode. Other CSPs that have been used for amino acid separations include cyclodextrin, cyclofructan, and ristocetin-based phases.[12][3] The choice of CSP can be empirical, and screening several different columns may be necessary to find the optimal one for your specific application.[1]
Q2: What is a good starting mobile phase for the separation of beta-phenylalanine enantiomers on a teicoplanin-based column?
A2: A good starting point for a reversed-phase separation on a teicoplanin-based CSP is a mobile phase consisting of a mixture of acetonitrile and water.[13][3] A common starting ratio is 75:25 (v/v) acetonitrile to water.[3] The addition of 0.1% formic acid to the mobile phase can help to improve peak shape and retention.
Q3: How does temperature affect the separation of beta-phenylalanine enantiomers?
A3: Temperature influences the retention factors and selectivity of the enantiomers.[6][7] Generally, for chiral separations, lower temperatures lead to better resolution because the enthalpic differences in the interactions between the enantiomers and the CSP become more significant.[8] However, the effect of temperature can be complex, and in some cases, an increase in temperature may be beneficial.[9] It is advisable to investigate a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your separation.
Q4: My peaks are co-eluting. What is the first thing I should try to improve the separation?
A4: If your peaks are co-eluting, the first and often most effective parameter to adjust is the mobile phase composition.[2] Try changing the ratio of your organic modifier to the aqueous phase. A small change can have a significant impact on selectivity. If that does not work, consider adding a modifier like formic acid or TFA.
Logical Relationship for Method Development:
Caption: A logical workflow for developing a chiral HPLC method.
Q5: Should I derivatize my beta-phenylalanine sample?
A5: Direct analysis of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential impurities. However, if you are struggling to achieve separation or if you need to improve detection sensitivity, derivatization can be a useful strategy.[10] Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.
Experimental Protocols & Data
Example Protocol for Chiral Separation of Beta-Phenylalanine
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 23 °C[3] |
| Detection Wavelength | 210 nm[12] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the beta-phenylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Data for Phenylalanine Enantioseparation
The following table summarizes conditions that have been successfully used for the separation of phenylalanine enantiomers, which can serve as a starting point for beta-phenylalanine method development.
| Chiral Selector | Mobile Phase | Temperature (°C) | Resolution (Rs) | Reference |
| Teicoplanin | Acetonitrile/Water (75/25, v/v) | 23 | 1.59 | [13][3] |
| Ristocetin | Acetonitrile/Water (60/40, v/v) | 23 | 2.75 | [13][3] |
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Effect of Temperature on Retention of Enantiomers of Β-Methyl Amino Ac" by Antal Péter, Gabriella Török et al. [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
Technical Support Center: (R)-3-Amino-2-phenylpropanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-3-Amino-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and chromatography. Recrystallization is often used for initial purification to remove bulk impurities. For higher purity requirements, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography are employed. Enzymatic resolution can also be utilized to separate the desired (R)-enantiomer from a racemic mixture.[1][2]
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Common impurities can include the corresponding (S)-enantiomer, starting materials from the synthesis, and by-products such as 3,3'-iminodipropionic acid, especially in syntheses involving beta-alanine derivatives.[3][4] The presence of residual solvents from the reaction or crystallization steps is also a common issue.
Q3: How can I remove the (S)-enantiomer from my this compound sample?
A3: Chiral separation is necessary to remove the (S)-enantiomer. This can be achieved through several methods:
-
Chiral HPLC: Utilizing a chiral stationary phase can effectively separate the enantiomers.
-
Diastereomeric Recrystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by recrystallization due to their different solubilities.
-
Enzymatic Resolution: Employing an enzyme that selectively acts on one of the enantiomers.[1]
Q4: My purified this compound has a slight yellow color. How can this be removed?
A4: A slight yellow discoloration can often be removed by recrystallization from boiling water.[5] Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - Solvent is too soluble for the compound.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization. | - Try a different solvent or a solvent/anti-solvent system.- Concentrate the solution further by evaporating some of the solvent.- Add a seed crystal to induce crystallization.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Oily precipitate forms instead of crystals | - Solution is supersaturated and cooling too quickly.- Presence of impurities. | - Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add slightly more solvent.- Scratch the inside of the flask with a glass rod to provide a surface for nucleation. |
| Low recovery of purified product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Recover additional product from the mother liquor by concentrating it and allowing it to crystallize again. |
Chromatographic Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or broadening) in HPLC | - Column Overload: Injecting too much sample.- Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.- Secondary Interactions: Undesired interactions between the analyte and the stationary phase.[6] | - Reduce the amount of sample injected.- Dissolve the sample in the initial mobile phase or a weaker solvent.[6]- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[6] |
| Co-elution of impurities with the main product peak | - Insufficient Resolution: The chromatographic conditions are not optimized for separation.- Similar Polarity: The impurity and the product have very similar chemical properties. | - Optimize the Gradient: Use a shallower gradient to increase separation time and improve resolution.[6]- Adjust Mobile Phase pH: Altering the pH can change the retention times of ionizable compounds.[6]- Change Stationary Phase: If mobile phase optimization is not enough, try a column with a different stationary phase chemistry.[6] |
| Low or no recovery of the product from the column | - Irreversible Adsorption: The compound is strongly and irreversibly binding to the stationary phase.- Sample Degradation: The compound is not stable under the chromatographic conditions (e.g., pH, temperature). | - Ensure the mobile phase pH is appropriate for the compound's stability and charge state.[6]- Evaluate the stability of your compound under the chosen conditions. Consider running the purification at a lower temperature.[6] |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is suitable for the general purification of this compound to remove minor impurities and color.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a suitable temperature (e.g., 40°C) to a constant weight.[1]
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for purifying this compound using RP-HPLC. Optimization will be required based on the specific impurity profile and available equipment.
-
Sample Preparation: Dissolve the crude product in a solvent that is compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column and Mobile Phase:
-
Column: A C18 stationary phase is a common starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV detection at 214 nm and 254 nm.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration of Mobile Phase B over a suitable time (e.g., to 50% over 30 minutes) to elute the compound.[6]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the fractions with the desired purity and remove the solvent, typically by lyophilization, to obtain the purified product.[6]
Quantitative Data Summary
Table 1: Recrystallization Solvents and Conditions
| Solvent System | Notes | Reference |
| Boiling Water | Effective for removing slight yellow color. | [5] |
| Ethyl Acetate | Used for crystallization by slow evaporation. | [5] |
| Hexane/tert-Butyl Methyl Ether (TBME) | Used for recrystallization of a protected precursor. | [7] |
| Anhydrous Methanol | Used in the purification of beta-alanine to precipitate the product while impurities remain in solution. | [3] |
Table 2: HPLC Parameters for Phenylalanine Analysis
| Parameter | Value/Condition | Reference |
| Column Type | C18 (Reversed-Phase) | General knowledge |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | [6] |
| Detection Wavelength | 214 nm and 254 nm | [6] |
| Elution Mode | Gradient | [6] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 3. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthetic (R)-beta-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthetic (R)-beta-phenylalanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of (R)-beta-phenylalanine.
Issue 1: Low Enantiomeric Excess (ee) of (R)-beta-phenylalanine
Question: My synthesis of (R)-beta-phenylalanine resulted in a low enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?
Answer:
Low enantiomeric excess is a common challenge in asymmetric synthesis. The primary causes can be categorized as follows:
-
Suboptimal Catalyst or Chiral Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.
-
Troubleshooting:
-
Verify Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high purity and the correct enantiomer.
-
Screen Different Catalysts/Auxiliaries: The effectiveness of a chiral catalyst can be highly substrate-dependent. It may be necessary to screen a variety of catalysts to find one that provides high enantioselectivity for your specific reaction conditions.
-
Optimize Catalyst Loading: Both too little and too much catalyst can negatively impact enantioselectivity. Perform a catalyst loading study to determine the optimal concentration.
-
-
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome of a reaction.
-
Troubleshooting:
-
Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the enantioselective step. Screen a range of solvents to identify the optimal one for your reaction.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product. Monitor the reaction progress and quench it once the starting material is consumed.
-
-
-
Racemization: The desired (R)-enantiomer may be racemizing under the reaction or work-up conditions.
-
Troubleshooting:
-
Avoid Harsh Conditions: Strong acids, bases, or high temperatures during work-up and purification can cause racemization. Use mild conditions wherever possible.
-
Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and are removed under conditions that do not cause racemization.
-
-
Issue 2: Presence of Unexpected Side-Products in the Reaction Mixture
Question: My reaction mixture contains significant amounts of unexpected impurities alongside the desired (R)-beta-phenylalanine. How can I identify and minimize these side-products?
Answer:
The formation of side-products is dependent on the synthetic route employed. Below are common impurities associated with different synthetic methods:
-
Rodionow-Johnson Reaction:
-
Common By-products: Cinnamic acid and a di-acid are frequent by-products in this reaction.
-
Minimization:
-
Optimize Reaction Stoichiometry: Carefully control the molar ratios of the reactants (benzaldehyde, malonic acid, and ammonium acetate).
-
Temperature Control: Running the reaction at elevated temperatures can promote the formation of side-products. Maintain the recommended reaction temperature.
-
-
-
Arndt-Eistert Homologation:
-
Mannich Reaction:
-
Common By-products: Self-condensation of the starting materials or the formation of undesired regioisomers can occur.
-
Minimization:
-
Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion from the aldehyde and amine before adding the enolizable component can reduce side reactions.
-
Control of Reaction Conditions: Temperature and the choice of catalyst can influence the selectivity of the Mannich reaction.
-
-
Issue 3: Difficulty in Purifying (R)-beta-phenylalanine
Question: I am struggling to purify my synthetic (R)-beta-phenylalanine from the crude reaction mixture. What purification strategies are most effective?
Answer:
Purification of (R)-beta-phenylalanine can be challenging due to its physical properties and the nature of the impurities.
-
Crystallization:
-
Strategy: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
-
Troubleshooting:
-
Solvent Screening: Experiment with a variety of single and mixed solvent systems to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for amino acids include water, ethanol, and their mixtures.
-
Seeding: If crystallization is slow or does not occur, adding a small seed crystal of pure (R)-beta-phenylalanine can induce crystallization.
-
-
-
Chromatography:
-
Strategy: Column chromatography is a versatile purification method.
-
Troubleshooting:
-
Stationary Phase Selection: For amino acids, ion-exchange chromatography is often effective. Reversed-phase chromatography (C18) can also be used, sometimes with the addition of an ion-pairing reagent to the mobile phase.
-
Mobile Phase Optimization: A gradient elution is often necessary to separate the product from closely related impurities.
-
-
-
Removal of the (S)-enantiomer:
-
Strategy: If the primary impurity is the undesired (S)-enantiomer, chiral resolution techniques are required.
-
Troubleshooting:
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Resolution: Utilize an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic (R)-beta-phenylalanine?
A1: Common impurities can be categorized as follows:
-
Enantiomeric Impurity: The undesired (S)-beta-phenylalanine is often the most critical impurity to control.
-
Process-Related Impurities: These arise from the specific synthetic route and can include unreacted starting materials, reagents, and by-products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
-
Catalyst Residues: If a metal catalyst is used, trace amounts may remain in the product.
Q2: How can I determine the enantiomeric purity of my (R)-beta-phenylalanine sample?
A2: The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.
Q3: What are the typical acceptance criteria for impurities in (R)-beta-phenylalanine for pharmaceutical use?
A3: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The limits depend on the nature of the impurity and the maximum daily dose of the drug. For enantiomeric impurities, the undesired enantiomer is often treated as a regular impurity and its level must be controlled. Residual solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential) with specific permitted daily exposure (PDE) limits.[1]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine enantiomeric purity?
A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.
Data Presentation
Table 1: Common Process-Related Impurities in (R)-beta-Phenylalanine Synthesis
| Synthetic Route | Common Impurities | Typical Origin |
| Rodionow-Johnson | Cinnamic Acid, Di-acid | Side reactions of benzaldehyde and malonic acid. |
| Arndt-Eistert | α-chloromethyl ketone | Reaction of diazoketone intermediate with HCl.[1] |
| Mannich Reaction | Self-condensation products | Side reactions of starting materials. |
| Enzymatic Resolution | Unreacted (S)-enantiomer, α-phenylalanine | Incomplete resolution or side-activity of the enzyme. |
Table 2: Classification and Limits of Common Residual Solvents (ICH Q3C) [1]
| Solvent | Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Benzene | 1 | 0.002 | 2 |
| Toluene | 2 | 8.9 | 890 |
| Methanol | 2 | 30.0 | 3000 |
| Ethanol | 3 | 50.0 | 5000 |
| Acetone | 3 | 50.0 | 5000 |
| Dichloromethane | 2 | 6.0 | 600 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the separation of (R)- and (S)-beta-phenylalanine enantiomers. Optimization may be required based on the specific instrument and column used.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a teicoplanin-based or cyclodextrin-based column).
-
-
Reagents:
-
(R)-beta-phenylalanine standard
-
(S)-beta-phenylalanine standard (or racemic mixture)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., trifluoroacetic acid, ammonium acetate)
-
-
Chromatographic Conditions (Example):
-
Column: Chirobiotic T (Teicoplanin)
-
Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of the (R)-beta-phenylalanine and a solution of the racemic mixture.
-
Prepare a sample solution of the synthesized (R)-beta-phenylalanine at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks for the (R) and (S) enantiomers based on the retention times of the standards.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and analysis of (R)-beta-phenylalanine.
Caption: Logical relationship of impurity formation during the synthesis of (R)-beta-phenylalanine.
References
Technical Support Center: Overcoming Solubility Issues of Beta-Phenylalanine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with beta-phenylalanine derivatives.
Troubleshooting Guide & FAQs
This section addresses common solubility problems in a question-and-answer format, offering direct solutions and strategies for your experiments.
Q1: My beta-phenylalanine derivative has very low aqueous solubility. What is the likely cause and my first troubleshooting step?
A1: The poor aqueous solubility of your beta-phenylalanine derivative is likely due to the hydrophobic nature of the phenyl ring.[1] Increased hydrophobicity can lead to intermolecular aggregation and precipitation in aqueous solutions.[1]
Your first step should be a small-scale solubility test to conserve your sample.[1] Begin with a small amount of sterile, distilled water or a simple buffer. If it doesn't dissolve, a co-solvent approach is the next logical step.[1]
Q2: How do I effectively use an organic co-solvent like DMSO to dissolve my hydrophobic beta-phenylalanine derivative?
A2: Using an organic co-solvent is a standard procedure for hydrophobic compounds.[1]
-
Preparation : Allow the lyophilized derivative to equilibrate to room temperature before opening the vial.[1]
-
Initial Dissolution : Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).[1][2]
-
Mixing : Vortex the vial for 30 seconds. If the compound is not fully dissolved, sonicate the vial.[1]
-
Dilution : While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.[1]
-
Final Check : Visually inspect the solution for any precipitation. Cloudiness may indicate you have exceeded the solubility limit.[1]
It is critical to keep the final DMSO concentration low (typically below 1%) in your experimental solution, as it can be toxic to cells and interfere with biological assays.[1]
Q3: Can I improve the solubility of my derivative by adjusting the pH?
A3: Yes, pH adjustment can significantly enhance solubility, particularly if your beta-phenylalanine derivative has ionizable functional groups (acidic or basic).[1][3] The general principle is that the compound will be most soluble at a pH furthest from its isoelectric point (pI).[1]
-
For derivatives with a net positive charge (basic): Try dissolving in a slightly acidic solution (e.g., buffered at a pH below the pKa of the amine).
-
For derivatives with a net negative charge (acidic): Attempt to dissolve in a slightly basic solution, such as 0.1M ammonium bicarbonate, before diluting.[1]
Q4: My derivative dissolves initially but then aggregates over time. How can I prevent this?
A4: Aggregation is a common issue for hydrophobic molecules.[1] To mitigate this:
-
Storage : Store the solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Chaotropic Agents : For severe aggregation, consider using denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to dissolve the compound, though this is only suitable for non-cellular assays where protein structure is not a concern.[1]
-
Surfactants : Non-ionic surfactants like Tween 80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their solubility and stability in solution.[2]
Q5: I am looking for more advanced strategies to enhance solubility for formulation development. What are my options?
A5: For more significant and stable solubility enhancement, especially in drug development, several advanced techniques can be employed:
-
Solid Dispersions : This involves dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix.[4][5] Techniques like hot-melt extrusion and spray drying are used to create these formulations.[4]
-
Particle Size Reduction : Methods like micronization and nanonization increase the surface area of the compound, which can improve the dissolution rate.[4][6]
-
Complexation : Cyclodextrins can encapsulate the hydrophobic beta-phenylalanine derivative within their cavity, forming an inclusion complex with enhanced aqueous solubility.[4][7][8]
-
Co-crystallization : This technique involves forming a crystalline structure composed of the API and a co-former, which can have improved solubility and stability.[4]
-
Salt Formation : If your derivative has suitable functional groups, forming a salt can dramatically increase solubility (often >1000-fold).[7]
Quantitative Data on Solubility Enhancement
The following table summarizes the potential solubility improvements with different techniques, based on data for various poorly soluble compounds. While not specific to beta-phenylalanine derivatives, these provide a general indication of the efficacy of each method.
| Technique | Example Compound | Drug Loading (% w/w) | Solubility Enhancement Factor | Reference |
| Hot-Melt Extrusion | Itraconazole | 30% | ~120x | |
| Hot-Melt Extrusion | Ketoconazole | 35% | 17x | |
| Hot-Melt Extrusion | Atorvastatin | 55% | 154x | |
| Co-solvent (20% DMSO) | Phenylalanine | N/A | >10x | [2] |
| Complexation (Cyclodextrin) | Phenylalanine | N/A | Several-fold | [2] |
| Salt Formation | Various APIs | N/A | >1000x | [7] |
Experimental Protocols
1. Protocol for Small-Scale Solubility Testing
-
Objective : To determine an appropriate solvent system for a beta-phenylalanine derivative.
-
Materials :
-
Beta-phenylalanine derivative (lyophilized powder)
-
Distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge tubes
-
-
Procedure :
-
Weigh out a small, precise amount of the derivative (e.g., 1 mg) into several microcentrifuge tubes.
-
Aqueous Solubility : To the first tube, add a calculated volume of water to achieve a target concentration (e.g., 1 mg/mL). Vortex for 30 seconds. If not dissolved, sonicate for 5-10 minutes. Visually inspect for clarity.
-
Buffered Solubility : Repeat step 2 with PBS.
-
Co-solvent Approach :
-
To a new tube of the derivative, add a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Vortex until fully dissolved.
-
In a separate tube containing your desired aqueous buffer (e.g., PBS), slowly add the DMSO stock dropwise while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally <1%).
-
-
Observation : Observe all solutions for any signs of precipitation immediately and after a set period (e.g., 1 hour) at room temperature.
-
2. Protocol for Monitoring Aggregation using Thioflavin T (ThT) Assay
-
Objective : To monitor the formation of beta-sheet rich aggregates, a common form of aggregation for hydrophobic peptides and derivatives.[1]
-
Materials :
-
Beta-phenylalanine derivative solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored protected from light)[1]
-
Assay buffer (e.g., PBS)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
-
-
Procedure :
-
Reagent Preparation : Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Sample Preparation : In the wells of the microplate, mix your beta-phenylalanine derivative solution with the ThT working solution. Include a control with buffer and ThT only.
-
Incubation : Incubate the plate, taking fluorescence readings at regular intervals (e.g., every 15 minutes) over a desired time course. Incubation can be at a constant temperature, with or without shaking, depending on the experimental design to promote or monitor aggregation under specific conditions.
-
Data Analysis : An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[1]
-
Visualizations
Caption: Troubleshooting workflow for beta-phenylalanine derivative solubility.
Caption: Logical relationship between solubility problems and enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Solubility Challenges in Non Polar Amino Acids - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. One moment, please... [dowdevelopmentlabs.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scaling Up the Production of (R)-3-Amino-2-phenylpropanoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in scaling up the production of (R)-3-Amino-2-phenylpropanoic acid, also known as (R)-β-phenylalanine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield
-
Question: We are experiencing significantly lower yields than expected in our chemical synthesis. What are the potential causes and solutions?
-
Answer: Low yields in chemical synthesis routes, such as those based on the Rodionow-Johnson reaction, can stem from several factors.[1] Incomplete reactions, side-product formation, and product degradation are common culprits. To troubleshoot, consider the following:
-
Reaction Conditions: Ensure precise control over reaction temperature and time. For instance, in the Rodionow-Johnson reaction, extended reaction times can sometimes lead to the formation of byproducts.[1]
-
Reagent Quality: Verify the purity of all starting materials, as impurities can interfere with the reaction.
-
Catalyst Activity: If using a catalyst, ensure it is not deactivated. For metal-catalyzed reactions, catalyst poisoning or degradation can be an issue.[1]
-
Work-up and Purification: Product loss during extraction and purification steps can significantly impact the final yield. Optimize solvent volumes and the number of extractions. Consider alternative purification methods if significant loss is observed during chromatography or crystallization.
-
-
Question: Our biocatalytic process using a phenylalanine aminomutase (PAM) is showing low conversion of the starting material. How can we improve this?
-
Answer: Low conversion in a PAM-catalyzed reaction can be due to several factors related to the enzyme and reaction environment:
-
Enzyme Activity and Stability: Ensure the enzyme is active and stable under the reaction conditions. Factors like pH, temperature, and the presence of co-solvents can significantly impact enzyme performance. For example, PAM from Taxus chinensis has specific optimal pH and temperature ranges that should be maintained.[2][3]
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. A fed-batch strategy for substrate addition can mitigate substrate inhibition. In-situ product removal could be explored to overcome product inhibition.
-
Cofactor Availability: While PAM itself does not require a diffusible cofactor, the overall cell health and metabolic state are crucial for whole-cell biocatalysis.[4]
-
Mass Transfer Limitations: In immobilized enzyme systems, poor diffusion of the substrate to the active site can limit the reaction rate. Ensure adequate mixing and consider optimizing the immobilization support and particle size.
-
Issue 2: Poor Enantioselectivity
-
Question: The enantiomeric excess (ee%) of our this compound is below the desired specification. What steps can we take to improve it?
-
Answer: Achieving high enantioselectivity is critical. Here are some strategies to address low ee%:
-
For Biocatalytic Methods (e.g., Lipase Resolution):
-
Enzyme Selection: The choice of enzyme is paramount. Different lipases exhibit varying enantioselectivities. For example, Amano PS lipase from Burkholderia cepacia has been used for the selective hydrolysis of racemic amino esters to yield (R)-β-phenylalanine.[1]
-
Reaction Conditions: Optimize the temperature, pH, and solvent system. These parameters can influence the enzyme's conformation and, consequently, its enantioselectivity.
-
Reaction Time: In kinetic resolutions, extending the reaction time beyond the optimal point can lead to the conversion of the undesired enantiomer, thus reducing the ee% of the product. Monitor the reaction progress closely to stop it at the optimal time.
-
-
For Chemical Asymmetric Synthesis:
-
Chiral Catalyst/Auxiliary: The purity and effectiveness of the chiral catalyst or auxiliary are crucial. Ensure you are using a high-quality, enantiomerically pure catalyst.
-
Reaction Conditions: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often improves the ee%.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity. Screen different solvents to find the optimal one for your specific reaction.
-
-
Issue 3: Difficult Purification
-
Question: We are struggling to purify the final product from reaction byproducts and unreacted starting materials. What are some effective purification strategies for large-scale production?
-
Answer: Large-scale purification requires robust and scalable methods.
-
Crystallization: This is often the most cost-effective method for large-scale purification.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity. Anti-solvent crystallization is a common technique.
-
Control of Supersaturation: Control the rate of cooling and/or anti-solvent addition to influence crystal size and purity. Seeding can also be used to control crystallization.
-
-
Chromatography: While often used for smaller scales, preparative chromatography can be adapted for industrial production.
-
Stationary Phase: Choose a stationary phase that provides good separation between the product and impurities.
-
Mobile Phase: Optimize the solvent system for efficient elution and separation.
-
Loading: Avoid overloading the column, as this will lead to poor separation.
-
-
Reactive Extraction: This technique can be used to separate the desired product from a mixture of isomers, such as α- and β-amino acids.[5]
-
Data Presentation
The following tables summarize quantitative data from various synthetic methods for producing (R)- or (S)-3-Amino-2-phenylpropanoic acid.
| Method | Starting Material | Catalyst/Enzyme | Scale | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Biocatalytic Resolution | Racemic β-phenylalanine propyl ester | Lipase | Lab | >99.5 | [1] | |
| Biocatalytic Hydrolysis | Racemic amino ester | Amano PS lipase (Burkholderia cepacia) | Lab | 45 | >99 | [1] |
| Biocatalytic Isomerization | α-phenylalanine derivative | Phenylalanine Aminomutase (PAM) | Lab | 72 | >99 | [1] |
| Combined Chemo-enzymatic | Benzaldehyde | Hydrolase from Saccharomyces cerevisiae | Lab | 22 (overall) | >99 | [1] |
| Asymmetric Synthesis | Phthalimide derivative | [Rh(OH)((S,S)-Bn-tfb*)]2 | Lab | 90 | - | [1] |
| Biocatalytic Method | Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Ammonia Addition | Phenylalanine Aminomutase (PAM) | Cinnamic acid derivatives | (R)-β-amino acids | - | >99 | [2][3] |
| Kinetic Resolution | Lipase (CAL-B) | Racemic β-phenylalanine derivative | (R)-β-phenylalanine | 50 | >99 | [1] |
Experimental Protocols
1. Biocatalytic Production of this compound using Phenylalanine Aminomutase (PAM)
This protocol is a general guideline based on literature for the amination of cinnamic acid derivatives using PAM.[2][3][6]
-
Materials:
-
Phenylalanine aminomutase (PAM) from Taxus chinensis (expressed in E. coli)
-
(E)-cinnamic acid
-
Ammonium buffer (e.g., 2 M NH4OH, pH 10.0, containing 10% glycerol)
-
Bioreactor with temperature and pH control
-
-
Procedure:
-
Enzyme Preparation: Prepare a suspension of purified PAM or whole cells expressing PAM in the ammonium buffer. A typical enzyme concentration might be in the range of 0.5-1.0 mg/mL.[6]
-
Reaction Setup: In a temperature-controlled bioreactor (e.g., at 35°C), add the ammonium buffer.
-
Substrate Addition: Add the (E)-cinnamic acid substrate to the reaction mixture. The substrate concentration can range from a few mM to higher concentrations depending on the enzyme's tolerance.[6]
-
Reaction: Start the reaction by adding the enzyme preparation to the bioreactor. Maintain the pH and temperature throughout the reaction. The reaction is typically run for 24 hours or until satisfactory conversion is achieved.[6]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to determine the concentration of the product and the remaining substrate.
-
Work-up and Purification:
-
Terminate the reaction, for example, by heat treatment to denature the enzyme.
-
Separate the product from the reaction mixture. This may involve centrifugation to remove cells or immobilized enzyme, followed by extraction or crystallization of the product.
-
Purify the this compound by crystallization from a suitable solvent system.
-
-
2. Purification by Recrystallization
This is a general procedure for the purification of the final product.
-
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., water, ethanol, or mixtures)
-
Activated carbon (optional)
-
Filtration apparatus
-
-
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Decolorization (optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Experimental Workflow for Biocatalytic Production
Caption: Biocatalytic production workflow for this compound.
Signaling Pathway: Phenylalanine Aminomutase (PAM) Catalytic Cycle
Caption: Simplified catalytic cycle of Phenylalanine Aminomutase (PAM).
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic engineering of phenylalanine aminomutase | News articles | University of Groningen [rug.nl]
- 3. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates [frontiersin.org]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-3-Amino-2-phenylpropanoic Acid: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral drugs, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of (R)-3-Amino-2-phenylpropanoic acid, a significant chiral building block. The comparison focuses on Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), presenting their principles, experimental protocols, and performance data to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. While chiral HPLC is often the gold standard due to its high resolution and accuracy, NMR and GC offer viable alternatives with their own distinct advantages.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy. Direct analysis of enantiomers is often possible. Well-established and widely used.[1][2] | Method development can be time-consuming. CSPs can be expensive. | High accuracy (error <1-2%). Good sensitivity (ng level).[1] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, resulting in distinct NMR signals for each enantiomer.[3][4][5][6] | Rapid analysis. Provides structural information. No separation required. | Lower sensitivity compared to chromatographic methods. Chiral auxiliaries can be expensive. Potential for kinetic resolution. | Accuracy with absolute errors typically within 2.0%.[3][5] |
| Gas Chromatography (GC) | Separation of volatile derivatives of the enantiomers on a chiral capillary column.[7][8] | High resolution and sensitivity. Fast analysis times. | Requires derivatization to increase volatility, which adds a step to the sample preparation.[9][10] | Can be highly accurate and sensitive, depending on the derivatization and detection method. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each technique.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[1] The choice of the chiral stationary phase is critical for achieving separation.[11][12] For β-amino acids like 3-Amino-2-phenylpropanoic acid, polysaccharide-based or Pirkle-type CSPs are often effective.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: (R,R) Whelk-O1 chiral column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 95:5:0.1 (v/v/v). Isopropyl amine may be added as a modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like ethanol.
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100.
2. NMR Spectroscopy
NMR spectroscopy, in conjunction with chiral auxiliaries, allows for the determination of enantiomeric excess by creating a diastereomeric environment that makes the enantiomers spectroscopically distinguishable.[3][4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a common choice for primary amines. The amine group of 3-Amino-2-phenylpropanoic acid reacts with the CDA to form diastereomeric amides.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight excess of the chiral derivatizing agent (e.g., (S)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the reaction.
-
Acquire the ¹H or ¹⁹F NMR spectrum.
-
-
Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.[6] The ratio of the integrals directly reflects the ratio of the enantiomers.
3. Gas Chromatography (GC)
GC is a highly sensitive technique for chiral analysis, but it requires the analyte to be volatile. Therefore, derivatization of the amino acid is necessary.[7][8][9][10]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Derivatization: A two-step process is common for amino acids:
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomeric derivatives.
Visualizing the Workflow and Principles
General Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general steps involved in determining the enantiomeric excess of a chiral compound.
Caption: General workflow for ee determination.
Principle of Chiral HPLC Separation
This diagram illustrates how enantiomers are separated on a chiral stationary phase in HPLC.
Caption: Chiral separation by HPLC.
Principle of NMR with a Chiral Derivatizing Agent
This diagram shows how a chiral derivatizing agent is used to create diastereomers that can be distinguished by NMR.
Caption: ee determination by NMR with a CDA.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Chiral HPLC Analysis of Beta-Phenylalanine Derivatives
For scientists and professionals in drug development and chemical research, the enantioselective analysis of β-phenylalanine and its derivatives is a critical step in synthesis and quality control. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the most robust and widely used technique for this purpose. This guide provides an objective comparison of the common CSPs used for this analysis, supported by experimental data, to aid in method development and column selection.
Comparison of Chiral Stationary Phases
The successful chiral separation of β-phenylalanine derivatives hinges on the selection of an appropriate CSP. The most effective and commonly utilized CSPs fall into three main categories: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type columns. Each class offers distinct advantages and chiral recognition mechanisms.
Polysaccharide-Based CSPs: These are the most versatile and widely used columns for chiral separations.[1][2] They consist of a chiral selector, typically a derivative of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)), which is either coated or covalently immobilized on a silica support.[3] Immobilized phases are generally preferred due to their enhanced robustness and compatibility with a wider range of organic solvents.[1] The separation mechanism involves the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[4]
Macrocyclic Glycopeptide CSPs: This class of CSPs, which includes selectors like teicoplanin and vancomycin, is highly effective for the separation of underivatized amino acids, including phenylalanine.[5][6] They are particularly well-suited for reversed-phase and polar ionic modes of chromatography.[6][7] Chiral recognition is achieved through multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure. For amino acids, the D-enantiomer is typically more strongly retained.[6]
Pirkle-Type CSPs: Named after William H. Pirkle, these were among the first commercially available CSPs.[8] They are based on smaller, synthetic chiral molecules (like N-(3,5-dinitrobenzoyl)-phenylglycine) covalently bonded to the silica support. This covalent bonding leads to highly durable and stable columns.[9][10] The primary interaction mechanism is based on π-π interactions (between the electron-deficient dinitrophenyl group on the CSP and electron-rich aromatic rings on the analyte), hydrogen bonding, and dipole-dipole interactions. A key advantage is the ability to invert the enantiomeric elution order by simply using a column with the opposite enantiomer of the chiral selector.
Performance Data Comparison
The following tables summarize experimental data for the chiral separation of phenylalanine and its derivatives on various CSPs. While data specifically for a wide range of β-phenylalanine derivatives is sparse in the literature, the data for α-phenylalanine and its analogs provide a strong starting point for method development, as the structural similarities often lead to comparable chromatographic behavior.
Table 1: Macrocyclic Glycopeptide and Cyclodextrin CSPs for Phenylalanine Separation
| Chiral Selector | Analyte | Mobile Phase | α | Rs | Reference |
| Teicoplanin | D,L-Phenylalanine | Acetonitrile/Water (75/25, v/v) | - | 1.59 | [5] |
| Ristocetin A | D,L-Phenylalanine | Acetonitrile/Water (60/40, v/v) | - | 2.75 | [5] |
| Teicoplanin | D,L-Phenylalanine | Methanol/Water/Formic Acid (80:20:0.02) | 1.24 | 6.17 | [6] |
| β-Cyclodextrin | D,L-Phenylalanine | Normal Phase | Yes* | - | [5] |
*Qualitative chiral recognition was observed, but quantitative data was not provided in the source.
Table 2: Polysaccharide-Based CSPs for Derivatized Amino Acid Esters
Data for α-amino acid esters, which serve as useful analogs for β-phenylalanine ester derivatives.
| Column (Chiral Selector) | Analyte | Mobile Phase (Isocratic) | k'1 | α | Rs | Reference |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | NBD-Leucine Ethyl Ester | 20% 2-Propanol/Hexane | 2.45 | 1.14 | 1.83 | [1] |
| Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | NBD-Leucine Ethyl Ester | 20% 2-Propanol/Hexane | 4.88 | 1.00 | - | [1] |
| Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | NBD-Leucine Ethyl Ester | 20% 2-Propanol/Hexane | 10.12 | 1.06 | 0.96 | [1] |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | NBD-Leucine Ethyl Ester | 20% 2-Propanol/Hexane | 1.55 | 1.18 | 2.22 | [1] |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | NBD-Leucine Ethyl Ester | 20% 2-Propanol/Hexane | 3.84 | 1.07 | 0.94 | [1] |
Table 3: Pirkle-Type CSP for Derivatized β-Amino Acid
| Column | Analyte | Mobile Phase | Elution | Reference |
| SUMICHIRAL OA-2500(S) (CSP 1) | NBD-β-amino acid | Not specified | Enantiomerically separated | [9] |
| Modified Pirkle (CSP 2) | NBD-β-amino acid | Not specified | Enantiomerically separated | [9] |
This study confirmed the feasibility of separating NBD-derivatized β-amino acids on Pirkle-type phases, including a novel phase with an extended alkyl chain spacer which showed improved performance.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols derived from the cited literature.
Protocol 1: Separation of Underivatized Phenylalanine on a Macrocyclic Glycopeptide CSP
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Ambient)
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve analyte in mobile phase at a concentration of ~1 mg/mL.
-
Reference: [6]
Protocol 2: Separation of Derivatized Amino Acid Esters on Polysaccharide CSPs
-
Analyte: N-3,5-Dinitrobenzoyl (DNB) or Nitrobenzoxadiazole (NBD) derivative of the β-phenylalanine ester.
-
Column: Chiralpak® IA or Chiralcel® OD-H, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 80:20 v/v). The ratio should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min
-
Temperature: Room Temperature
-
Detection: UV at 254 nm (for DNB) or Fluorescence (Ex: 470 nm, Em: 530 nm for NBD).[1]
-
Sample Preparation (NBD Derivatization): React the β-phenylalanine derivative with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in the presence of a base (e.g., sodium bicarbonate) in an organic solvent like ethanol.[1]
Visualizing the Workflow and Logic
General Workflow for Chiral HPLC Analysis
The following diagram outlines the typical workflow for developing and executing a chiral HPLC analysis for a β-phenylalanine derivative.
Caption: General workflow for chiral HPLC analysis.
Logic Diagram for Chiral Method Development
This diagram illustrates the decision-making process for selecting an appropriate chiral HPLC method for a β-phenylalanine derivative.
References
- 1. yakhak.org [yakhak.org]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Absolute Configuration of (R)-2-Phenyl-beta-alanine: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comparative overview of established experimental techniques for the validation of the absolute configuration of (R)-2-Phenyl-beta-alanine, a crucial chiral building block in medicinal chemistry. We present a detailed comparison of chiroptical spectroscopy, X-ray crystallography, and chemical correlation methods, supplemented by the increasingly powerful approach of computational prediction. Due to the limited availability of published experimental data for (R)-2-Phenyl-beta-alanine, data for the structurally related and well-characterized amino acid, L-phenylalanine, is used for illustrative purposes where noted.
Comparison of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on factors such as the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Sample Requirements | Information Provided | Strengths | Limitations |
| Optical Rotation (OR) | Pure enantiomer in solution | Sign and magnitude of optical rotation ([α]) | Rapid, routine, and non-destructive | Empirical method, correlation to absolute configuration is not always straightforward; sensitive to solvent, temperature, and wavelength. |
| X-ray Crystallography | Single, high-quality crystal | Unambiguous 3D atomic arrangement | Definitive assignment of absolute configuration | Crystal growth can be challenging; not applicable to non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Solution or solid state | Differential absorption of left and right circularly polarized infrared light | Applicable to a wide range of molecules, provides rich structural information | Requires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations. |
| Electronic Circular Dichroism (ECD) | Solution | Differential absorption of left and right circularly polarized UV-Vis light | Sensitive to the stereochemistry of chromophores | Requires the presence of a suitable chromophore near the stereocenter; can be sensitive to conformation. |
| Chemical Correlation | Enantiomerically pure sample | Relative configuration to a known standard | Establishes absolute configuration without sophisticated instrumentation | Requires a known stereochemical standard and suitable chemical transformations without affecting the chiral center. |
| Computational Prediction | None (in silico) | Theoretical prediction of chiroptical properties (e.g., [α], VCD/ECD spectra) | No experimental sample required; can guide experimental work and aid in spectral interpretation | Accuracy is dependent on the computational level of theory and conformational sampling; requires experimental validation. |
Experimental and Computational Methodologies
Optical Rotation
Optical rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation [α] is a characteristic physical property of a chiral compound.
Experimental Protocol for Specific Rotation:
-
Sample Preparation: Prepare a solution of (R)-2-Phenyl-beta-alanine of known concentration (c, in g/100 mL) in a suitable solvent (e.g., methanol, water).
-
Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm).
-
Measurement:
-
Fill a polarimeter cell of known path length (l, in dm) with the solvent and zero the instrument.
-
Fill the cell with the sample solution and measure the observed rotation (α).
-
Record the temperature (T).
-
-
Calculation: Calculate the specific rotation using the formula: [α]_D^T = α / (c × l)
Illustrative Data (L-Phenylalanine): The specific rotation of L-phenylalanine is reported as [α]_D^20 = -35.1° (c = 1.94 in H₂O).[1] For (R)-2-Phenyl-beta-alanine, a negative sign of rotation would be expected based on its relationship to D-amino acids, which are typically levorotatory.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of absolute configuration by mapping the three-dimensional arrangement of atoms in a crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of (R)-2-Phenyl-beta-alanine suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
Note: As of this writing, a crystal structure for (R)-2-Phenyl-beta-alanine is not available in the Cambridge Crystallographic Data Centre (CCDC). The crystal structure of L-phenylalanine has been extensively studied.[2][3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a detailed fingerprint of a molecule's stereochemistry.
Experimental Protocol for VCD Spectroscopy:
-
Sample Preparation: Prepare a solution of (R)-2-Phenyl-beta-alanine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 10-100 mg/mL).
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Subtract the solvent spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for (R)-2-Phenyl-beta-alanine using computational methods (e.g., DFT).
-
Calculate the theoretical VCD and IR spectra for the most stable conformers.
-
Generate a Boltzmann-averaged theoretical spectrum.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)- and (S)-enantiomers. A good match between the experimental and calculated spectra confirms the absolute configuration.
Illustrative Data: VCD has been successfully applied to determine the absolute configuration of various amino acids and peptides.[4][5][6][7] For (R)-2-Phenyl-beta-alanine, the experimental VCD spectrum would be compared to the computationally predicted spectrum to assign the absolute configuration.
Visualization of Validation Workflow
The following diagram illustrates the general workflow for the validation of the absolute configuration of (R)-2-Phenyl-beta-alanine, integrating experimental and computational approaches.
Caption: Workflow for the validation of the absolute configuration of (R)-2-Phenyl-beta-alanine.
Alternative and Complementary Methods
Chemical Correlation
Chemical correlation involves converting the molecule of unknown stereochemistry to a compound of known absolute configuration through a series of chemical reactions that do not affect the stereocenter. For (R)-2-Phenyl-beta-alanine, this could involve, for example, conversion to a known derivative whose absolute configuration has been unequivocally established. This method is powerful but requires careful selection of reactions to avoid racemization or inversion of the stereocenter.
Computational Prediction of Chiroptical Properties
With the advancement of computational chemistry, the prediction of chiroptical properties such as optical rotation and VCD/ECD spectra using methods like Density Functional Theory (DFT) has become a valuable tool.[8] These predictions can provide a theoretical basis for interpreting experimental data and can be particularly useful when authentic standards are unavailable. The accuracy of these predictions is highly dependent on the level of theory, basis set, and thoroughness of the conformational search.
The following diagram illustrates the logical relationship in a computational approach to VCD spectral prediction.
Caption: Computational workflow for predicting the VCD spectrum of a chiral molecule.
Conclusion
The validation of the absolute configuration of (R)-2-Phenyl-beta-alanine can be confidently achieved through a combination of experimental techniques and computational methods. While X-ray crystallography provides the most definitive assignment, its requirement for high-quality single crystals can be a limitation. Chiroptical methods, particularly VCD spectroscopy, in conjunction with computational modeling, offer a powerful and versatile alternative for samples in solution. Optical rotation serves as a rapid and valuable preliminary check. For a comprehensive and robust validation, it is recommended to employ at least two independent methods. The integration of experimental data with computational predictions provides a high degree of confidence in the assignment of the absolute configuration of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. L-beta-Phenylalanine | C9H11NO2 | CID 6921434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region [opg.optica.org]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing computational amino acid beta-turn propensities with a phage-displayed combinatorial library and directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-3-Amino-2-phenylpropanoic Acid for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical for innovation and efficacy. This guide provides an objective comparison of (R)- and (S)-3-Amino-2-phenylpropanoic acid, also known as (R)- and (S)-β-phenylalanine, respectively. These non-proteinogenic β-amino acids are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds profoundly influences their biological activity, dictating their interactions with enzymes and receptors.
Comparative Data Presentation
The distinct spatial arrangement of atoms in (R)- and (S)-3-Amino-2-phenylpropanoic acid results in identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. However, their biological properties can differ significantly.
| Property | (R)-3-Amino-2-phenylpropanoic Acid | (S)-3-Amino-2-phenylpropanoic Acid |
| Synonyms | (R)-2-Phenyl-β-alanine | (S)-2-Phenyl-β-alanine |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| CAS Number | 1008-63-5 | 1076-51-3 |
| Melting Point | 225-226 °C | 223-226 °C[1] |
| Optical Rotation | [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl[2] | Not specified in search results |
| Solubility | Data not available | Slightly soluble in water, soluble in DMSO and methanol. |
| Appearance | Crystals[2] | White to off-white crystalline powder. |
Synthesis and Enantioselective Resolution
Both enantiomers of 3-Amino-2-phenylpropanoic acid can be produced through various synthetic routes, with a significant focus on enzymatic and chemoenzymatic methods to achieve high enantiomeric purity.[3] Enzymatic resolution of a racemic mixture is a common and effective strategy. This process leverages the high stereoselectivity of enzymes, such as lipases or amidases, which preferentially act on one enantiomer, allowing for the separation of the two.[3] For example, lipases can selectively hydrolyze the ester of one enantiomer, enabling the separation of the resulting acid from the unreacted ester of the other enantiomer.[3]
Comparative Biological Activity
While direct comparative studies on the biological activities of (R)- and (S)-3-Amino-2-phenylpropanoic acid are not extensively documented in the provided search results, the principle of stereoselectivity in biological systems is well-established. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors often leads to distinct pharmacological and metabolic profiles.[4]
For instance, studies on related arylpropionic acid derivatives have shown that the biological activity, such as anti-inflammatory effects, often resides in the (S)-enantiomer.[5] Furthermore, enzymatic processes demonstrate a clear preference for one enantiomer over the other. A β-specific aminotransferase from Variovorax paradoxus has been shown to be highly enantioselective towards (S)-β-phenylalanine. This enzymatic selectivity underscores the fundamental biological differences between the two enantiomers.
Derivatives of these amino acids have been investigated for various therapeutic applications. For example, novel derivatives of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid have been synthesized and evaluated as inhibitors of aminopeptidase N (CD13), a target in cancer therapy.[1] The specific stereochemistry is crucial for the inhibitory activity, as it dictates the binding orientation within the enzyme's active site.
Experimental Protocols
Enzymatic Resolution of Racemic N-Acetyl-3-Amino-2-phenylpropanoic Acid
This protocol describes a general procedure for the kinetic resolution of a racemic mixture of N-acetyl-3-Amino-2-phenylpropanoic acid using an acylase.
Materials:
-
Racemic N-acetyl-3-Amino-2-phenylpropanoic acid
-
Porcine Kidney Acylase I
-
0.1 M Phosphate buffer (pH 7.5)
-
Cobalt Chloride (CoCl₂) solution (as a cofactor)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known quantity of racemic N-acetyl-3-Amino-2-phenylpropanoic acid in 0.1 M phosphate buffer (pH 7.5).
-
Add a catalytic amount of CoCl₂ solution.
-
Add Porcine Kidney Acylase I to the solution. The enzyme amount should be optimized based on the substrate concentration.
-
Incubate the mixture at 37°C with gentle stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will precipitate the unreacted N-acetyl-(R)-3-Amino-2-phenylpropanoic acid.
-
Filter the precipitate and wash it with cold water. The filtrate contains the (S)-3-Amino-2-phenylpropanoic acid.
-
Extract the filtrate with ethyl acetate to remove any remaining acetylated compound.
-
The aqueous layer containing the (S)-enantiomer can be further purified. The precipitated (R)-N-acetyl amino acid can be de-acetylated chemically to obtain this compound.
-
Determine the enantiomeric excess (ee) of both products using chiral HPLC.
General Enzyme Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of (R)- and (S)-3-Amino-2-phenylpropanoic acid against a target enzyme using a chromogenic or fluorogenic substrate.
Materials:
-
Target enzyme
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
This compound and (S)-3-Amino-2-phenylpropanoic acid (as potential inhibitors)
-
Assay buffer (optimized for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for both the (R)- and (S)-enantiomers in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitors (or vehicle control).
-
Pre-incubate the enzyme with the inhibitors for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both the (R)- and (S)-enantiomers by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Caption: Workflow for the enzymatic resolution of a racemic mixture.
Caption: Hypothetical signaling pathway illustrating enantiomer-specific receptor binding.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Biological Activities of β-Phenylalanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of β-phenylalanine, (R)-β-phenylalanine and (S)-β-phenylalanine. While research on β-amino acids is expanding, direct comparative studies on the enantiomers of β-phenylalanine remain a developing area. This document synthesizes available data to highlight their differential interactions with biological systems, offering insights for drug design and development.
Data Presentation: A Comparative Overview
The distinct three-dimensional arrangements of (R)- and (S)-β-phenylalanine lead to stereospecific interactions with chiral biological molecules such as receptors and enzymes. This results in varied pharmacological and physiological effects. While comprehensive quantitative data is still emerging, the following table summarizes key findings on their differential biological activities.
| Biological Target | (R)-β-Phenylalanine | (S)-β-Phenylalanine | Key Findings & Implications |
| GABAB Receptors | A derivative, R-(-)-β-phenyl-GABA, acts as a full agonist in the brain.[1] | Less is known about the direct activity of the (S)-enantiomer at GABAB receptors. | The stereochemistry at the β-carbon is crucial for GABAB receptor activation, suggesting potential for developing stereospecific drugs targeting GABAergic pathways for conditions like anxiety and spasticity. |
| Enzymatic Degradation | Can be produced through the stereoselective degradation of racemic β-phenylalanine by specific microorganisms. | Degraded stereoselectively by certain microbial transaminases. | Highlights the stereospecificity of enzymes, which can be harnessed for the enantioselective synthesis of β-phenylalanine enantiomers. |
| Intestinal Alkaline Phosphatase | Less effective inhibitor (inferred from studies on α-phenylalanine). | L-α-phenylalanine is a known stereospecific inhibitor.[2][3] It is plausible that β-phenylalanine enantiomers exhibit similar stereoselectivity. | The stereochemistry significantly influences enzyme inhibition, a critical consideration in drug design to minimize off-target effects. |
| Blood-Brain Barrier Transport | Potentially lower transport efficiency (inferred from D-α-phenylalanine).[4] | Potentially higher transport efficiency (inferred from L-α-phenylalanine). | Differential transport across the blood-brain barrier would significantly impact the CNS bioavailability and therapeutic potential of drugs derived from these enantiomers. |
Key Biological Activities and Mechanisms
GABA Receptor Modulation
The most distinct biological activity reported for a β-phenylalanine derivative is the stereospecific agonism at GABAB receptors.
-
(R)-Enantiomer Derivative as a GABAB Agonist: A study on R-(-)-β-phenyl-GABA, a derivative of (R)-β-phenylalanine, demonstrated that it acts as a full agonist at GABAB receptors in rat hippocampal slices, with an EC50 of 25 µM.[1] However, in the guinea pig ileum, it behaved as a weak partial agonist.[1] This tissue-dependent differential activity suggests the existence of GABAB receptor subtypes or differing downstream signaling pathways.
This stereospecific interaction underscores the potential of (R)-β-phenylalanine scaffolds in the design of novel therapeutics targeting the GABAergic system for the treatment of neurological and psychiatric disorders.
Signaling Pathway of GABAB Receptor Activation
Enzyme Inhibition
-
Intestinal Alkaline Phosphatase: L-α-phenylalanine is a well-documented stereospecific, uncompetitive inhibitor of intestinal alkaline phosphatase.[2][3] This suggests that the spatial orientation of the phenyl group and the amino group relative to the carboxylic acid is critical for binding to the allosteric site of the enzyme. It is highly probable that a similar stereochemical preference exists for the β-enantiomers.
Experimental Workflow for Enzyme Inhibition Assay
Experimental Protocols
GABAB Receptor Activity Assay (Electrophysiology in Brain Slices)
Objective: To determine the functional activity (agonism, antagonism) of β-phenylalanine enantiomers at GABAB receptors.
Methodology:
-
Preparation of Brain Slices:
-
Sacrifice a rodent (e.g., rat) and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus or cortex using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode, obtain extracellular field potential recordings from the CA1 region of the hippocampus or a specific cortical layer.
-
Evoke synaptic responses (population spikes) by stimulating afferent pathways with a bipolar stimulating electrode.
-
-
Drug Application:
-
Establish a stable baseline recording of the evoked population spikes.
-
Bath-apply known concentrations of (R)-β-phenylalanine or (S)-β-phenylalanine to the slice.
-
Record the change in the amplitude of the population spike. A decrease in amplitude indicates an inhibitory (agonistic) effect.
-
To confirm GABAB receptor mediation, co-apply a specific GABAB antagonist (e.g., CGP 55845) and observe for reversal of the effect.
-
-
Data Analysis:
-
Measure the percentage inhibition of the population spike amplitude at each concentration of the enantiomer.
-
Plot a concentration-response curve and calculate the EC50 value to determine the potency of each enantiomer.
-
Enzyme Inhibition Assay (e.g., Intestinal Alkaline Phosphatase)
Objective: To determine the inhibitory potency (IC50, Ki) and mechanism of inhibition of β-phenylalanine enantiomers on a specific enzyme.
Methodology:
-
Reagents and Buffers:
-
Purified enzyme (e.g., bovine intestinal alkaline phosphatase).
-
Substrate solution (e.g., p-nitrophenyl phosphate, pNPP).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Stock solutions of (R)-β-phenylalanine and (S)-β-phenylalanine of known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor ((R)- or (S)-β-phenylalanine), and the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (pNPP).
-
Monitor the formation of the product (p-nitrophenol) over time by measuring the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Conclusion
The available evidence, though limited, strongly suggests that the enantiomers of β-phenylalanine possess distinct biological activities due to their stereochemistry. The differential effects on GABAB receptors highlight the potential for developing highly specific neuropharmacological agents. Future research focusing on direct comparative studies, including receptor binding assays and enzyme inhibition profiling for a broader range of targets, is crucial to fully elucidate the therapeutic potential and safety profiles of each enantiomer. The experimental protocols provided herein offer a framework for conducting such vital investigations.
References
- 1. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of alkaline phosphatase by L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APPLICATION OF THE STEREOSPECIFIC INHIBITOR L-PHENYLALANINE TO THE ENZYMORPHOLOGY OF INTESTINAL ALKALINE PHOSPHATASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of (R)-3-Amino-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-2-phenylpropanoic acid, a chiral β-amino acid derivative, is a valuable building block in medicinal chemistry and drug development. Its stereospecific synthesis is crucial for the preparation of pharmacologically active compounds. This guide provides an objective comparison of prominent synthetic routes to this molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Strategies
| Method | Key Reagent/Catalyst | Overall Yield | Enantiomeric Purity (ee/er) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis via Chiral Auxiliary | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) | ~52% (for key step) | >99.9% er | High enantioselectivity, well-established and reliable. | Stoichiometric use of expensive chiral auxiliary, multi-step process. |
| Biocatalytic Desymmetrization | Phenylalanine aminomutase (PAM) | Up to 95% | >99% ee | High enantioselectivity, environmentally benign, mild reaction conditions. | Enzyme availability and stability can be a concern, substrate scope may be limited. |
| Catalytic Asymmetric Conjugate Addition | Rhodium catalyst with chiral ligand | High (specific data for target varies) | High (specific data for target varies) | Catalytic use of chiral source, potential for high atom economy. | Catalyst and ligand synthesis can be complex and costly, optimization may be required. |
In Detail: Synthetic Routes and Experimental Protocols
Asymmetric Synthesis using a Chiral Auxiliary (Evans Auxiliary)
This well-established method relies on the use of a chiral oxazolidinone auxiliary to direct the stereoselective functionalization of a prochiral starting material. The high degree of stereocontrol afforded by the bulky auxiliary consistently delivers the desired enantiomer in high purity.
Experimental Protocol:
The synthesis involves the acylation of the chiral auxiliary, (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), with 3-phenylpropanoyl chloride. The resulting N-acyloxazolidinone is then subjected to a diastereoselective carbamidomethylation (a Mannich-type reaction). Subsequent hydrolysis cleaves the chiral auxiliary, which can be recovered, to yield the desired (R)-3-(benzyloxycarbonylamino)-2-phenylpropanoic acid.
-
Step A: Acylation of the Chiral Auxiliary: The DIOZ auxiliary is deprotonated with n-butyllithium and then reacted with 3-phenylpropanoyl chloride to form (4S)-4-isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one.
-
Step B: Diastereoselective Carbamidomethylation: The acylated auxiliary is enolized with a suitable base and then reacted with an electrophilic aminomethylating agent.
-
Step C: Hydrolysis and Auxiliary Removal: The resulting product is hydrolyzed, typically using lithium hydroxide and hydrogen peroxide, to release the target amino acid and the recyclable DIOZ auxiliary. The final product, after acidification and extraction, is obtained as a colorless solid.
Quantitative Data: The key diastereoselective carbamidomethylation step proceeds with a yield of approximately 52%, and the final product is obtained with an enantiomeric ratio of greater than 99.9:0.1.[1]
Logical Workflow for Chiral Auxiliary Synthesis
Caption: Workflow for the synthesis of this compound using a chiral auxiliary.
Biocatalytic Desymmetrization using Phenylalanine Aminomutase (PAM)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Phenylalanine aminomutase (PAM) is an enzyme that can catalyze the intramolecular transfer of an amino group, and engineered versions can be used for the asymmetric synthesis of β-amino acids.
Experimental Protocol:
This method would typically involve the enzymatic conversion of a prochiral substrate, such as cinnamic acid, directly to the chiral β-amino acid. The reaction is carried out in an aqueous buffer system under mild temperature and pH conditions with the PAM enzyme.
-
Reaction Setup: A buffered solution containing the substrate (e.g., a derivative of 2-phenylpropenoic acid) is prepared.
-
Enzymatic Conversion: The Phenylalanine Aminomutase (PAM) enzyme is added to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and pH for a specified period.
-
Work-up and Isolation: After the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution by standard techniques such as ion-exchange chromatography or extraction.
Quantitative Data: While specific data for the direct synthesis of this compound using this exact method is not as readily available in a comparative context, analogous enzymatic syntheses of β-amino acids often report high conversions (up to 95%) and excellent enantiomeric excess (>99% ee).
Conceptual Pathway for Biocatalytic Synthesis
Caption: Conceptual workflow for the biocatalytic synthesis of this compound.
Catalytic Asymmetric Conjugate Addition
This approach utilizes a chiral metal catalyst to control the stereochemistry of a conjugate addition reaction, a powerful C-C or C-N bond-forming reaction. The use of a catalytic amount of the chiral source makes this method potentially more atom-economical than the stoichiometric use of a chiral auxiliary.
Experimental Protocol:
A typical procedure involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound in the presence of a chiral rhodium-catalyst.
-
Catalyst Preparation: The active chiral catalyst is often generated in situ by mixing a rhodium precursor with a chiral phosphine ligand.
-
Conjugate Addition: To a solution of the α,β-unsaturated ester (e.g., an ester of 2-phenylpropenoic acid) and the chiral catalyst, the nucleophile (e.g., a protected amine or an azide equivalent) is added. The reaction is carried out in an appropriate solvent at a specific temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography to isolate the desired enantiomerically enriched product. Subsequent deprotection steps may be necessary to obtain the final amino acid.
Quantitative Data: While a specific, detailed protocol with yields for this compound via this route is not as commonly reported in a comparative format, similar rhodium-catalyzed asymmetric conjugate additions to related substrates have been shown to proceed in high yields with high enantioselectivities. The efficiency is highly dependent on the specific substrate, ligand, and reaction conditions.
General Scheme for Catalytic Asymmetric Synthesis
Caption: Generalized workflow for the catalytic asymmetric synthesis of this compound.
References
Alpha-Phenylalanine vs. Beta-Phenylalanine in Peptide Structure: A Comparative Guide
For researchers and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetics. Among the most widely utilized are β-amino acids, which introduce an additional carbon atom into the peptide backbone compared to their natural α-amino acid counterparts. This guide provides an objective comparison of how substituting α-phenylalanine with β-phenylalanine impacts peptide structure, stability, and function, supported by experimental data and detailed methodologies.
Fundamental Structural Differences
The core distinction between α- and β-amino acids lies in the placement of the amino group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon that holds the carboxyl group and the side chain. In β-amino acids, the amino group is attached to the β-carbon, one atom further from the carboxyl group.[1] This seemingly minor alteration has profound consequences for the peptide backbone.
Incorporating β-phenylalanine instead of α-phenylalanine lengthens the peptide backbone, increases flexibility due to an additional rotatable bond, and alters the spatial orientation of the side chains.[2] This fundamentally changes the peptide's conformational preferences.
Caption: Structural comparison of α- and β-phenylalanine within a peptide backbone.
Impact on Secondary Structure
While α-peptides famously fold into secondary structures like α-helices and β-sheets, the altered backbone of β-peptides leads to the formation of novel, stable secondary structures.[3][4] Peptides composed entirely of β-amino acids (β-peptides) can form various helices, such as the 14-helix, 12-helix, and 10/12-helix, distinguished by the number of atoms in the hydrogen-bonded ring.[1] The most dominant helical fold for β-peptides is often the left-handed 314-helix, in contrast to the right-handed α-helix of α-peptides.[3]
The stability of these helices also differs; α-helices are typically stable in polar solvents like water, whereas β-peptide helices are often more stable in less polar solvents such as methanol.[3] The incorporation of even a single β-amino acid into an α-peptide sequence can significantly disrupt or modify the native secondary structure.
Performance Comparison: Experimental Data
The substitution of α-phenylalanine with β-phenylalanine offers a powerful strategy to modulate a peptide's pharmacological properties. The most significant advantages are enhanced proteolytic stability and the ability to fine-tune receptor binding and selectivity.[2][5]
Proteolytic Stability
One of the primary drawbacks of peptide-based therapeutics is their rapid degradation by proteases in the body.[2] The altered backbone of β-amino acids renders peptide bonds involving them resistant to cleavage by most common proteases.[1][6]
| Peptide Type | Substrate for Proteases (e.g., Pronase, Proteinase K) | Typical Half-life in Serum | Reference |
| α-Peptide | Yes, rapidly degraded | Minutes to hours | [2][6] |
| β-Peptide | No, highly resistant | Significantly extended (hours to days) | [1][2][6] |
| Mixed α,β-Peptide | Slow degradation may occur, often at α-α or α-β linkages | Extended, dependent on sequence | [6] |
Receptor Binding Affinity and Selectivity
Replacing an α-amino acid with a β-amino acid can have varied effects on receptor binding, making it a tool for optimization. Depending on the specific residue and its role in the peptide-receptor interaction, this substitution can lead to a loss of affinity, maintained affinity, or in some cases, a change in receptor subtype selectivity.[2][5]
For example, in analogues of Neuropeptide Y (NPY), a single α→β substitution can alter the binding profile among Y-family GPCRs, converting a non-selective ligand into one with high selectivity for a specific receptor subtype.[2]
| Peptide System | α → β Substitution | Effect on Binding Affinity | Outcome | Reference |
| Neuropeptide Y (NPY) | α-residue → cyclic β-residue (ACBC) | Altered affinity profile | Potent and selective Y4R agonist | [2] |
| VEGF Mimetics | Multiple α → β³ substitutions | Loss of affinity | Increased protease resistance, modest potency retained | [5] |
| Parathyroid Hormone (PTH) | Sequence-guided α → β³ replacements | Comparable receptor binding affinity | Maintained agonist activity with improved stability | [2] |
Experimental Protocols
To assess the impact of α- to β-phenylalanine substitution, a series of standard biochemical and biophysical assays are employed.
Protease Degradation Assay
Objective: To compare the stability of α- and β-phenylalanine-containing peptides in the presence of proteolytic enzymes.
Methodology:
-
Peptide Preparation: Dissolve lyophilized α- and β-peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of a broad-spectrum protease, such as Proteinase K, at 1 mg/mL in the same buffer.
-
Incubation: Mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide:protease by weight). Prepare a control sample for each peptide without the enzyme.
-
Time Course: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as 10% trifluoroacetic acid (TFA), which denatures the protease.
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in the peak area corresponding to the intact peptide over time.
-
Quantification: Calculate the percentage of peptide remaining at each time point relative to the t=0 sample. The half-life (t₁/₂) can be determined by plotting the percentage of intact peptide versus time.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze and compare the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Dissolve peptides in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4, or methanol for β-peptides) to a final concentration of 100-200 μM.[3][7]
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the measurement parameters, typically scanning from 190 to 260 nm, with a 1 nm bandwidth and a 1-second response time.[7]
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Blank Correction: Record a spectrum of the solvent alone (blank) and subtract it from the peptide sample spectrum.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the peptide concentration in mM, 'n' is the number of residues, and 'l' is the path length in cm.
-
Interpretation: Analyze the resulting spectra. A typical α-helix shows negative bands around 222 nm and 208 nm and a positive band around 195 nm.[4] β-peptide helices show distinct spectra; for instance, a 14-helix may present a maximum around 220 nm.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure and detailed conformational dynamics of the peptides in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-2 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated methanol) with an internal reference standard like DSS.[8]
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
Resonance Assignment: Process the spectra and assign all proton resonances to their specific atoms in the peptide sequence.[10]
-
Structural Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle constraints from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data.
-
Analysis: Analyze the resulting structures to determine the backbone torsion angles (phi, psi), identify hydrogen bonding patterns, and characterize the overall fold of the peptide.
Caption: Workflow for comparing α- and β-phenylalanine containing peptides.
Application in Signaling Pathways
Peptides containing β-amino acids are frequently designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), to either mimic (agonist) or block (antagonist) the action of an endogenous peptide ligand.[2][5] By replacing a key α-phenylalanine with a β-phenylalanine, developers can create analogues with improved in-vivo stability that can more effectively modulate downstream signaling.
Caption: Modulation of a generic GPCR signaling pathway by a β-peptide analogue.
Conclusion
The substitution of α-phenylalanine with β-phenylalanine is a versatile and impactful tool in peptide chemistry and drug design. It provides a direct route to overcoming the inherent instability of natural peptides while offering a sophisticated method for tuning receptor affinity and selectivity. The resulting β-peptide analogues can adopt unique, stable secondary structures, leading to novel biological activities. A thorough understanding of the structural consequences of this substitution, verified through robust experimental analysis, is critical for the rational design of next-generation peptide-based therapeutics.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uzh.ch [chem.uzh.ch]
Spectroscopic Comparison of β-Phenylalanine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical for applications ranging from peptide synthesis to drug design. This guide provides a comprehensive spectroscopic comparison of α-phenylalanine and β-phenylalanine, offering key experimental data and methodologies to distinguish and characterize these important amino acid isomers.
Introduction
Phenylalanine, an essential aromatic amino acid, exists in isomeric forms that differ in the position of the amino group on the propanoic acid backbone. The common proteinogenic isomer is α-phenylalanine (2-amino-3-phenylpropanoic acid). In contrast, β-phenylalanine (3-amino-3-phenylpropanoic acid) is a non-proteinogenic β-amino acid. While α-phenylalanine is a fundamental building block of proteins and a precursor to key signaling molecules, β-phenylalanine and its derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and resistance to enzymatic degradation.[1] This guide focuses on the spectroscopic distinctions between these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for α- and β-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between α- and β-phenylalanine, primarily through the chemical shifts of the protons and carbons in the amino acid backbone.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton | α-Phenylalanine (ppm) | β-Phenylalanine (ppm) | Solvent |
| α-H | ~3.99 | - | D₂O |
| β-H | ~3.13, ~3.29 | ~2.7-2.9 | D₂O |
| Amino (-NH₂) | - | ~4.2-4.4 | D₂O & DCl |
| Phenyl | ~7.33-7.43 | ~7.2-7.4 | D₂O |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon | α-Phenylalanine (ppm) | β-Phenylalanine (ppm) | Solvent |
| Carbonyl (C=O) | ~175-180 | ~175-180 | H₂O |
| α-C | ~55-60 | - | H₂O |
| β-C | ~35-40 | ~40-45 | H₂O |
| Amino-bearing Carbon | α-C (~55-60) | β-C (~50-55) | H₂O |
| Phenyl (C1') | ~130-135 | ~135-140 | H₂O |
| Phenyl (C2', C6') | ~130-135 | ~128-130 | H₂O |
| Phenyl (C3', C5') | ~115-120 | ~126-128 | H₂O |
| Phenyl (C4') | ~145-150 | ~125-130 | H₂O |
Note: The assignment of phenyl carbons can vary. The key distinction lies in the chemical shifts of the backbone carbons.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, offering insights into the functional groups and overall molecular structure.
Table 3: Key IR Absorption Bands
| Vibrational Mode | α-Phenylalanine (cm⁻¹) | β-Phenylalanine (cm⁻¹) |
| N-H Stretch (amino group) | ~3000-3400 | ~3000-3400 |
| C=O Stretch (carboxyl) | ~1580-1610 (asymmetric), ~1400-1420 (symmetric) | ~1550-1600 (asymmetric), ~1380-1410 (symmetric) |
| Aromatic C=C Stretch | ~1605, 1497 | ~1600, 1495 |
| Aromatic C-H Out-of-Plane Bend | ~746 | ~740, 700 |
Note: The zwitterionic nature of amino acids in the solid state significantly influences the carboxylate and ammonium stretching frequencies.
Table 4: Prominent Raman Shifts
| Vibrational Mode | α-Phenylalanine (cm⁻¹) | β-Phenylalanine (cm⁻¹) |
| Ring Breathing (Phenyl) | ~1004 | ~1003 |
| C-H in-plane bend (Phenyl) | ~1031 | ~1030 |
| C=C Stretch (Phenyl) | ~1586, 1606 | ~1585, 1605 |
| CH₂ Wag | ~1207 | Not prominently reported |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Table 5: Mass Spectrometry Data
| Parameter | α-Phenylalanine | β-Phenylalanine |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| Common Fragmentation Pathways | Loss of COOH, loss of the phenylmethyl radical | Loss of COOH, fragmentation of the phenylpropylamine backbone |
| Characteristic Fragment Ions (m/z) | 120 (immonium ion), 91 (tropylium ion), 74 | 106, 91 (tropylium ion) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the phenylalanine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For analysis in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 12-16 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 200-240 ppm.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid phenylalanine isomer powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
Apodization: Happ-Genzel.
Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the solid sample onto a microscope slide or into a capillary tube.
-
Alternatively, for solutions, use a quartz cuvette.
Data Acquisition:
-
Spectrometer: A confocal Raman microscope.
-
Laser Excitation: Typically 532 nm or 785 nm.
-
Laser Power: 5-20 mW at the sample to avoid sample degradation.
-
Objective: 50x or 100x.
-
Integration Time: 1-10 seconds per accumulation.
-
Number of Accumulations: 5-10.
-
Spectral Range: 200-3400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of the phenylalanine isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.
Data Acquisition (MS):
-
Mass Spectrometer: An ESI-QqQ, ESI-TOF, or Orbitrap instrument.
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: 3-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-250.
Data Acquisition (MS/MS):
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (m/z 166.086).
-
Collision Energy: Varies depending on the instrument, typically in the range of 10-30 eV.
-
Collision Gas: Argon or nitrogen.
Signaling Pathway and Biological Relevance
α-L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several critical molecules in the human body, including the amino acid tyrosine and the catecholamine neurotransmitters. The metabolic pathway of L-phenylalanine is crucial for normal physiological function.
Caption: Metabolic pathway of L-phenylalanine.
In contrast, β-phenylalanine is not part of this primary metabolic pathway. Its biological significance lies in its use as a building block for the synthesis of various pharmacologically active compounds.[1] The different positioning of the amino group in β-phenylalanine leads to a more stable, folded conformation in peptides, making them resistant to degradation by peptidases. This property is highly valuable in the development of novel therapeutics.[1]
Conclusion
The spectroscopic techniques of NMR, IR, Raman, and mass spectrometry provide distinct and complementary information for the differentiation of α- and β-phenylalanine isomers. While sharing the same molecular weight and the characteristic phenyl group signals, key differences in the chemical shifts of backbone protons and carbons in NMR, variations in the vibrational modes of the amino and carboxyl groups in IR and Raman spectroscopy, and distinct fragmentation patterns in mass spectrometry allow for their unambiguous identification. A thorough understanding of these spectroscopic signatures is essential for researchers working on the synthesis, characterization, and application of these important amino acid isomers in various scientific and pharmaceutical contexts.
References
A Researcher's Guide to Enantioselective β-Amino Acid Synthesis: A Method Comparison
The enantioselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These non-proteinogenic amino acids are critical components of numerous pharmaceuticals, natural products, and are instrumental in the construction of β-peptides—proteolytically stable foldamers with predictable secondary structures. This guide provides a comparative overview of the most prevalent and effective strategies for their asymmetric synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific target.
Strategic Decision Framework for Synthesis
Choosing an appropriate synthetic route depends on several factors, including the desired substitution pattern on the β-amino acid, the availability of starting materials, and the required scale of the synthesis. The following workflow provides a general decision-making framework.
Core Synthetic Methodologies: A Comparison
The primary approaches to enantioselective β-amino acid synthesis can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and enzymatic resolutions. Each offers distinct advantages and limitations.
Asymmetric Catalysis
Catalytic methods are highly sought after for their efficiency and atom economy. This category is dominated by transition-metal catalysis and organocatalysis.[1][2]
-
Transition-Metal Catalysis: Asymmetric hydrogenation of β-(acylamino)acrylates or related enamides is a powerful route to β-amino acids.[3][4][5] Chiral rhodium and ruthenium complexes, particularly with ligands like DuPhos and BICP, have demonstrated exceptional enantioselectivity.[3][4] This method is one of the simplest and most efficient pathways to these valuable compounds.[3]
-
Organocatalysis: Metal-free catalysis has emerged as a versatile and robust alternative. Key reactions include the Mannich reaction and conjugate additions.[1] For instance, cinchona alkaloid derivatives can catalyze the decarboxylative Mannich reaction of β-keto acids with imines to produce chiral β-amino ketones, which are direct precursors to β-amino acids.[6] Organocatalytic conjugate additions of amines or their equivalents to α,β-unsaturated systems also provide direct access to β-amino acid derivatives.[7]
A representative catalytic cycle for a Rh-DuPhos catalyzed asymmetric hydrogenation is illustrated below.
Chiral Auxiliary-Mediated Synthesis
This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct a diastereoselective transformation, such as alkylation or addition.[8] Evans' oxazolidinones and Ellman's tert-butanesulfinamide are among the most reliable and widely used auxiliaries.[][10][11] The key advantage is high predictability and diastereoselectivity, although the method requires additional steps for auxiliary attachment and removal.[8]
Enzymatic Methods
Biocatalysis offers an environmentally benign and highly selective route, typically through the kinetic resolution of racemic β-amino acids or their esters.[12] Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are frequently used to selectively acylate or hydrolyze one enantiomer from a racemic mixture, leaving the other enantiomer untouched and thus resolved.[13][14] Dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiopure product.[15]
Quantitative Performance Comparison
The following tables summarize the performance of representative methods across different strategies.
Table 1: Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Hydrogenation | [Rh(COD)₂(Me-DuPhos)]BF₄ | (E)-Methyl 3-acetamidobut-2-enoate | >95 | 98.4 | N/A |
| Hydrogenation | [Rh(COD)₂(BICP)]BF₄ | (Z)-Methyl 3-acetamidobut-2-enoate | >95 | 99.6 | N/A |
| Mannich Reaction | Cinchonidine Derivative | N-Ts-benzaldimine + β-keto acid | 95 | 80 | 95:5 (anti:syn) |
| Conjugate Addition | CuCl/Phosphine | Imidazole + α,β-Unsaturated Ester | >90 | N/A | N/A |
Data compiled from multiple sources, including[3][6][7]. Conditions and specific substrates vary.
Table 2: Chiral Auxiliary & Enzymatic Methods
| Method | Chiral Reagent | Substrate Example | Yield (%) | ee (%) / de (%) |
|---|---|---|---|---|
| Auxiliary (Alkylation) | Oxazolidinone | N-Propionyl oxazolidinone + Allyl Iodide | ~85 | >98% de |
| Auxiliary (Addition) | tert-Butanesulfinamide | Ti-enolate addition to N-sulfinyl imine | 75-98 | >98% de |
| Enzymatic (Kinetic Res.) | Candida antarctica Lipase A | Racemic methyl 2-aminocycloheptanecarboxylate | ~50 (for each enantiomer) | >99% ee |
| Enzymatic (DKR) | Lipase + Racemization Catalyst | Racemic N-Alkyl Amino Ester | up to 98 | up to 99% ee |
Data compiled from multiple sources, including[11][13][15][16]. de refers to diastereomeric excess.
Key Experimental Protocols
Below are summarized protocols for key synthetic transformations, providing a practical starting point for laboratory implementation.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This procedure is adapted from the work of Zhang and co-workers for the synthesis of β-amino acid derivatives.[3][4]
-
Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in a degassed solvent (e.g., Toluene or MeOH) is stirred for 20-30 minutes.
-
Reaction Setup: The β-(acylamino)acrylate substrate (1.0 equiv) is dissolved in the chosen degassed solvent in a hydrogenation vessel.
-
Hydrogenation: The catalyst solution is transferred to the substrate solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi).
-
Reaction Monitoring: The reaction is stirred at room temperature for the specified time (e.g., 24 hours) or until substrate consumption is complete as monitored by TLC or GC/MS.
-
Workup and Purification: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the enantiomerically enriched β-amino acid derivative.
-
Analysis: Enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Decarboxylative Mannich Reaction
This protocol is a general representation based on methods for synthesizing chiral β-amino ketones.[6]
-
Reaction Setup: To a solution of the imine (e.g., N-tosylbenzaldimine, 0.05 mmol, 1.0 equiv) and the organocatalyst (e.g., a Cinchona alkaloid derivative, 10 mol%) in a suitable solvent (e.g., diethyl ether, 0.5 mL) at room temperature, the β-keto acid (1.5 equiv) is added.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required duration (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the desired β-amino ketone.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess is measured using chiral stationary phase HPLC.
Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This procedure is based on the well-established Evans' oxazolidinone auxiliary methodology.[16]
-
Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) is acylated with an appropriate acyl chloride or anhydride (e.g., propionyl chloride, 1.1 equiv) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like CH₂Cl₂.
-
Enolate Formation: The resulting N-acyloxazolidinone is dissolved in a dry ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). A strong, non-nucleophilic base (e.g., NaHMDS or LDA, 1.05 equiv) is added dropwise to form the Z-enolate.
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is allowed to stir for several hours, gradually warming to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Auxiliary Cleavage: The purified product is dissolved in a THF/water mixture. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to hydrolytically cleave the auxiliary, which can be recovered. The resulting chiral carboxylic acid is isolated after an appropriate workup.
-
Analysis: Diastereomeric ratio is typically determined by ¹H NMR analysis of the crude alkylation product. Enantiomeric purity of the final acid is confirmed after derivatization and analysis by chiral HPLC or GC.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. d-nb.info [d-nb.info]
- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (R)-3-Amino-2-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-Amino-2-phenylpropanoic acid, tailored for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for laboratory chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations.
I. Hazard Assessment and Waste Classification
Before initiating any disposal procedure, it is crucial to characterize the waste. While safety data sheets (SDSs) for similar compounds suggest that this compound should be disposed of via an approved waste disposal plant, it is essential to treat it as hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1]
Key Hazard Considerations:
-
Physical State: Solid
All chemical waste, including this compound and any contaminated materials, must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations, which govern the management of hazardous waste from "cradle-to-grave".[4][5]
II. Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Procedure:
-
Designated Waste Container: Designate a specific, compatible container for the collection of solid this compound waste. The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid.[6]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date on which the first waste was added to the container (accumulation start date)
-
The specific hazards (e.g., "Irritant")
-
The name and contact information of the generating laboratory or researcher
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated glassware, must also be disposed of as hazardous waste in the same container.[7] Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[7]
III. Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.[6][8]
SAA Requirements:
-
Location: The SAA must be at or near the point where the waste is generated and under the control of the operator of the process generating the waste.[8]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[1][6] This is to prevent the release of vapors and to avoid spills.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8] Once the container is full, it must be moved to a central storage area within three days.[6]
IV. Disposal Request and Pickup
Do not dispose of this compound down the drain or in the regular trash.[1][9][10] Evaporation of the chemical as a method of disposal is also prohibited.[1][6]
Procedure:
-
Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
-
Professional Disposal: The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, which may involve incineration or other approved methods.[4][11]
V. Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup Procedure:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or where dust is generated, respiratory protection may be necessary.[12]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into the designated hazardous waste container.[3][13] Avoid generating dust.[12] For a wet spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill before collecting it into the waste container.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| SAA Maximum Volume | 55 gallons of hazardous waste | [8] |
| SAA Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | [8] |
| Container Headroom | At least one-inch | [6] |
| Time to Move Full Container | Within 3 calendar days | [6][8] |
| Maximum Onsite Accumulation (SQG) | 180 days (or 270 days if transported >200 miles) | [14] |
| Maximum Onsite Accumulation (VSQG) | Not to exceed 6,000 kg of non-acute hazardous waste | [14] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. uat-headless.osha.com [uat-headless.osha.com]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
Essential Safety and Operational Guide for Handling (R)-3-Amino-2-phenylpropanoic Acid
For laboratory personnel engaged in research, development, and manufacturing, the safe handling of chemical compounds is of paramount importance. This document provides comprehensive safety protocols and logistical information for (R)-3-Amino-2-phenylpropanoic acid (CAS No: 1008-63-5), ensuring the well-being of researchers and the integrity of their work.
This compound , also known as (R)-2-Phenyl-β-alanine, is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE)
A robust selection of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or generation of dust. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
